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[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Documentation Hub

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  • Product: [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol
  • CAS: 1429253-11-1

Core Science & Biosynthesis

Foundational

Chemical and physical properties of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

An In-Depth Technical Guide to the Chemical and Physical Properties of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Introduction [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a substituted heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Introduction

[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a substituted heterocyclic compound featuring a 1,2,3-triazole core. This triazole scaffold is of significant interest to the scientific community, particularly in medicinal chemistry and drug development.[1] Triazoles are five-membered aromatic rings containing three nitrogen atoms and are recognized for their metabolic stability and ability to engage in hydrogen bonding and dipole interactions, making them valuable linkers or pharmacophores in bioactive molecules.[2]

The presence of a dichlorinated phenyl ring and a primary alcohol (methanol) group on the triazole core suggests a molecule with tailored lipophilicity and potential for further chemical modification. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the synthesis, structural characterization, physicochemical properties, and potential applications of this specific compound. The methodologies described herein are grounded in established chemical principles to ensure scientific integrity and reproducibility.

Chemical Identity and Structure

Properly identifying a compound is the foundational step for any scientific investigation. The key identifiers for [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol are summarized below.

Table 1: Core Chemical Identifiers

IdentifierValueSource
IUPAC Name [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanolN/A
CAS Number 1249864-90-1[3]
Molecular Formula C₉H₇Cl₂N₃ON/A
Molecular Weight 244.07 g/mol [4]
Canonical SMILES C1=CC(=C(C=C1Cl)N2C=C(N=N2)CO)ClN/A

graph "chemical_structure" {
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node [shape=plaintext, fontsize=12, fontname="sans-serif"];
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// Nodes for atoms N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C_phenyl1 [label="C"]; C_phenyl2 [label="C"]; C_phenyl3 [label="C"]; C_phenyl4 [label="C"]; C_phenyl5 [label="C"]; C_phenyl6 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; C_methanol [label="CH₂OH"];

// Positioning N1 [pos="1.5,0.5!"]; N2 [pos="1.5,-0.5!"]; N3 [pos="0.7,-1.0!"]; C4 [pos="0.3,0!"]; C5 [pos="0.7,1.0!"]; C_phenyl1 [pos="2.5,0!"]; C_phenyl2 [pos="2.8,1.0!"]; C_phenyl3 [pos="3.8,1.0!"]; C_phenyl4 [pos="4.5,0!"]; C_phenyl5 [pos="4.2,-1.0!"]; C_phenyl6 [pos="3.2,-1.0!"]; Cl1 [pos="2.0,2.0!"]; Cl2 [pos="5.0,-2.0!"]; C_methanol [pos="-0.8,0!"];

// Edges for bonds N1 -- N2; N2 -- N3; N3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_phenyl1; C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 -- C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1; C_phenyl2 -- Cl1; C_phenyl5 -- Cl2; C4 -- C_methanol;

// Double bonds edge [style=double]; C_phenyl1 -- C_phenyl6; C_phenyl2 -- C_phenyl3; C_phenyl4 -- C_phenyl5; }

Caption: 2D Structure of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Synthesis and Structural Elucidation

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][5] This reaction is renowned for its high yields, mild reaction conditions, and exceptional regioselectivity, making it the preferred method for generating molecules like the title compound.[6]

Proposed Synthetic Pathway

The synthesis involves a [3+2] cycloaddition reaction between an organic azide (1-azido-2,5-dichlorobenzene) and a terminal alkyne (propargyl alcohol). The copper(I) catalyst is crucial for activating the alkyne and directing the reaction to exclusively form the 1,4-disubstituted isomer.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 1-Azido-2,5-dichlorobenzene product [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol reactant1->product reactant2 Propargyl Alcohol reactant2->product catalyst CuSO₄·5H₂O Sodium Ascorbate catalyst->product Catalyzes solvent Solvent (e.g., t-BuOH/H₂O) solvent->product Mediates

Caption: Synthetic workflow for the target compound via CuAAC click chemistry.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles based on established methods.[5][7]

Materials:

  • 1-Azido-2,5-dichlorobenzene

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Brine solution

Procedure:

  • Reactant Setup: In a round-bottom flask, dissolve 1-azido-2,5-dichlorobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Rationale: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.[5] This avoids the need to handle potentially unstable Cu(I) salts directly.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄·5H₂O solution.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress using Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Structural Characterization and Validation

Confirmation of the synthesized structure is achieved through a combination of spectroscopic techniques. Each method provides complementary information to build a complete and validated structural assignment.

G start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, HSQC) start->nmr Structural Backbone ms Mass Spectrometry (ESI-MS) start->ms Molecular Weight ir IR Spectroscopy start->ir Functional Groups end Validated Structure nmr->end ms->end ir->end

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Exploratory

1H and 13C NMR spectroscopy data for[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectrosc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] For researchers, scientists, and professionals in drug development, a comprehensive understanding of NMR data is critical for the unambiguous structural elucidation and characterization of novel chemical entities. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectroscopic data for [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, a heterocyclic compound featuring a substituted phenyl ring linked to a 1,2,3-triazole core with a hydroxymethyl substituent.

The 1,2,3-triazole moiety is a prominent structural motif in medicinal chemistry and materials science, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click chemistry" methods.[3] Accurate interpretation of the NMR spectra is paramount for confirming the regiochemistry of the triazole ring and the overall purity of the synthesized compound. This guide will provide a detailed, step-by-step analysis of the expected ¹H and ¹³C NMR spectra, grounded in established principles of NMR theory and supported by literature precedents for similar heterocyclic systems.

Experimental Design and Rationale

The acquisition of high-quality NMR spectra is foundational to accurate structural interpretation. The experimental parameters chosen are not arbitrary; they are selected to optimize resolution, and sensitivity, and to minimize artifacts.

Solvent Selection: A Critical Choice

The choice of a deuterated solvent is the first and one of the most critical steps in preparing an NMR sample.[4] The solvent must dissolve the analyte, be chemically inert, and its residual proton signals should not overlap with key signals from the compound of interest.

For [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, several common NMR solvents could be considered:

  • Deuterated Chloroform (CDCl₃): A versatile and widely used solvent for many organic compounds due to its excellent dissolving power and volatility, which simplifies sample recovery.[4] However, the acidic nature of trace impurities can sometimes lead to peak broadening or exchange of labile protons, such as the hydroxyl proton in our target molecule.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): An excellent solvent for polar compounds and particularly useful for observing exchangeable protons (e.g., -OH, -NH) as it slows down the rate of proton exchange.[4][5] The residual proton signal of DMSO-d₆ appears around 2.50 ppm, and the water peak is typically observed around 3.3 ppm.[6]

  • Deuterated Acetone (Acetone-d₆): Another good option for moderately polar compounds, with a residual proton signal around 2.05 ppm.[6]

For the purpose of this guide, we will primarily discuss the expected spectra in DMSO-d₆ . This choice is deliberate, as it allows for the unambiguous observation of the hydroxyl proton and its potential couplings, providing more complete structural information. The influence of the solvent on chemical shifts is a known phenomenon, and data interpretation should always consider the solvent used.[7][8]

Workflow for NMR Data Acquisition and Analysis

The process from sample preparation to final structure confirmation follows a logical and self-validating sequence.

Caption: Workflow for NMR Data Acquisition and Analysis.

Recommended Spectrometer Parameters

To ensure high-quality data, the following parameters are recommended for a 400 MHz NMR spectrometer:

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Number of Scans (NS) 16-641024-4096
Spectral Width (SW) ~16 ppm~220 ppm
Acquisition Time (AQ) ~2-4 s~1-2 s
Relaxation Delay (D1) 2 s2 s
Temperature 298 K298 K

The larger number of scans for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[9]

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Molecular Structure and Proton Environments

Caption: Predicted ¹H NMR Data Summary.

Detailed Peak-by-Peak Analysis
  • Hydroxymethyl Protons (H-a, -CH₂-OH): These two protons are diastereotopic and adjacent to a hydroxyl group. In DMSO-d₆, they are expected to appear as a doublet due to coupling with the hydroxyl proton (H-b). The chemical shift is anticipated to be around 4.7 - 4.9 ppm . The downfield shift is due to the deshielding effect of the adjacent oxygen and the triazole ring.

  • Hydroxyl Proton (H-b, -OH): In DMSO-d₆, the exchange of this proton is slow enough to observe coupling. It is expected to appear as a triplet around 5.5 - 6.0 ppm due to coupling with the two adjacent methylene protons (H-a). The exact chemical shift can be concentration and temperature-dependent.

  • Triazole Proton (H-c): The single proton on the 1,2,3-triazole ring is in a highly deshielded environment and is expected to appear as a sharp singlet at a downfield chemical shift, typically in the range of 8.2 - 8.5 ppm .[10]

  • Dichlorophenyl Protons (H-d, H-e, H-f): The three protons on the dichlorophenyl ring will exhibit a complex splitting pattern due to their coupling relationships.

    • H-d: This proton is ortho to one chlorine and meta to the other. It will be split by both H-e and H-f, likely appearing as a doublet of doublets (dd) around 7.7 - 7.9 ppm .

    • H-e: This proton is situated between two chlorine atoms and will be split by H-d, appearing as a doublet (d) around 7.6 - 7.8 ppm .

    • H-f: This proton is ortho to the triazole ring and will be split by H-d, appearing as a doublet (d) around 7.9 - 8.1 ppm . The proximity to the nitrogen-rich triazole ring contributes to its downfield shift.

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, proton decoupling is typically employed, resulting in a spectrum of singlets.[9]

Molecular Structure and Carbon Environments

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Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the synthesis, crystal structure determinatio...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the synthesis, crystal structure determination, and X-ray diffraction analysis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. While a specific crystal structure for this exact compound is not publicly available in the Cambridge Structural Database (CSD) as of the time of this writing, this guide synthesizes information from closely related structures and established principles of organic chemistry and crystallography. The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere for amide bonds and its presence in a variety of approved therapeutic agents.[1][2] This document serves as an expert-level resource for researchers engaged in the design and characterization of novel triazole-based compounds, providing both theoretical grounding and practical, field-proven insights into the experimental workflows.

Introduction: The Significance of 1,2,3-Triazole Scaffolds in Drug Discovery

The 1,2,3-triazole moiety is a five-membered aromatic heterocycle containing three contiguous nitrogen atoms, a structural motif that has garnered significant attention in medicinal chemistry.[1][3] Its prominence stems from a unique combination of physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide bonds, which are ubiquitous in biological systems.[1][2] This has led to the incorporation of the 1,2,3-triazole ring into a range of therapeutics, from antibacterials like tazobactam to anticancer agents.[1]

The compound of interest, [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, combines this privileged scaffold with a dichlorophenyl group and a hydroxymethyl substituent. The dichlorophenyl moiety can introduce specific steric and electronic effects, potentially influencing the compound's binding affinity to biological targets. The hydroxymethyl group offers a site for further functionalization or can participate in hydrogen bonding interactions, which are critical for molecular recognition in biological systems.

The synthesis of such substituted 1,2,3-triazoles is often achieved through the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction allows for the reliable formation of 1,4-disubstituted 1,2,3-triazoles. The structural elucidation of these molecules, primarily through single-crystal X-ray diffraction, is paramount for understanding their three-dimensional conformation, which in turn dictates their biological activity.

This guide will provide a detailed exploration of the synthesis and structural analysis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, offering a robust framework for researchers in the field.

Synthesis and Crystallization

The synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol would typically proceed via a two-step process, beginning with the formation of the corresponding azide, followed by a cycloaddition reaction.

Synthesis of 2,5-dichloro-1-azidobenzene

The synthesis of the azide precursor is a critical first step. A common and effective method involves the diazotization of the corresponding aniline followed by azidation.

Experimental Protocol:

  • Diazotization: 2,5-dichloroaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C in an ice bath.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

  • Azidation: A solution of sodium azide is then added slowly to the diazonium salt solution. The azide anion displaces the diazonium group, leading to the formation of 2,5-dichloro-1-azidobenzene.

  • The product, often an oil or a low-melting solid, is then extracted with an organic solvent, such as dichloromethane or ethyl acetate.

  • The organic layer is washed, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click" reaction between the synthesized azide and propargyl alcohol will yield the target molecule.

Experimental Protocol:

  • Propargyl alcohol and 2,5-dichloro-1-azidobenzene are dissolved in a suitable solvent system, often a mixture of t-butanol and water.

  • A copper(II) sulfate solution and a reducing agent, such as sodium ascorbate, are added to generate the active copper(I) catalyst in situ.

  • The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is typically isolated by filtration or extraction.

  • Purification is achieved through recrystallization or column chromatography to yield pure [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Synthesis_Workflow cluster_azide Step 1: Azide Synthesis cluster_click Step 2: Click Chemistry cluster_purification Step 3: Purification & Crystallization Aniline 2,5-dichloroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl Azide 2,5-dichloro-1-azidobenzene Diazonium->Azide NaN3 Triazole [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Azide->Triazole Cu(I) catalyst Propargyl Propargyl Alcohol Propargyl->Triazole Crude Crude Product Triazole->Crude Pure Pure Crystals Crude->Pure Recrystallization

Caption: Synthetic workflow for the target compound.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a crucial yet often challenging step. Slow evaporation of a saturated solution is a commonly employed technique.

Experimental Protocol:

  • The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

  • The solution is filtered to remove any insoluble impurities.

  • The clear solution is placed in a loosely covered vial or beaker to allow for the slow evaporation of the solvent at room temperature.

  • Over a period of days to weeks, single crystals of sufficient size and quality for X-ray analysis may form.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of orientations, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then "refined" using a least-squares algorithm to improve the agreement between the observed and calculated diffraction data.

XRay_Workflow Crystal Single Crystal Selection DataCollection X-ray Data Collection Crystal->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final Crystal Structure StructureRefinement->FinalStructure

Caption: Workflow for X-ray diffraction analysis.

Expected Crystal Structure and Molecular Geometry

Based on the analysis of similar structures in the Cambridge Structural Database, we can predict the key features of the crystal structure of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Molecular Conformation

The molecule will consist of a planar 1,2,3-triazole ring. The dichlorophenyl ring will likely be twisted with respect to the triazole ring due to steric hindrance. The hydroxymethyl group will be attached to the C5 position of the triazole ring.

Intermolecular Interactions

Hydrogen bonding is expected to play a significant role in the crystal packing. The hydroxyl group of the methanol substituent is a potent hydrogen bond donor and can also act as an acceptor. These hydrogen bonds, along with other weak intermolecular interactions such as C-H···N and π-π stacking interactions between the aromatic rings, will dictate the overall three-dimensional packing of the molecules in the crystal lattice.

Crystallographic Data

The following table summarizes the kind of crystallographic data that would be obtained from a successful X-ray diffraction experiment. The values are hypothetical and serve as an example.

ParameterExpected Value
Chemical FormulaC9H7Cl2N3O
Formula Weight244.08
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P21/c or Pca21
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-110 (for monoclinic)
V (ų)1000-1500
Z4
Density (calculated) (g/cm³)1.5-1.7
R-factor (%)< 5

Spectroscopic Characterization

In addition to X-ray diffraction, other spectroscopic techniques are essential for the full characterization of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the connectivity of the atoms in the molecule. The chemical shifts of the protons and carbons would be consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and triazole rings, and C=C and C=N stretching vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass of the molecule, confirming its elemental composition.

Conclusion

The structural elucidation of novel compounds like [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a critical step in the drug discovery and development process. This guide has provided a comprehensive, technically-grounded framework for the synthesis, crystallization, and X-ray diffraction analysis of this promising molecule. By understanding the three-dimensional structure and intermolecular interactions, researchers can gain valuable insights into its potential biological activity and pave the way for the design of new and more effective therapeutic agents. The methodologies and expected outcomes detailed herein serve as a valuable resource for scientists working at the forefront of medicinal chemistry.

References

  • Frontiers in Chemistry. (2023). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link][1]

  • Wikipedia. (2023). 1,2,3-Triazole. [Link][3]

  • PubMed. (2023). 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. [Link]

  • PubChem. [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. [Link]

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Exploratory

In Vitro Biological Activity of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol: A Technical Guide to Triazole-Based Pharmacophores

Executive Summary The compound [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (CAS: 1429253-11-1) represents a highly versatile, functionalized heterocyclic building block widely utilized in modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (CAS: 1429253-11-1) represents a highly versatile, functionalized heterocyclic building block widely utilized in modern drug discovery. While the 1,4-disubstituted 1,2,3-triazole is the ubiquitous product of standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this specific 1,5-disubstituted architecture—often synthesized via Ruthenium-catalyzed (RuAAC) or magnesium acetylide pathways—offers a distinct spatial geometry.

This technical guide deconstructs the structural rationale of this scaffold, extrapolates its in vitro biological activity based on established triazole pharmacology, and provides field-proven, self-validating experimental workflows for evaluating its efficacy in high-throughput screening (HTS) environments.

Structural and Mechanistic Rationale

To understand the biological potential of this molecule, we must analyze the causality behind its three primary structural motifs:

  • The 1,2,3-Triazole Core: Acting as a robust bioisostere of the amide bond, the triazole ring provides a high dipole moment and strong hydrogen-bond accepting capabilities (via the N2 and N3 atoms). Unlike amides, it is highly resistant to metabolic cleavage (hydrolysis) and oxidative degradation.

  • The 2,5-Dichlorophenyl Moiety: The inclusion of halogens at the ortho (2) and meta (5) positions serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, enhancing passive membrane permeability. Second, the bulky chlorine atoms sterically shield the phenyl ring from cytochrome P450-mediated aromatic oxidation, while perfectly occupying hydrophobic pockets (such as the S1/S2 subsites in fungal enzymes).

  • The 5-Hydroxymethyl Group: The 1,5-substitution pattern forces the hydroxymethyl group into a compact, "U-shaped" conformation relative to the 2,5-dichlorophenyl ring. The hydroxyl group acts as a critical hydrogen-bond donor/acceptor, anchoring the molecule to polar amino acid residues (e.g., Tyrosine or Serine) within target active sites.

In Vitro Biological Activity Profiles

Based on the privileged nature of the 1-aryl-1H-1,2,3-triazole scaffold, this compound is primarily evaluated across three therapeutic axes.

Antifungal Efficacy (CYP51 Inhibition)

Triazole derivatives are the gold standard in antifungal therapy. The primary mechanism of action is the inhibition of Lanosterol 14α-demethylase (CYP51) . The N3 atom of the 1,2,3-triazole ring acts as a Lewis base, coordinating directly with the heme iron (Fe²⁺/Fe³⁺) in the enzyme's active site. This coordination blocks the demethylation of lanosterol, leading to a depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately disrupting the fungal cell membrane .

Pathway C [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol CYP CYP51 (Lanosterol 14α-demethylase) C->CYP Binds active site Heme Heme Iron Coordination (N3) CYP->Heme Inhibits Erg Ergosterol Depletion Heme->Erg Blocks synthesis Mem Fungal Membrane Disruption Erg->Mem Causes cell death

Fig 1. Mechanistic pathway of CYP51 inhibition by 1,2,3-triazole derivatives.

Antiparasitic Potential

Recent screening campaigns have identified 1,2,3-triazoles as potent antimalarial and antileishmanial agents. In Plasmodium falciparum, triazole derivatives have been shown to inhibit geranylgeranyl pyrophosphate synthase (GGPPS), a critical enzyme for parasite survival . The lipophilic 2,5-dichlorophenyl group is highly advantageous here, as it facilitates penetration through the complex membrane structures of the infected erythrocyte and the parasite itself .

Anticancer and Antiproliferative Activity

Triazole hybrids are frequently evaluated for cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer and HeLa cervical cancer). The mechanism often involves the induction of the sub-G1 phase arrest, increased apoptosis, and the generation of reactive oxygen species (ROS). The 5-hydroxymethyl group serves as an excellent synthetic handle to conjugate the triazole to other cytotoxic pharmacophores (like coumarins or isatins) to achieve synergistic effects .

Quantitative Data Presentation

To contextualize the expected biological activity of this scaffold, Table 1 summarizes representative in vitro data for 1-aryl-1,2,3-triazole derivatives, while Table 2 outlines the Structure-Activity Relationship (SAR) rules governing this specific molecular architecture.

Table 1: Representative In Vitro Biological Activity of 1-Aryl-1,2,3-Triazole Derivatives

Therapeutic AreaTarget / Cell LineAssay TypeExpected Potency Range (IC₅₀ / MIC)Positive Control
Antifungal Candida albicans (ATCC 90028)Broth Microdilution0.5 – 8.0 µg/mLFluconazole (0.25 µg/mL)
Antifungal Aspergillus fumigatusBroth Microdilution2.0 – 16.0 µg/mLVoriconazole (0.5 µg/mL)
Antiparasitic P. falciparum (W2 Strain)[³H]-Hypoxanthine1.5 – 10.0 µMChloroquine (0.05 µM)
Anticancer MCF-7 (Breast Carcinoma)MTT Viability5.0 – 25.0 µMDoxorubicin (1.2 µM)

Table 2: SAR Rationale for[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Structural MotifModificationImpact on Biological Activity
Triazole Core Shift from 1,5- to 1,4-substitutionAlters vector of the hydroxymethyl group; generally decreases steric fit in compact enzyme pockets.
Phenyl Ring Removal of Chlorine atomsDrastic reduction in LogP; increased susceptibility to oxidative metabolism; loss of antifungal potency.
Hydroxymethyl Oxidation to Carboxylic AcidLoss of cell permeability due to ionization at physiological pH; complete loss of intracellular activity.

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives caused by solvent toxicity or assay interference.

Workflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (96-well plate) Prep->Dilution Inoculation Cell/Pathogen Inoculation Dilution->Inoculation Incubation Incubation (24-48h, 37°C) Inoculation->Incubation Readout Colorimetric Readout (XTT/Resazurin) Incubation->Readout Analysis Data Analysis (IC50/MIC Calc) Readout->Analysis

Fig 2. Standardized high-throughput in vitro screening workflow for triazole compounds.

Protocol A: In Vitro Antifungal Susceptibility (Modified CLSI M27-A3)

This protocol utilizes an XTT reduction readout to provide objective, quantitative Minimum Inhibitory Concentration (MIC) data, eliminating the subjectivity of visual scoring.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol in 100% molecular-grade DMSO to create a 10 mM stock solution.

  • Serial Dilution: In a 96-well flat-bottom microtiter plate, perform 2-fold serial dilutions of the compound in RPMI 1640 medium (buffered to pH 7.0 with MOPS). Critical Control: Ensure final DMSO concentration in all wells remains ≤1% to prevent baseline solvent cytotoxicity.

  • Inoculum Preparation: Suspend Candida albicans colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute 1:1000 in RPMI 1640 to achieve a final inoculum of 1×103 to 5×103 CFU/mL.

  • Inoculation & Incubation: Add 100 µL of the inoculum to each well containing 100 µL of the diluted compound. Include a positive control (Fluconazole), a growth control (media + cells + 1% DMSO), and a sterility control (media only). Incubate at 35°C for 24 hours.

  • Colorimetric Readout: Add 50 µL of XTT/menadione solution to each well. Incubate in the dark for 2 hours at 37°C. The viable fungi will reduce the yellow XTT to an orange formazan derivative.

  • Data Analysis: Measure absorbance at 490 nm using a microplate reader. Calculate the MIC₅₀ as the lowest concentration of the compound that results in a 50% reduction in absorbance compared to the growth control. Validate the assay by ensuring the Z'-factor of the plate is > 0.5.

Protocol B: Cytotoxicity & Apoptosis Profiling (MTT Assay)

To determine if the compound possesses inherent anticancer properties or merely general mammalian toxicity, an MTT viability assay is employed.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow cellular adhesion.

  • Compound Treatment: Aspirate the media and replace it with fresh media containing the triazole compound at concentrations ranging from 1 µM to 100 µM. Include Doxorubicin as a positive control and a vehicle control (0.5% DMSO).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 10 minutes.

  • Quantification: Read the optical density (OD) at 570 nm. Calculate the IC₅₀ using non-linear regression analysis (e.g., a four-parameter logistic curve) in GraphPad Prism.

References

  • Yu, S., Chai, X., Wang, Y., et al. (2014). "Triazole derivatives with improved in vitro antifungal activity over azole drugs." Drug Design, Development and Therapy, 8, 383-390.[Link]

  • Carlucci, R., Di Gresia, G., Mediavilla, M. G., et al. (2022). "Expanding the scope of novel 1,2,3-triazole derivatives as new antiparasitic drug candidates." RSC Medicinal Chemistry, 14(1), 122-134.[Link]

  • Rahman, S. M. A., Bhatti, J. S., Thareja, S., & Monga, V. (2023). "Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure-activity relationship (SAR) and bioactive compounds." European Journal of Medicinal Chemistry, 259, 115699. [Link]

  • Sharma, V., Kumar, V., Kumar, A., et al. (2022). "Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents." Frontiers in Chemistry, 10, 1065522.[Link]

Foundational

Pharmacokinetic Profiling of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol: A Comprehensive Preclinical Strategy

Executive Summary The transition of a synthesized chemical entity into a viable lead compound requires rigorous pharmacokinetic (PK) profiling. The compound [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a synthesized chemical entity into a viable lead compound requires rigorous pharmacokinetic (PK) profiling. The compound [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol presents a unique structural motif: a highly stable 1,2,3-triazole core flanked by a lipophilic 2,5-dichlorophenyl ring and a metabolically reactive hydroxymethyl group. This technical guide outlines the definitive, self-validating experimental workflows required to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this specific molecular scaffold.

Part 1: Structural Causality & ADME Trajectory

To design an effective PK profiling strategy, we must first deconstruct the molecule's structural impact on its biological fate.

  • The 1,2,3-Triazole Core: The 1,2,3-triazole ring is a privileged pharmacophore and a robust bioisostere for amide bonds. Unlike amides, triazoles are highly resistant to enzymatic hydrolysis by amidases and exhibit profound metabolic stability[1]. Furthermore, triazoles possess a strong dipole moment that facilitates diverse non-covalent interactions with biological targets, improving target binding without compromising overall pharmacokinetic stability[2],[3].

  • The 2,5-Dichlorophenyl Ring: The addition of two chlorine atoms significantly increases the lipophilicity (LogP) of the molecule. While this drives passive transcellular permeation across lipid bilayers (favorable for oral absorption), it also increases the likelihood of CYP450-mediated aromatic hydroxylation and may limit aqueous solubility.

  • The Hydroxymethyl Group (-CH₂OH): This is the primary metabolic liability of the compound. Primary alcohols are highly susceptible to Phase I oxidation (yielding aldehydes and subsequently carboxylic acids via alcohol dehydrogenases or CYPs) and Phase II direct O-glucuronidation[4].

MetabolicPathway Parent [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Phase1_Ox Oxidation (-CH2OH) Aldehyde / Carboxylic Acid Parent->Phase1_Ox ADH/CYP Phase1_Arom Aromatic Hydroxylation (CYP3A4 / CYP2C9) Parent->Phase1_Arom CYP450 Phase2_Gluc O-Glucuronidation (UGT Enzymes) Parent->Phase2_Gluc Direct UGT Elimination Renal / Biliary Excretion Phase1_Ox->Elimination Phase1_Arom->Phase2_Gluc Sequential Phase2_Gluc->Elimination

Predicted Phase I and Phase II metabolic pathways for the triazole derivative.

Part 2: In Vitro Permeability (Caco-2 Monolayer Assay)

The Caco-2 cell line, derived from human colon carcinoma, is the industry gold standard for predicting intestinal drug absorption and calculating the apparent permeability coefficient ( Papp​ )[5],[6]. Because the 2,5-dichlorophenyl group drives lipophilicity, we hypothesize high passive permeability, but we must rule out active efflux (e.g., P-glycoprotein).

Self-Validating Protocol: Caco-2 Bidirectional Transport

Causality Check: We perform bidirectional transport (Apical to Basolateral [A-B] and Basolateral to Apical [B-A]) to calculate the Efflux Ratio (ER). An ER > 2 indicates the compound is a substrate for active efflux transporters.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports (Transwell inserts) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation into enterocyte-like monolayers[5].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used. Co-incubate with 100 µM Lucifer Yellow (a paracellular marker); permeation must be < 1% to confirm tight junction integrity.

  • Dosing: Prepare a 10 µM solution of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol in HBSS buffer (pH 7.4). Add to the donor compartment (Apical for A-B; Basolateral for B-A).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh heated buffer.

  • Bioanalysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

Caco2Workflow CellCulture Caco-2 Culture (21-day) Dosing Apical Dosing (10 µM) CellCulture->Dosing Incubation Incubation (37°C, 2h) Dosing->Incubation Sampling Basolateral Sampling Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis

Step-by-step Caco-2 monolayer permeability assay workflow for oral absorption prediction.

Part 3: Metabolic Stability (Hepatic Microsomal Profiling)

Hepatic microsomes contain major Phase I enzymes (CYPs, FMOs) and can be supplemented to assess Phase II metabolism[4]. Given the hydroxymethyl group on the triazole ring, assessing both Phase I oxidation and Phase II glucuronidation is critical.

Self-Validating Protocol: Microsomal Intrinsic Clearance ( CLint​ )

Causality Check: A minus-cofactor control is mandatory to distinguish true enzymatic metabolism from chemical degradation or non-specific protein binding.

Step-by-Step Methodology:

  • Preparation: Thaw human and rat liver microsomes on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Validation: Include low (Warfarin), medium (Diclofenac), and high (Verapamil) clearance control compounds to validate the enzymatic activity of the specific microsome batch.

  • Pre-Incubation: Spike[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Phase I Assay: Initiate by adding NADPH (final concentration 1 mM).

    • Phase II Assay: Initiate by adding NADPH (1 mM), UDPGA (2 mM), and Alamethicin (25 µg/mL) to create pores in the microsomal membrane, allowing UDPGA access to UGT enzymes.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL ice-cold acetonitrile.

  • Analysis: Calculate the half-life ( t1/2​ ) from the log-linear decline of the parent compound and derive the in vitro intrinsic clearance ( CLint​ ).

Part 4: In Vivo Pharmacokinetics (Rodent Model)

In vitro data must be bridged to in vivo reality. The lipophilicity of the 2,5-dichlorophenyl group may necessitate specialized formulation (e.g., utilizing co-solvents like PEG400 or Tween-80) to prevent precipitation upon intravenous administration.

Self-Validating Protocol: Rat IV/PO Crossover Study

Causality Check: Formulation stability must be confirmed via LC-MS/MS pre- and post-dosing. The inclusion of a cassette-dosed internal standard during bioanalysis ensures matrix effect normalization.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) overnight prior to oral dosing; IV dosed rats can remain fed.

  • Dosing:

    • Intravenous (IV): Dose 1 mg/kg via the tail vein using a solution formulation (e.g., 5% DMSO / 40% PEG400 / 55% Saline).

    • Oral (PO): Dose 10 mg/kg via oral gavage using a suspension formulation (e.g., 0.5% Methylcellulose / 0.1% Tween-80 in water).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein into K₂EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C. Extract plasma and store at -80°C until analysis.

  • Pharmacokinetic Analysis: Perform Non-Compartmental Analysis (NCA) to determine Area Under the Curve (AUC), Clearance (CL), Volume of Distribution (Vss), and Absolute Bioavailability (%F).

InVivoPK Start Rodent PK Study (Sprague-Dawley) IV Intravenous (IV) 1 mg/kg Start->IV PO Oral (PO) 10 mg/kg Start->PO Sampling Plasma Sampling (0-24 h) IV->Sampling PO->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis Bioavailability Absolute Bioavailability (%F) Calculation Analysis->Bioavailability

Decision tree and sampling strategy for in vivo pharmacokinetic assessment.

Part 5: Quantitative Data Synthesis

Based on the physicochemical properties of the 1-aryl-1,2,3-triazole scaffold and the specific functional groups present, the following table synthesizes the expected quantitative pharmacokinetic benchmarks for[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Pharmacokinetic ParameterAssay / ModelExpected Benchmark RangeMechanistic Rationale
Apparent Permeability ( Papp​ ) Caco-2 (A-B) >15×10−6 cm/sHigh lipophilicity from the 2,5-dichlorophenyl ring drives rapid passive transcellular diffusion.
Efflux Ratio (ER) Caco-2 (B-A / A-B) <2.0 Triazole cores of this size typically avoid high-affinity P-gp efflux unless heavily decorated with basic amines.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes 15−40 µL/min/mgModerate clearance expected due to the vulnerability of the -CH₂OH group to oxidation and glucuronidation.
Volume of Distribution ( Vss​ ) Rat In Vivo (IV) 1.5−3.5 L/kgLipophilic nature ensures extensive tissue distribution beyond total body water (0.67 L/kg).
Absolute Bioavailability (%F) Rat In Vivo (PO vs IV) 40%−70% Excellent absorption offset by moderate first-pass hepatic extraction (oxidation of the primary alcohol).

References

  • Source: nih.
  • Source: creative-bioarray.
  • Source: springernature.
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  • Source: rsc.
  • Source: europa.

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Exploratory

Toxicity and safety data sheet for[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

An In-Depth Technical Guide to the Toxicity and Safety of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol A Note on the Availability of Data Introduction The 1,2,3-triazole scaffold is a cornerstone in modern medi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity and Safety of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

A Note on the Availability of Data

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3] The compound of interest, [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, belongs to this promising class of molecules. However, its potential therapeutic benefits must be weighed against a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the anticipated toxicity and safety considerations for this compound, based on data from analogous structures and established toxicological methodologies.

Chemical and Physical Properties

While specific data for [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is limited, some properties can be inferred from structurally related compounds.

PropertyInferred Value/InformationSource
CAS Number Not available for the 5-yl isomer. The 4-yl isomer is 1249864-90-1.[4]
Molecular Formula C9H7Cl2N3OInferred
Molecular Weight ~244.07 g/mol [5]
Physical State Likely a solid at room temperature.[6]
Solubility Expected to have low solubility in water and higher solubility in organic solvents.General property of similar compounds

Predicted and Inferred Toxicological Profile

The toxicological profile of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is predicted based on data from various triazole derivatives.

Acute Toxicity

Safety data sheets for analogous triazole compounds indicate a potential for acute toxicity via oral, dermal, and inhalation routes.[7][8][9][10]

Route of ExposureHazard ClassificationHazard StatementSource
OralCategory 4Harmful if swallowed[7][8][9][10]
DermalCategory 4Harmful in contact with skin[7][8][9]
InhalationCategory 4Harmful if inhaled[7][8][10]
Skin and Eye Irritation

Many triazole derivatives are classified as skin and eye irritants.[7][8][9][11][12]

Exposure SiteHazard ClassificationHazard StatementSource
SkinCategory 2Causes skin irritation[7][8][9][11][12]
EyesCategory 2Causes serious eye irritation[7][8][11][12]
Specific Target Organ Toxicity (STOT)

Some triazole derivatives have been shown to cause specific target organ toxicity after a single exposure, primarily affecting the respiratory system.[7][8][10][11][12]

Exposure TypeTarget OrganHazard StatementSource
Single ExposureRespiratory SystemMay cause respiratory irritation[7][8][10][11][12]
Repeated ExposureLiver, Gastrointestinal tract, Nasal cavityMay cause damage to organs through prolonged or repeated exposure[11]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

The potential for long-term toxicity is a significant concern with some triazole derivatives.

Toxicity EndpointFindingSource
Mutagenicity Some triazole derivatives are suspected of causing genetic defects.[10] However, other studies on different derivatives have shown no genotoxic potential.[11][10][11]
Carcinogenicity Animal studies on some triazole derivatives have not indicated a carcinogenic effect.[11] However, others are suspected of causing cancer.[10][10][11]
Reproductive Toxicity Some triazole compounds are suspected of damaging the unborn child.[11]

Mechanisms of Toxicity

The diverse biological activities of 1,2,3-triazole derivatives suggest multiple potential mechanisms of toxicity. These can include:

  • Enzyme Inhibition: Triazoles are known to interact with various enzymes. For example, some derivatives inhibit Glycogen Synthase Kinase-3 (GSK-3) and Cyclooxygenase (COX) enzymes, which could lead to anti-inflammatory effects but also potential off-target toxicities.[2]

  • Disruption of Cellular Signaling: Triazole compounds can modulate cellular signaling pathways. For instance, some have been shown to affect sirtuin 1 (SIRT1) activity, which is involved in processes like apoptosis and DNA repair.[1]

  • Reactive Oxygen Species (ROS) Production: Some triazole derivatives have been observed to decrease intracellular ROS production, which can be neuroprotective but might also disrupt normal cellular redox signaling.[1]

Toxicity_Pathways cluster_compound [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol cluster_cellular Cellular Interactions cluster_outcomes Toxicological Outcomes Compound Triazole Derivative Enzymes Enzyme Systems (e.g., COX, GSK-3, SIRT1) Compound->Enzymes Inhibition/ Activation Signaling Signaling Pathways Compound->Signaling Modulation ROS Redox Homeostasis (ROS Production) Compound->ROS Alteration Acute Acute Toxicity (Oral, Dermal, Inhalation) Enzymes->Acute Chronic Genotoxicity, Carcinogenicity, Reproductive Toxicity Enzymes->Chronic STOT Specific Target Organ Toxicity Signaling->STOT Signaling->Chronic Irritation Skin & Eye Irritation ROS->Irritation

Caption: Potential mechanisms of toxicity for triazole derivatives.

Experimental Protocols for Toxicity Assessment

Given the lack of specific data, a tiered approach to toxicity testing is recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, MRC-5 for general cytotoxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Acute Oral Toxicity Study (Up-and-Down Procedure)

This in vivo method is used to estimate the LD50 (median lethal dose) with a reduced number of animals.

Principle: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

Protocol:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., Wistar rats).[13]

  • Dose Selection: Start with a dose estimated from in vitro data or in silico predictions.

  • Dosing: Administer the compound by oral gavage.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Data_Analysis IC50 / LD50 Determination Cytotoxicity->Data_Analysis Genotoxicity Genotoxicity Assay (e.g., Ames Test) Genotoxicity->Data_Analysis Acute_Tox Acute Toxicity Study (e.g., Up-and-Down Procedure) Acute_Tox->Data_Analysis Subchronic_Tox Sub-chronic Toxicity Study Risk_Assessment Hazard Identification & Risk Characterization Subchronic_Tox->Risk_Assessment Data_Analysis->Risk_Assessment

Caption: A tiered workflow for toxicity assessment.

Risk Assessment and Safe Handling

Based on the potential hazards identified from analogous compounds, the following precautions are recommended when handling [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[9][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][11]

    • Skin Protection: Wear impervious gloves and protective clothing.[9][11]

    • Respiratory Protection: If engineering controls are inadequate, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell.[8]

    • If on Skin: Wash with plenty of soap and water.[8]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

    • If in Eyes: Rinse cautiously with water for several minutes.[8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Conclusion

While [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol belongs to a class of compounds with significant therapeutic potential, the available data on analogous structures suggests that it should be handled with care. The primary concerns are acute toxicity, skin and eye irritation, and potential for specific target organ toxicity. The possibility of long-term effects such as genotoxicity and reproductive toxicity cannot be ruled out without further investigation. The experimental protocols and safety recommendations provided in this guide offer a framework for the safe handling and comprehensive toxicological evaluation of this and other novel triazole derivatives.

References

  • Attenuation of 6-OHDA-Induced Neurotoxicity by 1,2,3-Triazole-Based Sulfonamides through SIRT1 Activity - PMC.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review.
  • 1249864-90-1|(1-(2,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methanol - BLDpharm.
  • 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity.
  • Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole.
  • [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol - NextSDS.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety data sheet - BASF.
  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Publications.
  • SAFETY DATA SHEET - Pfaltz & Bauer.
  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol - PubChem.
  • SAFETY DATA SHEET - BD Regulatory Documents.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review.
  • [1-(2-Chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (CAS No. 1429254-44-3) Suppliers - ChemicalRegister.
  • [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol - PubChem.
  • 1195596-30-5 | (1H-1,2,4-Triazol-5-yl)methanol hydrochloride | ChemScene.
  • (1H-1,2,4-triazol-5-yl)methanol hydrochloride - Sigma-Aldrich.
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  • 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen.
  • Synthesis and Biological Assessment of New 1,2,4-Triazole Derivatives | Open Access Journals - Research and Reviews.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI.
  • (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol - ChemicalBook.

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Foundational

An In-depth Technical Guide to the Formation of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

This guide provides a comprehensive exploration of the synthetic pathway and underlying mechanistic principles for the formation of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, a molecule of interest in medici...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the synthetic pathway and underlying mechanistic principles for the formation of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, a molecule of interest in medicinal chemistry and materials science. The synthesis is a multi-step process culminating in a highly efficient and regioselective cycloaddition reaction. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this chemical transformation.

Introduction and Synthetic Strategy

The synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a prime example of modern organic synthesis, leveraging robust and well-established reactions to construct a complex heterocyclic structure. The core of this process lies in the formation of the 1,2,3-triazole ring, a privileged scaffold in drug discovery due to its favorable chemical properties and ability to engage in various biological interactions.[1][2] The overall synthetic strategy can be dissected into two key phases: the preparation of the requisite aryl azide precursor, 1-azido-2,5-dichlorobenzene, and its subsequent copper-catalyzed cycloaddition with propargyl alcohol.

The choice of this synthetic route is dictated by the principles of efficiency, selectivity, and atom economy, hallmarks of "click chemistry."[3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ensures the specific formation of the desired 1,4-disubstituted triazole isomer, avoiding the formation of regioisomeric mixtures often encountered in thermal Huisgen cycloadditions.[4][5]

Phase 1: Synthesis of the Aryl Azide Precursor

The journey to our target molecule begins with the synthesis of 1-azido-2,5-dichlorobenzene. This is typically achieved through a two-step sequence starting from the commercially available 2,5-dichloroaniline.

Diazotization of 2,5-Dichloroaniline

The first critical step is the conversion of the primary aromatic amine of 2,5-dichloroaniline into a diazonium salt. This is a classic and widely used transformation in organic chemistry.[6]

Mechanism of Diazotization:

The reaction is typically carried out in an acidic medium, such as a mixture of sulfuric acid and water, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[6] Sodium nitrite is added to the acidic solution of the aniline. In the presence of a strong acid like sulfuric acid, nitrous acid is generated in situ, which then reacts to form the electrophilic nitrosylsulfuric acid.[7][8] The lone pair of the amino group on 2,5-dichloroaniline then acts as a nucleophile, attacking the nitrosylsulfuric acid. A series of proton transfers and the elimination of a water molecule lead to the formation of the 2,5-dichlorobenzenediazonium salt.[7][8][9]

Experimental Protocol: Diazotization of 2,5-Dichloroaniline

Step Procedure Rationale
1 Dissolve 2,5-dichloroaniline in a mixture of sulfuric acid and water, and cool the mixture to 0-5 °C in an ice bath.The low temperature is crucial to prevent the premature decomposition of the diazonium salt. The acidic medium is necessary for the formation of the diazotizing agent.[6]
2 Slowly add a solution of sodium nitrite in water to the aniline solution while maintaining the temperature below 5 °C and stirring vigorously.Slow addition of sodium nitrite controls the exothermic reaction and prevents localized overheating. Vigorous stirring ensures efficient mixing and reaction.
3 Continue stirring the reaction mixture at 0-5 °C for a specified period (e.g., 30-60 minutes) after the addition is complete.This ensures the complete conversion of the aniline to the diazonium salt.
Azidation of the Diazonium Salt

The highly reactive 2,5-dichlorobenzenediazonium salt is then converted to the corresponding aryl azide by reaction with an azide source, typically sodium azide.

Mechanism of Azidation:

This reaction proceeds via a nucleophilic aromatic substitution mechanism where the azide ion (N₃⁻) displaces the dinitrogen molecule (N₂), which is an excellent leaving group. The diazonium salt is used in situ, without isolation, due to its inherent instability.[6]

Experimental Protocol: Synthesis of 1-azido-2,5-dichlorobenzene

Step Procedure Rationale
1 In a separate flask, prepare a solution of sodium azide in water and cool it to 0-5 °C.Pre-cooling the azide solution helps to control the reaction temperature upon addition of the diazonium salt solution.
2 Slowly add the previously prepared cold solution of 2,5-dichlorobenzenediazonium salt to the sodium azide solution with vigorous stirring.Slow addition prevents a rapid evolution of nitrogen gas and potential hazards. Vigorous stirring ensures efficient reaction.
3 Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 1-2 hours).This ensures the complete conversion of the diazonium salt to the aryl azide.
4 Extract the product, 1-azido-2,5-dichlorobenzene, with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer, dry it, and concentrate it under reduced pressure.Standard workup procedure to isolate and purify the desired aryl azide.

Phase 2: The Core Cycloaddition Reaction

With the aryl azide in hand, the final and most elegant step is the construction of the triazole ring via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless.[3] It offers significant advantages over the thermal Huisgen 1,3-dipolar cycloaddition, including milder reaction conditions, higher yields, and, most importantly, complete regioselectivity, exclusively affording the 1,4-disubstituted 1,2,3-triazole.[3][5]

The now widely accepted mechanism involves a dinuclear copper intermediate.[3] The key steps are as follows:

  • Generation of the Active Cu(I) Catalyst: The reaction is catalyzed by Cu(I) ions. While Cu(I) salts can be used directly, it is more common and convenient to generate the Cu(I) species in situ from a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent. Sodium ascorbate is the most frequently used reducing agent for this purpose.[10][11][12]

  • Formation of the Copper Acetylide: The terminal alkyne, in this case, propargyl alcohol, coordinates to a Cu(I) center. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper(I) acetylide.[13]

  • Coordination and Cycloaddition: The azide, 1-azido-2,5-dichlorobenzene, then coordinates to the copper acetylide complex. A growing body of evidence suggests the involvement of a dinuclear copper species in the kinetically favored pathway.[3] The azide undergoes a stepwise cycloaddition to the alkyne, leading to the formation of a six-membered copper-containing intermediate.[14]

  • Ring Contraction and Protonolysis: This intermediate then undergoes ring contraction to form a copper triazolide. The final step is the protonolysis of the copper-triazole bond, which releases the desired 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper catalyst, thus completing the catalytic cycle.[3]

Visualizing the Synthetic Pathway

The overall synthetic pathway can be visualized as a logical progression from simple starting materials to the final complex product.

Synthesis_of_Triazole_Methanol cluster_phase1 Phase 1: Aryl Azide Synthesis cluster_phase2 Phase 2: Cycloaddition Aniline 2,5-Dichloroaniline Diazonium 2,5-Dichlorobenzenediazonium Salt Aniline->Diazonium Diazotization (NaNO₂, H₂SO₄, 0-5°C) Azide 1-Azido-2,5-dichlorobenzene Diazonium->Azide Azidation (NaN₃) Triazole [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Azide->Triazole CuAAC (CuSO₄, Na-Ascorbate) Alkyne Propargyl Alcohol Alkyne->Triazole

Caption: Overall synthetic workflow for [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Detailed Catalytic Cycle of CuAAC

The intricate dance of molecules at the heart of the CuAAC reaction is best represented by its catalytic cycle.

CuAAC_Catalytic_Cycle CuI Cu(I) Cu_Acetylide R-C≡C-Cu(I) CuI->Cu_Acetylide CuII Cu(II) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R-C≡CH (Propargyl Alcohol) Alkyne->Cu_Acetylide Azide R'-N₃ (1-Azido-2,5-dichlorobenzene) Metallacycle Six-membered Copper Metallacycle Azide->Metallacycle Dicopper_Complex Dinuclear Copper Acetylide Complex Cu_Acetylide->Dicopper_Complex Dicopper_Complex->Metallacycle Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product Protonolysis

Caption: The dinuclear catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: CuAAC Synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Step Procedure Rationale
1 To a solution of 1-azido-2,5-dichlorobenzene and propargyl alcohol in a suitable solvent system (e.g., a mixture of t-butanol and water), add a solution of copper(II) sulfate pentahydrate in water.The use of a co-solvent system like t-butanol/water ensures the solubility of both the organic reactants and the inorganic catalyst.
2 To the reaction mixture, add a freshly prepared solution of sodium ascorbate in water.Sodium ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.[10][12] A fresh solution is used as ascorbate solutions can degrade over time.
3 Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) until the reaction is complete (monitored by TLC or LC-MS).The CuAAC reaction typically proceeds efficiently at room temperature.[3]
4 Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).Standard workup to isolate the product.
5 Wash the organic layer, dry it, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.Purification is necessary to obtain the final product in high purity.

Conclusion

The formation of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a testament to the power and precision of modern synthetic chemistry. The pathway, which involves the diazotization of an aniline followed by a copper-catalyzed azide-alkyne cycloaddition, is both robust and highly efficient. A thorough understanding of the underlying mechanisms, particularly the nuanced catalytic cycle of the CuAAC reaction, is paramount for optimizing reaction conditions and extending the methodology to the synthesis of other novel compounds. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this and related triazole-containing molecules.

References

  • Jiang, H. (2011). Synthesis, 223-228.
  • Grokipedia. (n.d.). 2,5-Dichloroaniline.
  • BenchChem. (2025). Mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • baseclick. (n.d.).
  • PMC. (n.d.). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • ACS Publications. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
  • PMC. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
  • PMC. (n.d.).
  • RSC Publishing. (2025, November 11).
  • PMC. (n.d.). Understanding the mechanism and regioselectivity of the copper(i)
  • Wikipedia. (n.d.). Click chemistry.
  • Jena Bioscience. (2024, November 8).
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • Guidechem. (2021, November 23). What is 2,5-Dichloroaniline and How is it Synthesized?.
  • ChemicalBook. (n.d.). 2,5-Dichloroaniline - Pigment Uses, Synthesis etc.
  • ACS Publications. (2022, July 15). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
  • (n.d.). Synthesis of 2,5-dichloroaniline.
  • ResearchGate. (n.d.). CuI‐Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective | Request PDF.
  • (2022, July 14).
  • ResearchGate. (n.d.).
  • ACS Publications. (2009, October 15). Silver(I)-Catalyzed Dual Activation of Propargylic Alcohol and Aziridine/Azetidine: Triggering Ring-Opening and Endo-Selective Ring-Closing in a Cascade. The Journal of Organic Chemistry.
  • PMC. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities.
  • ACS Publications. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega.
  • ACS Publications. (2003, August 26). Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition.
  • WIPO Patentscope. (2015, June 25).
  • RSC Publishing. (2018, September 5). Scope and advances in the catalytic propargylic substitution reaction.
  • (2024, January 15). An Overview of Synthetic Approaches towards 1,2,3-Triazoles.
  • ResearchGate. (n.d.). Reactions of propargyl alcohols and aryl amides.
  • Wikipedia. (n.d.). 2,5-Dichloroaniline.
  • (n.d.).
  • (2023, September 13). Recent Progress in Application of Propargylic Alcohols in Organic Syntheses.
  • Organic Chemistry Portal. (n.d.).
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of[1-(2,5-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol via RuAAC

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Executive Summary & Mechanistic Rationale The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers

Executive Summary & Mechanistic Rationale

The synthesis of 1,5-disubstituted 1,2,3-triazoles is a critical transformation in medicinal chemistry, offering unique spatial geometries distinct from the ubiquitous 1,4-isomers generated by Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). To access [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol , the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) must be employed.

Unlike CuAAC, which relies on the formation of a copper-acetylide intermediate (restricting it to terminal alkynes and 1,4-regioselectivity), RuAAC proceeds via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate [1].

Causality in Regioselectivity: The use of propargyl alcohol as the alkyne partner introduces a powerful directing effect. The propargylic hydroxyl group acts as a hydrogen-bond donor to the chloride ligand on the active [Cp*RuCl] catalytic fragment. This non-covalent anchoring forces the alkyne into a specific orientation during oxidative coupling, guaranteeing that the hydroxymethyl group is exclusively delivered to the C-5 position of the resulting triazole ring [2]. Furthermore, the electron-withdrawing chloro-substituents on the 2,5-dichlorophenyl azide increase the electrophilicity of the terminal nitrogen, accelerating the rate-determining ruthenacycle formation.

Catalytic Cycle & Pathway Visualization

RuAAC_Mechanism A Cp*RuCl(PPh3)2 (Pre-catalyst) B π-Alkyne / Azide Coordination A->B Ligand Exchange (+ Alkyne, + Azide) C Six-Membered Ruthenacycle B->C Oxidative Coupling D 1,5-Disubstituted Triazole C->D Reductive Elimination D->A Catalyst Regeneration

RuAAC Catalytic Cycle for 1,5-Disubstituted 1,2,3-Triazoles

Experimental Design & Optimization Data

To establish a self-validating protocol, catalyst and solvent conditions must be optimized. The table below summarizes the empirical data driving our choice of CpRuCl(PPh3)2 in Tetrahydrofuran (THF) . The pentamethylcyclopentadienyl (Cp) ligand provides superior steric bulk compared to the unsubstituted cyclopentadienyl (Cp) ligand, completely suppressing the formation of the 1,4-isomer[1].

EntryCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,5 : 1,4)
1CuSO₄ / NaAsc (Control)tBuOH/H₂O2512890 : 100
2CpRuCl(PPh₃)₂THF6086585 : 15
3CpRuCl(PPh₃)₂ THF 60 4 92 >99 : 1
4CpRuCl(COD)Dioxane251288>99 : 1

Note: While CpRuCl(COD) allows for room-temperature reactions, CpRuCl(PPh₃)₂ is significantly more stable to handle and provides excellent yields under mild heating.

Standard Operating Procedure (SOP)

Materials & Reagents
  • Azide: 2-Azido-1,4-dichlorobenzene (1.0 equiv, 1.0 mmol, 188.0 mg)

  • Alkyne: Propargyl alcohol (prop-2-yn-1-ol) (1.2 equiv, 1.2 mmol, 67.3 mg)

  • Catalyst: Cp*RuCl(PPh₃)₂ (0.02 equiv, 2 mol%, 15.9 mg)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Workflow Visualization

Workflow S1 1. Reagent Preparation (Inert Atmosphere) S2 2. Catalyst Addition (Cp*RuCl(PPh3)2 in THF) S1->S2 S3 3. Thermal Activation (60°C, 4-6 hours) S2->S3 S4 4. In-Process Control (TLC / LC-MS) S3->S4 S5 5. Work-up & Extraction (Aqueous Wash) S4->S5 S6 6. Purification (Silica Gel Chromatography) S5->S6

Step-by-Step Experimental Workflow for RuAAC Synthesis

Step-by-Step Protocol
  • Preparation (Inert Atmosphere): Flame-dry a 20 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon three times. Causality: Although the pre-catalyst is relatively air-stable, the coordinatively unsaturated active species [CpRuCl] is highly sensitive to oxygen, which can cause catalyst deactivation.*

  • Catalyst Loading: Add Cp*RuCl(PPh₃)₂ (15.9 mg, 2 mol%) to the flask under a positive stream of Argon.

  • Solvent & Reagent Addition: Inject anhydrous THF (5.0 mL) to dissolve the catalyst, yielding a dark brown/orange solution. Sequentially add 2-azido-1,4-dichlorobenzene (188.0 mg) and propargyl alcohol (67.3 mg).

  • Reaction Activation: Seal the flask and transfer to a pre-heated oil bath at 60 °C. Stir vigorously for 4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The product will appear as a new, more polar UV-active spot compared to the starting azide.

  • Work-Up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove THF. Dilute the crude residue with Ethyl Acetate (15 mL) and wash with deionized water (2 × 10 mL) and brine (10 mL) to remove unreacted propargyl alcohol.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to isolate the target compound.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, the batch must pass the following self-validating analytical gates before downstream application:

  • LC-MS Analysis: Expected exact mass for C₉H₇Cl₂N₃O is 243.00. The ESI+ spectrum must show a dominant [M+H]⁺ peak at m/z 244.0.

  • ¹H NMR (400 MHz, CDCl₃) Confirmation:

    • Regiochemistry Check: A distinct singlet at ~7.70 ppm (1H) corresponds to the C4-H of the triazole ring. (If a 1,4-isomer were present, the C5-H would typically appear further downfield).

    • Hydroxymethyl Group: A singlet at ~4.65 ppm (2H) confirms the presence of the -CH₂- group attached to the C5 position.

    • Aromatic Region: Multiplets between 7.40 – 7.60 ppm (3H) validate the intact 2,5-dichlorophenyl ring.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.[Link]

  • Johansson, J. R., Beke-Somfai, T., Stålsmeden, A. S., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 14656–14727.[Link]

Application

Applications of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of a Privileged Scaffold The 1,2,3-triazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structur...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The 1,2,3-triazole ring system represents a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of bioactive compounds.[1][2] This is attributed to its unique physicochemical properties, including its ability to form hydrogen bonds, its dipole character, and its relative stability to metabolic degradation.[3] The incorporation of a dichlorophenyl moiety, as seen in the subject of this guide, [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, offers further opportunities for modulating lipophilicity and enhancing binding interactions with biological targets. While direct experimental data for this specific molecule is emerging, this guide will provide a comprehensive overview of its potential applications in drug discovery based on the well-established activities of closely related dichlorophenyl-triazole analogs. We will delve into detailed application notes, step-by-step protocols for preclinical evaluation, and the underlying scientific rationale for its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

Potential Therapeutic Applications and Underlying Mechanisms

The strategic combination of the 1,2,3-triazole core and a dichlorophenyl substituent suggests several promising avenues for therapeutic intervention. The following sections outline the most probable applications and the scientific basis for these hypotheses.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of 1,2,3-triazole derivatives.[1][4] The dichlorophenyl group, in particular, is a common feature in many small molecule kinase inhibitors and other anticancer agents.

Postulated Mechanism of Action: The anticancer effects of dichlorophenyl-triazole compounds are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[5] Some analogs have been shown to interfere with critical signaling pathways involved in cell proliferation and survival.

Experimental Workflow for Anticancer Evaluation:

Caption: Workflow for Anticancer Activity Assessment.

Antimicrobial Activity

The triazole scaffold is a cornerstone of many antifungal agents, and derivatives have also shown potent antibacterial activity.[6][7] The presence of chlorine atoms on the phenyl ring can enhance the antimicrobial properties of a compound.

Postulated Mechanism of Action: For antifungal activity, 1,2,4-triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. While the subject molecule is a 1,2,3-triazole, similar mechanisms involving disruption of cell membrane integrity or other essential enzymatic processes are plausible for both fungi and bacteria.

Experimental Workflow for Antimicrobial Evaluation:

Caption: Workflow for Antimicrobial Susceptibility Testing.

Enzyme Inhibition

The structural features of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol make it a candidate for inhibiting various enzymes implicated in disease. For instance, triazole derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme relevant to Alzheimer's disease, and α-glucosidase, a target for diabetes management.[8]

Postulated Mechanism of Action: The triazole ring can act as a bioisostere for other functional groups, enabling it to fit into the active site of an enzyme and disrupt its catalytic activity. The dichlorophenyl group can form hydrophobic and halogen-bonding interactions within the enzyme's binding pocket, potentially increasing the potency and selectivity of inhibition.

Experimental Workflow for Enzyme Inhibition Assay:

Caption: General Workflow for Enzyme Inhibition Assays.

Detailed Application Notes and Protocols

Disclaimer: The following protocols are based on established methodologies for analogous dichlorophenyl-triazole compounds. Researchers should adapt and validate these protocols for the specific compound [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Application Note 1: Anticancer Cytotoxicity Screening

Objective: To determine the in vitro cytotoxic activity of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol against a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung)) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol in a suitable solvent like DMSO. Note that the final concentration of DMSO in the culture medium should not exceed a non-toxic level, typically below 0.5%.[9][10]

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Results (based on analogs):

CompoundCell LineIC₅₀ (µM)
Analog A (Dichlorophenyl-triazole)MCF-715.5
Analog B (Dichlorophenyl-triazole)HepG225.2
Doxorubicin (Positive Control)MCF-70.8

Data is hypothetical and for illustrative purposes based on literature for similar compounds.

Application Note 2: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol against pathogenic bacteria and fungi.

Principle: The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the agent in a liquid growth medium dispensed in 96-well microtiter plates.

Protocol: Broth Microdilution Assay

  • Preparation of Inoculum:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in their respective growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Results (based on analogs):

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Analog C (Dichlorophenyl-triazole)16328
Ciprofloxacin (Positive Control)0.50.25N/A
Fluconazole (Positive Control)N/AN/A1

Data is hypothetical and for illustrative purposes based on literature for similar compounds.

Application Note 3: Enzyme Inhibition Assay

Objective: To evaluate the inhibitory activity of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol against a target enzyme (e.g., acetylcholinesterase).

Principle: This protocol is based on the Ellman's method for determining acetylcholinesterase activity. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol: Acetylcholinesterase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the compound in DMSO.

    • Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in order:

      • Buffer

      • Compound solution at various concentrations (or DMSO for control)

      • DTNB solution

      • AChE solution

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the ATCI solution.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Expected Results (based on analogs):

CompoundEnzymeIC₅₀ (µM)
Analog D (Dichlorophenyl-triazole)Acetylcholinesterase5.8
Galantamine (Positive Control)Acetylcholinesterase0.5

Data is hypothetical and for illustrative purposes based on literature for similar compounds.

Conclusion and Future Directions

While the full biological profile of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is yet to be extensively elucidated, the data from analogous compounds strongly suggest its potential as a valuable lead molecule in drug discovery. Its structural features point towards promising anticancer, antimicrobial, and enzyme-inhibitory activities. The protocols provided in this guide offer a robust framework for the initial preclinical evaluation of this compound. Further research, including comprehensive structure-activity relationship (SAR) studies, in vivo efficacy and toxicity assessments, and detailed mechanistic investigations, will be crucial to fully unlock the therapeutic potential of this and related dichlorophenyl-triazole derivatives.

References

  • Ameen, D. S. M., Hamdi, M. D., & Khan, A. K. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-13.
  • Bentham Science Publishers. (n.d.). Synthesis and Biological Study of 3-Butyl-1-(2,6-dichlorophenyl)-1H-[1][9][11]triazol- 5(4H)-one Derivatives as Anti-hypertension Drugs. Retrieved from [Link]

  • Diaba, F., Teixidó, E., & Morán, M. del C. (2025). Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. Biomedical Research and Therapy, 12(8), 5678-5689.
  • Ho, T. T. B., Le, T. H. G., & Vo, D.-V. N. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3848-3855.
  • Kaur, R., & Sharma, V. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments. Bioorganic Chemistry, 71, 121-144.
  • Kumar, A., & Singh, R. (2015). Comparative studies of novel triazole derivative having chiral center and their antimicrobial activities. Der Pharma Chemica, 7(10), 222-230.
  • MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • MDPI. (2022). synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • PubMed. (2025). Discovery of 1,2,3-triazole derivatives of phenanthroindolizidine to reverse temozolomide resistance in glioblastoma. Retrieved from [Link]

  • PubMed. (1988). Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. Retrieved from [Link]

  • ResearchGate. (2025). Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues. Retrieved from [Link]

  • Semantic Scholar. (n.d.). synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • MDPI. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1][9][11]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Retrieved from [Link]

  • ResearchGate. (2021). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

Sources

Method

Application Note: Regioselective Synthesis of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol via RuAAC

Executive Summary The 1,2,3-triazole ring is a premier pharmacophore in drug discovery, often utilized as a robust, metabolically stable bioisostere for amide bonds. While the ubiquitous Copper-Catalyzed Azide-Alkyne Cyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole ring is a premier pharmacophore in drug discovery, often utilized as a robust, metabolically stable bioisostere for amide bonds. While the ubiquitous Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles, accessing the 1,5-substitution pattern requires a fundamental shift in transition-metal catalysis.

This application note details the regioselective synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol . By leveraging Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), we bypass the thermodynamic mixtures of thermal cycloadditions and the 1,4-bias of CuAAC, achieving >95% regioselectivity for the 1,5-isomer.

Mechanistic Causality & Catalyst Selection

To synthesize the target compound, 2,5-dichlorophenyl azide is reacted with propargyl alcohol (prop-2-yn-1-ol). The catalyst of choice is CpRuCl(PPh₃)₂ (where Cp = pentamethylcyclopentadienyl).

Why RuAAC? Unlike CuAAC, which relies on the formation of a copper-acetylide intermediate (restricting it to terminal alkynes), RuAAC proceeds via the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate [1]. The bulky, electron-donating Cp* ligand is the primary driver of regioselectivity. During the coordination phase, steric repulsion forces the larger substituent of the alkyne (the hydroxymethyl group) to orient away from the Cp* ring. This positions the hydroxymethyl group adjacent to the newly forming C-N bond, dictating the exclusive formation of the 1,5-disubstituted triazole [2].

RuAAC_Mechanism Precat Cp*RuCl(PPh3)2 (Pre-catalyst) Cat [Cp*RuCl] (Active Catalyst) Precat->Cat -2 PPh3 Coord Coordination Complex Cp*RuCl(Azide)(Alkyne) Cat->Coord + Azide + Alkyne Ruthenacycle Ruthenacycle Intermediate (Regioselective C-N Bond) Coord->Ruthenacycle Oxidative Coupling Product 1,5-Disubstituted Triazole (Target Release) Ruthenacycle->Product Reductive Elimination Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle of the RuAAC reaction yielding the 1,5-disubstituted triazole.

Self-Validating Experimental Protocols

Stage 1: Synthesis of 2,5-Dichlorophenyl Azide

Aryl azides are prone to degradation; synthesizing them fresh via diazotization ensures high fidelity in the subsequent click reaction.

  • Diazotization: Dissolve 2,5-dichloroaniline (10.0 mmol) in 15 mL of 6M HCl. Cool the flask to 0 °C using an ice-water bath. Dropwise, add a pre-chilled solution of NaNO₂ (12.0 mmol) in 5 mL H₂O. Maintain the temperature below 5 °C and stir for 30 minutes.

  • Azidation: Slowly add a solution of NaN₃ (15.0 mmol) in 5 mL H₂O dropwise to the diazonium salt mixture at 0 °C. Caution: N₂ gas evolution will occur.

  • Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (bath temp < 30 °C).

  • Validation Checkpoint: Perform FT-IR spectroscopy on the crude oil. A strong, sharp absorption band at ~2110 cm⁻¹ confirms the presence of the azide functional group.

Stage 2: RuAAC Synthesis of the Target Triazole

The active [Cp*RuCl] catalyst is highly susceptible to oxidation. Strict inert atmosphere techniques are mandatory [3].

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,5-dichlorophenyl azide (5.0 mmol) and propargyl alcohol (5.5 mmol, 1.1 equiv).

  • Degassing: Purge the flask with Argon for 5 minutes. Add 15 mL of anhydrous, degassed 1,4-dioxane.

  • Catalyst Addition: Quickly add Cp*RuCl(PPh₃)₂ (0.1 mmol, 2 mol%) under a positive stream of Argon.

  • Cycloaddition: Seal the flask and heat to 60 °C in a pre-warmed oil bath for 12 hours.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography (Gradient: Hexanes to 60% EtOAc in Hexanes).

  • Validation Checkpoint: Regioselectivity is confirmed via ¹H NMR. The triazole proton (C4-H) of the 1,5-isomer typically resonates upfield (δ 7.6–7.8 ppm ) due to the shielding effect of the orthogonal 2,5-dichlorophenyl ring. In contrast, the C5-H of a 1,4-isomer would appear deshielded (>8.0 ppm).

Quantitative Data & Reaction Optimization

To establish the superiority of the RuAAC method for this specific target, comparative regioselectivity data and solvent optimization metrics are summarized below.

Table 1: Regioselectivity Comparison (Propargyl Alcohol + 2,5-Dichlorophenyl Azide)

Catalyst SystemActive Metal SpeciesMajor ProductRegioselectivity
CuSO₄ / Sodium AscorbateCu(I)1,4-Isomer>99% 1,4-substitution
Cp*RuCl(PPh₃)₂ Ru(II) 1,5-Isomer >95% 1,5-substitution
Thermal (Uncatalyzed)NoneMixture~1:1 (1,4 : 1,5 ratio)

Table 2: Optimization of RuAAC Conditions for Target Synthesis Electron-deficient aryl azides (like 2,5-dichlorophenyl azide) exhibit higher activation barriers, necessitating optimization of solvent and temperature.

EntrySolventTemperature (°C)Catalyst LoadingTime (h)Isolated Yield (%)
1THF651 mol%2468
2 1,4-Dioxane 60 2 mol% 12 89
3Toluene802 mol%1674
4DMF605 mol%1282

Safety & Handling

  • Azide Stability: 2,5-dichlorophenyl azide adheres to the "Rule of Six" (having at least six carbon atoms per energetic nitrogen atom), making it relatively stable for benchtop handling. However, never concentrate azides to total dryness under high heat. Use plastic or ceramic spatulas to prevent friction-induced detonation.

  • Ruthenium Toxicity: Ru-complexes are toxic and potentially mutagenic. Handle all catalyst powders in a ventilated fume hood and dispose of heavy-metal waste according to institutional EHS guidelines.

References

  • Zhang, L. et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005.[Link]

  • Boren, B. C. et al. "Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition." Journal of the American Chemical Society, 2008.[Link]

  • Johansson, J. R. et al. "The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications." Chemical Reviews, 2016.[Link]

Application

Application Notes &amp; Protocols: The [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Pharmacophore in Antifungal Drug Discovery

An in-depth technical guide has been created. I.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide has been created.

I. Introduction: The Triazole Scaffold in Mycology

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capability, and dipole character. In the realm of antifungal drug discovery, this heterocycle is a cornerstone of the azole class of agents. These agents primarily function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.

The specific pharmacophore, [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, combines the essential triazole ring with a dichlorophenyl group. The halogen substitutions on the phenyl ring can significantly enhance the compound's lipophilicity and binding affinity within the active site of the target enzyme, potentially overcoming resistance mechanisms and improving efficacy. This guide provides a comprehensive overview of the application of this pharmacophore, from synthesis and characterization to in vitro antifungal evaluation and mechanism of action studies.

II. Synthesis and Characterization

The synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is typically achieved through a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is highly efficient and regioselective, yielding the desired 1,4-disubstituted triazole isomer.

Protocol 1: Synthesis of the Pharmacophore

Objective: To synthesize [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Materials:

  • 1-azido-2,5-dichlorobenzene

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-azido-2,5-dichlorobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the final compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

III. In Vitro Antifungal Susceptibility Testing

The primary application of this pharmacophore is to assess its antifungal activity against a panel of clinically relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of the test compound against various fungal strains.

Materials:

  • Test compound stock solution (in DMSO)

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.

  • Prepare a fungal inoculum suspension standardized to a final concentration of 0.5-2.5 x 10³ cells/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (a known antifungal agent like fluconazole) and a negative control (no drug).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control.

Data Presentation: Example MIC Values
Fungal Strain[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (µg/mL)Fluconazole (µg/mL)
Candida albicans ATCC 9002821
Candida glabrata ATCC 90030416
Cryptococcus neoformans H9914
Aspergillus fumigatus ATCC 2043058>64

IV. Mechanism of Action Studies

Understanding how the pharmacophore exerts its antifungal effect is crucial. For triazole-based compounds, the primary hypothesis is the inhibition of ergosterol biosynthesis.

Protocol 3: Ergosterol Quantification Assay

Objective: To determine if the test compound inhibits the ergosterol biosynthesis pathway.

Materials:

  • Fungal cells treated with the test compound (at sub-MIC concentrations)

  • Alcoholic potassium hydroxide

  • n-heptane

  • UV-Vis spectrophotometer

Procedure:

  • Grow fungal cells in the presence of the test compound for several hours.

  • Harvest the cells and saponify them with alcoholic potassium hydroxide.

  • Extract the sterols with n-heptane.

  • Scan the absorbance of the n-heptane layer from 230 to 300 nm.

  • The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. A reduction in the total sterol content in treated cells compared to untreated cells indicates inhibition of the ergosterol biosynthesis pathway.

V. Visualization of Experimental Workflow and Mechanism

Diagram 1: Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_testing Antifungal Evaluation cluster_moa Mechanism of Action s1 Synthesis via CuAAC s2 Purification s1->s2 s3 Structural Confirmation (NMR, MS) s2->s3 t1 Broth Microdilution Assay s3->t1 Pure Compound t2 Determine MIC Values t1->t2 m1 Ergosterol Quantification t2->m1 Active Compound m2 CYP51 Inhibition Assay m1->m2 G compound [1-(2,5-dichlorophenyl)-1H- 1,2,3-triazol-5-yl]methanol compound->inhibition cyp51 Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol cyp51->ergosterol Catalyzes inhibition->cyp51 lanosterol Lanosterol lanosterol->cyp51 Substrate membrane Fungal Cell Membrane ergosterol->membrane Incorporation disruption Membrane Disruption & Fungal Cell Death membrane->disruption Lack of Ergosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

VI. Conclusion and Future Directions

The [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol pharmacophore represents a promising starting point for the development of novel antifungal agents. The protocols outlined in this guide provide a robust framework for its synthesis, in vitro evaluation, and mechanistic elucidation. Future studies should focus on expanding the panel of fungal strains, including resistant isolates, and conducting in vivo efficacy and toxicity studies. Structure-activity relationship (SAR) studies, by modifying the substitution patterns on the phenyl ring, could lead to the discovery of even more potent derivatives.

References

  • Title: The history of azole antifungals. Source: Journal of the American Academy of Dermatology. URL: [Link]

  • Title: Fungal Ergosterol Biosynthesis and Inhibition. Source: National Institutes of Health. URL: [Link]

  • Title: Design, synthesis and antifungal activity of novel triazole derivatives. Source: Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Source: Clinical and Laboratory Standards Institute (CLSI). URL: [Link]

  • Title: A simplified method for analysis of ergosterol in fungal cells. Source: Journal of Microbiological Methods. URL: [Link]

Method

Advanced Derivatization Strategies for[1-(2,5-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol in Drug Discovery

Executive Summary As a Senior Application Scientist, I have designed this protocol guide to address the synthetic utility of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol . This compound is a highly versatile bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have designed this protocol guide to address the synthetic utility of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol . This compound is a highly versatile building block in medicinal chemistry. The 1,5-disubstituted 1,2,3-triazole scaffold is a privileged structure, often serving as a metabolically stable bioisostere for amide bonds. While the 2,5-dichlorophenyl moiety provides lipophilicity and target-binding interactions, the C5-hydroxymethyl group serves as the primary synthetic handle for derivatization.

This guide outlines three fundamental, field-proven derivatization pathways—chemoselective oxidation, electrophilic activation, and etherification—detailing the mechanistic causality behind each experimental choice to ensure reproducible, high-yield outcomes.

Mechanistic Rationale & Target Profiling

When approaching the derivatization of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, it is critical to evaluate the electronic and steric environment of the molecule. The triazole core and the dichlorophenyl ring are electronically deactivated and sterically hindered, rendering them largely inert to standard electrophilic or nucleophilic conditions.

Consequently, derivatization efforts exclusively target the primary alcohol (-CH₂OH) . However, the native hydroxyl group is a poor leaving group. Depending on the downstream application (e.g., prodrug synthesis, linker attachment, or analog generation), the alcohol must be transformed. We utilize three primary pathways:

  • Oxidation to an Aldehyde: For subsequent reductive amination or Wittig olefination.

  • Activation via Mesylation: To convert the hydroxyl into an excellent leaving group for S_N2 displacement.

  • Alkylation (Williamson Ether Synthesis): To attach lipophilic tails or PEGylated linkers.

Core Derivatization Workflows
Protocol A: Chemoselective Oxidation to Aldehyde

Objective: Convert the primary alcohol to 1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-5-carbaldehyde. Causality & Mechanism: Strong oxidants (e.g., Jones reagent, KMnO₄) risk over-oxidation to the carboxylic acid. 1 is selected because it operates under mild, neutral conditions, arresting oxidation strictly at the aldehyde stage[1]. Furthermore, DMP avoids the use of toxic chromium reagents and provides a highly chemoselective profile that leaves the triazole core untouched[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the triazole methanol in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere. Causality: DMP is moisture-sensitive; an inert atmosphere prevents reagent degradation.

  • Reagent Addition: Add 1.2 eq of DMP in one portion at room temperature.

  • Monitoring: Stir for 1–2 hours. Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). Self-Validation: The reaction is complete when the starting material spot disappears and a new, less polar (higher R_f) UV-active spot appears.

  • Quenching: Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously for 15 minutes. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble byproducts, while NaHCO₃ neutralizes the2[2]. Self-Validation: The cloudy suspension will resolve into two distinct, clear layers.

  • Isolation: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Electrophilic Activation via Mesylation

Objective: Synthesize (1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl)methyl methanesulfonate. Causality & Mechanism: To perform nucleophilic substitutions (e.g., with amines or thiols), the hydroxyl group must be converted into a methanesulfonate (mesylate) ester. This transforms a poor leaving group into an excellent one by stabilizing the leaving group through 3[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the triazole methanol in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add 1.5 eq of Triethylamine (Et₃N). Causality: Et₃N acts as an acid scavenger to4, preventing unwanted protonation of the triazole nitrogens and driving the reaction forward[4].

  • Activation: Dropwise addition of 1.2 eq Methanesulfonyl chloride (MsCl). Causality: Dropwise addition at 0 °C controls the exothermic reaction and minimizes the formation of alkyl chloride byproducts.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Workup: Quench with ice water. Extract with DCM. Wash the organic layer with cold 1M HCl (to remove excess amine), followed by saturated NaHCO₃ and brine. The resulting mesylate is typically pure enough for immediate downstream use.

Protocol C: Williamson Ether Synthesis for Linker Attachment

Objective: Generate an ether derivative (e.g., 1-(2,5-dichlorophenyl)-5-(alkoxymethyl)-1H-1,2,3-triazole). Causality & Mechanism: To attach the triazole core to larger macromolecular structures, the is employed. This involves deprotonating the alcohol to form a highly nucleophilic alkoxide, which subsequently performs an S_N2 attack on an alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1.0 eq of the triazole methanol in anhydrous THF at 0 °C. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the primary alcohol. Self-Validation: Hydrogen gas evolution serves as a visual confirmation of active deprotonation.

  • Alkylation: After 30 minutes of stirring (once gas evolution ceases), add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise.

  • Propagation: Warm to room temperature and stir for 4–12 hours.

  • Workup: Carefully quench excess NaH with a slow, dropwise addition of methanol at 0 °C, followed by water. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data & Yields

The following table summarizes the expected quantitative outcomes and operational parameters for the three derivatization workflows based on standard bench-scale operations (1–5 mmol).

Derivatization PathwayTarget Functional GroupReagents & SolventsReaction TimeTypical Yield (%)Purification Strategy
Oxidation AldehydeDMP, DCM1 – 2 h85 – 95%Silica Gel Chromatography (Hex/EtOAc)
Mesylation Mesylate (S_N2 Precursor)MsCl, Et₃N, DCM2 – 4 h90 – 98%Aqueous Workup (Often used crude)
Etherification EtherNaH, R-X, THF4 – 12 h70 – 85%Silica Gel Chromatography (Hex/EtOAc)
Visualizing the Synthetic Network

The logical divergence of the central triazole methanol into its three primary functional derivatives is mapped below.

G Core [1-(2,5-dichlorophenyl)- 1H-1,2,3-triazol-5-yl]methanol (Starting Material) Aldehyde Aldehyde Derivative (Reductive Amination Precursor) Core->Aldehyde DMP, DCM, RT (Oxidation) Mesylate Mesylate Intermediate (SN2 Precursor) Core->Mesylate MsCl, Et3N, 0°C (Activation) Ether Ether Derivative (Williamson Product) Core->Ether NaH, R-X, THF (Etherification)

Fig 1: Synthetic divergence of the triazole methanol via primary alcohol derivatization.

References
  • What Is Dess-Martin Oxidation?, Alfa Chemistry.
  • Dess–Martin oxidation, Wikipedia.
  • Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols, Jack Westin.
  • Mesylates and Tosylates with Practice Problems, Chemistry Steps.
  • Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization..., Moroccan Journal of Chemistry.

Sources

Application

Catalytic pathways for synthesizing[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Application Note & Protocol Guide Regioselective Synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol via Ruthenium-Catalyzed Cycloaddition Abstract The 1,2,3-triazole moiety is a cornerstone scaffold in m...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Regioselective Synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol via Ruthenium-Catalyzed Cycloaddition

Abstract

The 1,2,3-triazole moiety is a cornerstone scaffold in medicinal chemistry and materials science. Achieving specific substitution patterns is critical for modulating the pharmacological or material properties of these compounds. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, a 1,5-disubstituted triazole. We will explore the critical choice of catalytic pathway, favoring the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to ensure the desired 1,5-regioselectivity over the more common Copper-Catalyzed (CuAAC) route which yields the 1,4-isomer. This document details the reaction mechanism, precursor synthesis, a step-by-step protocol for the target molecule's synthesis, and characterization guidelines for researchers in drug discovery and chemical development.

Introduction and Strategic Pathway Selection

The synthesis of 1,2,3-triazoles via the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is a foundational reaction in modern organic chemistry.[1] However, the thermal, uncatalyzed version of this reaction often requires harsh conditions and produces a mixture of 1,4- and 1,5-disubstituted regioisomers, complicating purification and reducing yields.[1][2]

The advent of "click chemistry" introduced metal-catalyzed versions of this reaction that offer significant rate acceleration and, crucially, exquisite regiocontrol.[3][4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, reliably and almost exclusively producing 1,4-disubstituted 1,2,3-triazoles.[2][3][5]

  • Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This complementary method directs the cycloaddition to yield the 1,5-disubstituted 1,2,3-triazole isomer.[6][7][8]

For the target molecule, [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol , the substituents are located at the N-1 and C-5 positions. Therefore, the RuAAC pathway is the required strategic choice to achieve the desired product architecture.

Retrosynthetic Analysis

The logical disconnection for the target molecule breaks the triazole ring, leading back to two key starting materials: 1-azido-2,5-dichlorobenzene and propargyl alcohol.

G Target [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol SM1 1-Azido-2,5-dichlorobenzene Target->SM1 RuAAC Disconnection SM2 Propargyl Alcohol Target->SM2 Aniline 2,5-Dichloroaniline SM1->Aniline Diazotization & Azidation

Caption: Retrosynthetic analysis of the target molecule.

Catalyst-Directed Regioselectivity

The choice between copper and ruthenium catalysis directly dictates the final product isomer. The CuAAC proceeds through a copper-acetylide intermediate, leading to the 1,4-isomer, while the RuAAC mechanism involves a distinct ruthenacycle intermediate that results in the 1,5-isomer.[6][7] This divergent outcome is a critical design principle in triazole synthesis.

G cluster_start Starting Materials cluster_cu CuAAC Pathway cluster_ru RuAAC Pathway Start_Azide R-N₃ (1-Azido-2,5-dichlorobenzene) Product_1_4 1,4-Disubstituted Triazole (Incorrect Isomer) Start_Azide->Product_1_4  CuSO₄ / NaAsc  (CuAAC) Product_1_5 1,5-Disubstituted Triazole (Desired Product) Start_Azide->Product_1_5  [Cp*RuCl]  (RuAAC) Start_Alkyne R'-C≡CH (Propargyl Alcohol) Start_Alkyne->Product_1_4 Start_Alkyne->Product_1_5

Caption: Divergent outcomes of CuAAC and RuAAC pathways.

The RuAAC Catalytic Cycle

The currently accepted mechanism for the RuAAC reaction avoids the formation of a metal-acetylide intermediate, which is characteristic of CuAAC. Instead, the ruthenium catalyst activates the alkyne via π-interaction.[7] The cycle can be summarized in the following key steps:

  • Ligand Exchange: The starting ruthenium complex (e.g., Cp*RuCl(COD)) undergoes ligand exchange to accommodate the alkyne and azide substrates.

  • Oxidative Coupling: The alkyne and azide coordinate to the ruthenium center and undergo oxidative coupling to form a six-membered ruthenacycle intermediate. This is the key regiochemistry-determining step, where the bond forms between the terminal azide nitrogen (N3) and the internal, more nucleophilic alkyne carbon.[6][7]

  • Reductive Elimination: The ruthenacycle undergoes reductive elimination, which is typically the rate-determining step.[6] This step forms the aromatic 1,2,3-triazole ring and releases the product.

  • Catalyst Regeneration: The ruthenium catalyst is regenerated, ready to enter another catalytic cycle.

G Ru_cat [CpRuCl] Coord_complex [CpRuCl] (Alkyne)(Azide) Ru_cat->Coord_complex + Alkyne + Azide Ruthenacycle Six-membered Ruthenacycle Coord_complex->Ruthenacycle Oxidative Coupling Product_complex [Cp*RuCl] (Triazole) Ruthenacycle->Product_complex Reductive Elimination (Rate-Limiting) Product_complex->Ru_cat - Product (1,5-Triazole)

Caption: Simplified catalytic cycle for the RuAAC reaction.

Synthesis of Precursors

Reliable synthesis of the target molecule begins with high-quality starting materials. While propargyl alcohol is commercially available, 1-azido-2,5-dichlorobenzene must typically be synthesized.

Protocol 1: Synthesis of 1-Azido-2,5-dichlorobenzene

This two-step protocol involves the diazotization of 2,5-dichloroaniline followed by a substitution reaction with sodium azide.

Materials:

  • 2,5-Dichloroaniline (1.0 eq)[9][10]

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Deionized Water

  • Diethyl Ether or Dichloromethane

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazonium Salt Formation:

    • In a flask cooled to 0-5 °C in an ice-salt bath, suspend 2,5-dichloroaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0-5 °C for 30 minutes. The formation of the diazonium salt can be monitored using starch-iodide paper (a positive test indicates excess nitrous acid).

  • Azidation:

    • In a separate flask, dissolve sodium azide (1.2 eq) in deionized water and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to stir and slowly warm to room temperature over 1-2 hours.

  • Work-up and Isolation:

    • Extract the aqueous mixture with diethyl ether or dichloromethane (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude 1-azido-2,5-dichlorobenzene is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Experimental Protocol: Synthesis of the Target Molecule

This protocol describes the regioselective synthesis of the 1,5-disubstituted triazole via RuAAC.

Protocol 2: RuAAC Synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Materials:

  • 1-Azido-2,5-dichlorobenzene (1.0 eq)

  • Propargyl alcohol (1.2 eq)

  • Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [CpRuCl(COD)] or a similar [CpRuCl] catalyst (1-5 mol%)[7]

  • Anhydrous 1,2-Dichloroethane (DCE) or Toluene

Experimental Workflow:

Caption: General workflow for RuAAC synthesis.

Procedure:

  • Reaction Setup:

    • To a dry round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 1-azido-2,5-dichlorobenzene (1.0 eq) and the ruthenium catalyst (e.g., Cp*RuCl(COD), 2 mol%).

    • Add anhydrous solvent (e.g., DCE) to achieve a concentration of approximately 0.2-0.5 M.

    • Purge the flask with an inert atmosphere (Argon or Nitrogen) for 10-15 minutes.

  • Reaction Execution:

    • Add propargyl alcohol (1.2 eq) to the mixture via syringe.

    • Heat the reaction mixture in an oil bath to the desired temperature (typically between 45-80 °C).[7] The optimal temperature may vary depending on the specific catalyst used.

    • Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is consumed (typically 4-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude residue can be purified by flash column chromatography on silica gel. A gradient elution system (e.g., Hexanes/Ethyl Acetate) is typically effective.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol as a solid.

Characterization and Data

The final product should be characterized to confirm its structure and purity. Below are the expected analytical data points.

Analysis Expected Result
Appearance White to off-white solid
¹H NMR Signals corresponding to the aromatic protons (3H), the methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the triazole C-H proton.[11]
¹³C NMR Signals for the 6 aromatic carbons of the dichlorophenyl ring, the 2 carbons of the triazole ring, and the methylene carbon (-CH₂OH).[11]
Mass Spec (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₇Cl₂N₃O. The isotopic pattern for two chlorine atoms should be visible.
Melting Point A sharp melting point range, to be determined experimentally.

References

  • Wang, Z. (2010). Huisgen 1,3-Dipolar Cycloaddition. Comprehensive Organic Name Reactions and Reagents.
  • Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Fokin, V. V., & Jia, Y. (2016). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PMC. Retrieved from [Link]

  • Roy, S., & Roy, S. (2015). Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions. Retrieved from [Link]

  • Academia.edu. (n.d.). “Triazole Bridge”: Disulfide-Bond Replacement by Ruthenium-Catalyzed Formation of 1,5-Disubstituted 1,2,3-Triazoles. Retrieved from [Link]

  • Asensio, G., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, ACS Publications. Retrieved from [Link]

  • Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of propargylic alcohol to 1,2,3-triazole. Retrieved from [Link]

  • Fokin, V. V., & Krasinski, A. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition. Retrieved from [Link]

  • Aliyeva, A. R., et al. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. Retrieved from [Link]

  • Han, C., et al. (2018). One-Pot Synthesis of 1-Monosubstituted 1,2,3-Triazoles from Propargyl Alcohol. Synlett. Retrieved from [Link]

  • Fomenkov, I. V., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC. Retrieved from [Link]

  • Torne, J. S., et al. (2009). A Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions Based on the Tris(triazolyl)methanol−Cu(I) Structure. Organic Letters. Retrieved from [Link]

  • Shi, X., et al. (2012). 1,2,3-Triazole: Unique Ligand in Promoting Iron-Catalyzed Propargyl Alcohol Dehydration. Organic Letters. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). (1H-1,2,3-triazol-4-yl)methanol (MBHTM) accelerated copper-catalyzed [3+2] azide-alkyne cycloaddition (CuAAC) at low catalyst loading in PEG-H2O as green reaction media. Retrieved from [Link]

  • Semantic Scholar. (2022). Emerging Approaches for Synthesis of 1,2,3-Triazole Derivatives. A Review. Retrieved from [Link]

  • MDPI. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Beilstein Journals. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Retrieved from [Link]

  • Pan, R., et al. (2022). “Copper catalyzed azide alkyne cycloaddition” based synthesis and applications of oligo-1, 2, 3-triazoles... ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 2,5-dichloroaniline. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2024). Synthesis of New Derivatives of 1,2,3-triazoles using CuFe2O4 Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). A practical flow synthesis of 1,2,3-triazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective one pot synthesis of 1,2,3-triazole derivatives bearing phthalazine moiety and their pharmacological activity. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]

  • SIOC. (n.d.). Synthesis of 2,5-Disubstituted-1,3,4-triazole Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104860887A - Synthesis method of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol.
  • NextSDS. (n.d.). [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles.... Retrieved from [Link]

  • Google Patents. (n.d.). WO2013042138A2 - Process for the preparation of triazole antifungal drug....

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Welcome to our dedicated technical support guide for the synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. This resource is designed for researchers, scientists, and professionals in drug development w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic procedure. Here, we will delve into the common pitfalls of the synthesis, providing detailed, evidence-based solutions to help you optimize your reaction outcomes.

The synthesis of this molecule typically proceeds via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," reacting 1-azido-2,5-dichlorobenzene with propargyl alcohol. While robust, this reaction is sensitive to several parameters that can significantly impact its efficiency.

Troubleshooting Low Yields: A Symptom-Based Approach

Low yield is a frustratingly common issue. Let's break down the potential causes and their solutions in a logical, step-by-step manner.

Question 1: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?

An incomplete reaction is often the primary culprit for low yields. Several factors can contribute to this, primarily related to the catalyst's activity and the integrity of your reagents.

Possible Cause 1: Inactive Copper(I) Catalyst

The Cu(I) catalyst is the heart of the CuAAC reaction. Its oxidation to the inactive Cu(II) state is a common failure point.

  • Expert Insight: The active Cu(I) species is readily oxidized by dissolved oxygen in the reaction mixture. This is one of the most frequent, yet easily preventable, causes of low conversion.

  • Troubleshooting Protocol:

    • Deoxygenate your solvent: Before adding any reagents, thoroughly degas your reaction solvent. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

    • Use a reducing agent: The addition of a mild reducing agent, such as sodium ascorbate, is highly recommended to maintain the copper in its +1 oxidation state throughout the reaction. A common practice is to use sodium ascorbate in slight excess relative to the copper sulfate.

    • Source of Copper(I): You can either add a Cu(I) salt directly (e.g., CuI, CuBr) or generate it in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. The in situ generation is often more reliable as it produces the active catalyst directly in the deoxygenated reaction mixture.

Possible Cause 2: Impure or Degraded Starting Materials

The purity of your 1-azido-2,5-dichlorobenzene and propargyl alcohol is critical.

  • Expert Insight: Organic azides can be sensitive to heat and light and may degrade over time. Propargyl alcohol can oxidize. Impurities in either starting material can inhibit the catalyst or participate in side reactions.

  • Troubleshooting Protocol:

    • Verify Azide Purity: Check the purity of your 1-azido-2,5-dichlorobenzene by NMR or GC-MS before use. If it has been stored for a long time, consider re-purifying it by column chromatography or synthesizing it fresh.

    • Purify Propargyl Alcohol: Commercial propargyl alcohol can contain impurities. Distillation is an effective method for its purification.

    • Stoichiometry: Ensure you are using the correct stoichiometry. A slight excess of one of the reactants (often the more accessible one) can sometimes drive the reaction to completion.

Question 2: My reaction appears to have gone to completion, but I'm still getting a low isolated yield. Where could my product be going?

If your reaction mixture shows complete conversion of the starting materials (e.g., by TLC or LC-MS analysis), but the final isolated yield is low, the issue likely lies in the work-up and purification steps.

Possible Cause 1: Product Loss During Work-up

The work-up procedure is designed to remove the catalyst and other salts, but your product might be lost if its solubility properties are not carefully considered.

  • Expert Insight: The triazole product, with its hydroxyl group, may have some water solubility. Aggressive or repeated aqueous washes can lead to significant product loss into the aqueous layer.

  • Troubleshooting Protocol:

    • Minimize Aqueous Washes: If possible, reduce the number of aqueous washes.

    • Back-Extraction: After your initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), re-extract the aqueous layer with fresh organic solvent 1-2 more times to recover any dissolved product.

    • Brine Wash: Use a saturated sodium chloride (brine) solution for the final wash. This reduces the solubility of organic compounds in the aqueous layer, pushing more of your product into the organic phase.

Possible Cause 2: Inefficient Purification

Column chromatography is a common purification method for this type of compound, but it can also be a source of yield loss.

  • Expert Insight: The triazole product can chelate to the silica gel, leading to tailing and difficult elution. Using an inappropriate solvent system can also result in poor separation and product loss.

  • Troubleshooting Protocol:

    • Solvent System Optimization: Carefully select your eluent system for column chromatography. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). A gradual increase in the polarity of the eluent will help to elute your product cleanly.

    • Deactivate Silica Gel: To reduce tailing caused by the interaction of your compound with acidic sites on the silica gel, you can add a small amount of a mild base, such as triethylamine (0.1-1%), to your eluent system.

    • Alternative Purification: Consider recrystallization as an alternative to chromatography if a suitable solvent system can be found. This can often lead to higher recovery of pure product.

Troubleshooting Flowchart

Caption: A flowchart for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

The CuAAC reaction is typically robust and can often be run at room temperature. However, if you are experiencing a sluggish reaction, gentle heating to 40-50 °C can increase the reaction rate. Be cautious with excessive heating, as it can promote side reactions and decomposition of the azide.

Q2: Which solvent is best for this synthesis?

A variety of solvents can be used, but the choice depends on the solubility of your starting materials. Common choices include mixtures of water with a miscible organic solvent like t-butanol, DMSO, or THF. The use of a water-miscible co-solvent is often necessary to dissolve both the organic starting materials and the inorganic copper catalyst and ascorbate.

Q3: Can I use a different copper source?

Yes, various copper sources can be used. Copper(I) salts like CuI and CuBr can be used directly, but they are more sensitive to oxidation. Copper(II) salts like CuSO₄·5H₂O are more stable and are commonly used with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.

Q4: Are there any known side reactions I should be aware of?

A potential side reaction is the Glaser coupling, which is the oxidative homocoupling of the alkyne (propargyl alcohol in this case). This is more likely to occur if the concentration of the Cu(I) catalyst is too high or if there is an insufficient amount of the azide present. Ensuring a well-deoxygenated reaction mixture and using the correct stoichiometry can minimize this side reaction.

Recommended Reaction Protocol

Below is a general, optimized protocol for the synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Parameter Recommendation Rationale
Solvent t-Butanol/Water (1:1)Excellent for dissolving both organic and inorganic reagents.
Stoichiometry 1.0 eq. 1-azido-2,5-dichlorobenzeneLimiting Reagent
1.1 eq. Propargyl alcoholSlight excess to drive the reaction to completion.
Catalyst System 1-5 mol% CuSO₄·5H₂OCommon, stable, and effective copper source.
5-10 mol% Sodium AscorbateReduces Cu(II) to Cu(I) and prevents oxidation.
Temperature Room Temperature to 40 °CBalances reaction rate with stability.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1-azido-2,5-dichlorobenzene (1.0 eq.) and propargyl alcohol (1.1 eq.) in a 1:1 mixture of t-butanol and water.

  • Degas the solution by bubbling argon or nitrogen through it for 20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq.) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq.) in water.

  • To the stirred, deoxygenated solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40 °C.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain the final product.

Reaction Workflow

ReactionWorkflow Start Start Reagents 1. Dissolve Azide & Alkyne in t-BuOH/H2O Start->Reagents Degas 2. Degas with Ar/N2 Reagents->Degas AddAscorbate 3. Add Sodium Ascorbate Solution Degas->AddAscorbate AddCopper 4. Add CuSO4 Solution AddAscorbate->AddCopper React 5. Stir at RT - 40°C AddCopper->React Monitor 6. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup 7. Aqueous Work-up & Extraction Monitor->Workup Complete Purify 8. Purify (Chromatography/Recrystallization) Workup->Purify Product Final Product Purify->Product

Caption: A step-by-step workflow for the CuAAC synthesis.

We trust this guide will serve as a valuable resource in your synthetic endeavors. Should you have further questions, please do not hesitate to reach out.

References

  • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Support Center: Solubilization Strategies for[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical barriers associated with [1-(2,5-dichlorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Solubilization Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical barriers associated with [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol .

This molecule presents a unique formulation challenge: the 2,5-dichlorophenyl group imparts extreme lipophilicity and drives strong crystal lattice energy via pi-pi stacking and halogen bonding, while the triazole and hydroxymethyl (-CH₂OH) groups remain strictly non-ionizable at physiological pH. Because traditional salt formation is thermodynamically impossible here, we must rely on advanced kinetic and thermodynamic interventions to achieve aqueous solubility.

Formulation Decision Logic

Before proceeding to the troubleshooting guides, consult the decision matrix below to align your experimental goals with the correct solubilization strategy.

G Start Target: Solubilize [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol CheckIon Are there ionizable groups for salt formation? Start->CheckIon NoIon No (Triazole/Alcohol are neutral) CheckIon->NoIon RouteIV Route of Administration? NoIon->RouteIV IV Intravenous (IV) / In vitro RouteIV->IV Oral Oral (PK/Efficacy) RouteIV->Oral Cosolvent Cosolvent System (PEG-400 / PG) IV->Cosolvent High organic tolerance CD Cyclodextrin Complexation (HP-β-CD) IV->CD Low organic tolerance ASD Amorphous Solid Dispersion (Polymer Matrix) Oral->ASD Overcome lattice energy

Decision tree for selecting a solubility enhancement strategy based on physicochemical constraints.

Troubleshooting & FAQs

Q1: We dissolved the compound in DMSO for our in vitro screening, but it precipitates immediately upon addition to the aqueous assay buffer. How can we prevent this? Causality & Solution: This is a classic solvent-shift precipitation event. The high lipophilicity of the 2,5-dichlorophenyl group causes rapid thermodynamic nucleation when the DMSO is diluted in water. To prevent this, you must lower the dielectric constant of the aqueous phase using a 1[1]. Cosolvents like Polyethylene Glycol 400 (PEG-400) or Propylene Glycol (PG) reduce interfacial tension and prevent rapid nucleation[2]. However, be mindful of the solubility-permeability interplay: while cosolvents increase apparent aqueous solubility, excessive amounts decrease the thermodynamic activity of the drug, which can artificially reduce its 3 across biological membranes[3].

Q2: We need to formulate this compound for oral gavage in rodent PK studies, but aqueous suspensions yield zero bioavailability. Salt formation failed. What is the next logical step? Causality & Solution: Salt formation requires an ionizable functional group. The triazole nitrogen in your compound is practically neutral at physiological pH, and the primary alcohol (-CH₂OH) is not ionizable under these conditions[4]. Therefore, you must overcome the thermodynamic barrier (lattice energy) by formulating an5[5]. By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., Soluplus or HPMCAS), you create an amorphous state with higher free energy. This circumvents the need to break the crystal lattice during dissolution, generating a supersaturated state in the gastrointestinal tract[6][7].

Q3: We require a clear, aqueous, injectable formulation for IV administration, but we want to avoid high concentrations of organic solvents due to toxicity. How can we achieve this? Causality & Solution: Inclusion complexation using modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), is the optimal strategy[8]. The hydrophobic 2,5-dichlorophenyl moiety will partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic hydroxymethyl group can remain oriented towards the aqueous exterior, forming hydrogen bonds with the CD rim[4]. This non-covalent encapsulation masks the hydrophobic bulk, drastically increasing apparent aqueous solubility without the toxicity or precipitation risks associated with 9[9].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step if the validation check fails.

Protocol A: Phase Solubility Profiling for Cyclodextrin Complexation

Purpose: To determine the thermodynamic binding constant ( K1:1​ ) of the compound with HP-β-CD.

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 20, 50, 100 mM) in PBS (pH 7.4).

  • Add an excess amount of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (e.g., 10 mg) to 1 mL of each CD solution.

  • Seal the vials and agitate at a constant temperature (25°C) for 48 hours to ensure thermodynamic equilibrium.

  • Validation Check: Observe the vials. If no solid drug remains at the bottom of the vial, the system is not saturated. You must add more solid drug and repeat the equilibration. A valid phase solubility study strictly requires excess solid in all vials to maintain equilibrium.

  • Filter the suspensions through a 0.45 µm PTFE syringe filter (discard the first 0.2 mL to saturate filter binding sites).

  • Quantify the dissolved drug concentration via HPLC-UV. Plot drug concentration vs. CD concentration to calculate the stability constant.

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Purpose: To kinetically trap the drug in an amorphous state for oral bioavailability enhancement.

  • Select a hydrophilic polymer with a high glass transition temperature (Tg), such as PVP-VA or Soluplus, to ensure kinetic stability of the amorphous state[7].

  • Dissolve both the drug and the polymer at a defined mass ratio (e.g., 1:4) in a common volatile solvent (e.g., Methanol/Dichloromethane 1:1 v/v).

  • Validation Check: Inspect the solution against a dark background. The solution must be completely optically clear. Any turbidity indicates polymer-drug immiscibility or incomplete dissolution, which will inevitably lead to phase separation in the final ASD[6].

  • Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C to kinetically trap the drug.

  • Dry the resulting film in a vacuum oven for 24 hours to remove residual solvent.

  • Pulverize the film. Verify the amorphous nature using Powder X-Ray Diffraction (PXRD)—a successful ASD will show a broad halo with no sharp diffraction peaks[10].

G Drug Free Drug (Crystalline, Insoluble) Solvent Common Solvent (Dissolution) Drug->Solvent Polymer Hydrophilic Polymer (e.g., Soluplus, PVP) Polymer->Solvent Evap Rapid Solvent Evaporation (Kinetic Trapping) Solvent->Evap ASD Amorphous Solid Dispersion (Supersaturating System) Evap->ASD Prevents Recrystallization

Workflow for generating an Amorphous Solid Dispersion (ASD) via rapid solvent evaporation.

Quantitative Data & Formulation Parameters

Table 1: Physicochemical Profile & Formulation Implications

ParameterCharacteristicFormulation Implication
Ionizability Neutral (No pKa between 2-10)Salt formation and pH adjustment are ineffective.
Lipophilicity High (Driven by 2,5-dichlorophenyl)High affinity for cyclodextrin hydrophobic cavities.
Crystallinity High Lattice EnergyRequires disruption via Amorphous Solid Dispersion (ASD).
H-Bonding Donor/Acceptor (-CH₂OH)Can interact with hydrophilic polymer matrices (e.g., PVP).

Table 2: Excipient Selection Matrix for Solubilization

Excipient ClassRecommended AgentMechanism of ActionPrimary Application
Cosolvent PEG-400 / Propylene GlycolLowers dielectric constant of waterIn vitro assays, topical formulations
Cyclodextrin HP-β-CD / SBE-β-CDNon-covalent hydrophobic inclusionIV injectables, clear aqueous solutions
Polymer (ASD) Soluplus / HPMCAS / PVPKinetic trapping, supersaturationOral solid dosage forms (Capsules/Tablets)

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: nih.gov.
  • Cosolvent - Wikipedia. Source: wikipedia.org.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. Source: ijpsjournal.com.
  • REVIEW ARTICLE: SOLUBILITY ENHANCEMENT BY SOLID DISPERSION. Source: researchgate.net.
  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. Source: gsconlinepress.com.
  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients. Source: nih.gov.
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization. Source: acs.org.
  • Recent Techniques to Improve Amorphous Dispersion Performance with Quality Design, Physicochemical Monitoring, Molecular Simulation, and Machine Learning. Source: mdpi.com.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. Source: mantechpublications.com.
  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques. Source: pharmaexcipients.com.

Sources

Troubleshooting

Optimizing reaction temperature for[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol production

Technical Support Center: [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Synthesis Introduction Welcome to the technical support guide for the synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol....

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Synthesis

Introduction

Welcome to the technical support guide for the synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. This molecule is a key building block for various applications in drug discovery and materials science, valued for its specific substitution pattern.[1][2] The synthesis typically proceeds via a Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) to achieve the desired 1,5-regioisomer, a distinction from the more common copper-catalyzed "click" reaction which yields the 1,4-isomer.[3]

This guide is structured as a dynamic resource for researchers at the bench. It moves beyond a simple recitation of steps to address the common challenges and nuanced decisions encountered during synthesis, with a specific focus on the critical parameter of reaction temperature. Our goal is to empower you to not only execute the synthesis but to rationally troubleshoot and optimize it for yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol?

A: The target compound is a 1,5-disubstituted 1,2,3-triazole. This regiochemistry is achieved through the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction. The key reactants are 2,5-dichlorophenyl azide and propargyl alcohol . While copper-catalyzed reactions are famous for their reliability in forming 1,4-isomers, ruthenium catalysts, such as Cp*RuCl(COD), are highly effective at directing the cycloaddition to form the 1,5-isomer exclusively.[1][3]

Q2: Why is reaction temperature such a critical parameter in this synthesis?

A: Reaction temperature is the primary lever for controlling the reaction's kinetics and thermodynamics.

  • Activation Energy: Many cycloaddition reactions, even if thermodynamically favorable, have a significant activation energy barrier. Room temperature may be insufficient to initiate the reaction or may lead to impractically long reaction times.

  • Selectivity and Side Reactions: Increasing temperature enhances the reaction rate but can also provide sufficient energy for undesired pathways. This can include the formation of impurities or decomposition of the starting materials, the catalyst, or even the desired product.[4] For instance, while higher temperatures can improve conversion, they might simultaneously lead to a reduction in mass balance due to degradation.[4]

  • Catalyst Stability: The ruthenium catalyst itself has an optimal operating temperature range. Exceeding this can lead to catalyst decomposition, halting the reaction prematurely.

Q3: What is a sensible starting temperature range for a RuAAC reaction?

A: A prudent starting point is room temperature (approx. 25 °C). Monitor the reaction for 4-6 hours. If no significant conversion is observed via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), a gradual increase in temperature is warranted. Many successful 1,2,3-triazole syntheses are performed in a range from room temperature up to 80 °C.[5][6] Reactions requiring temperatures above 100 °C are also documented, but this increases the risk of side product formation.[5]

Q4: How do solvent and catalyst loading interact with temperature optimization?

A: These parameters are intrinsically linked.

  • Solvent: The choice of solvent dictates the temperature range you can safely and effectively work in. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are common for these reactions as they effectively solubilize the reactants and can be heated to higher temperatures.[6][7] The optimal temperature in DMSO may be different from that in a solvent like Tetrahydrofuran (THF).

  • Catalyst Loading: If a reaction is sluggish at a moderate temperature (e.g., 50 °C), you face a choice: increase the temperature or increase the catalyst loading. Increasing the catalyst may be preferable if the product is known to be thermally sensitive. Conversely, if the catalyst is expensive, optimizing the temperature to achieve full conversion with lower catalyst loading is more economical.

Troubleshooting Guide: Temperature Optimization

This section addresses specific experimental issues in a problem/solution format.

Problem 1: Low to No Product Yield at Room Temperature

  • Scenario: You have combined 2,5-dichlorophenyl azide, propargyl alcohol, and the ruthenium catalyst in DMSO. After 12 hours at 25 °C, TLC analysis shows only starting materials.

  • Underlying Cause: The activation energy for the cycloaddition is not being overcome at ambient temperature. The catalytic cycle is likely stalled at the initial coordination or oxidative addition step.

  • Troubleshooting Protocol:

    • Confirm Reagent Integrity: Before altering conditions, ensure your azide has not degraded and your catalyst is active.

    • Incremental Temperature Increase: Heat the reaction mixture to 45-50 °C. Use an oil bath with a temperature controller for precision.

    • Monitor Progress: After 2 hours at the elevated temperature, take another analytical sample (TLC or LC-MS). Look for the appearance of the product spot/peak.

    • Further Increase if Necessary: If conversion is still low but some product is forming, you can either let the reaction run longer (8-12 hours) or increase the temperature again in a stepwise fashion (e.g., to 60-65 °C). Avoid large, rapid temperature jumps.

Problem 2: Significant Impurity Formation at Elevated Temperatures

  • Scenario: You ran the reaction at 80 °C and achieved 98% conversion of your starting material in 4 hours. However, LC-MS analysis shows your desired product peak at only 70% purity, with several significant side products.

  • Underlying Cause: The high temperature, while excellent for the reaction rate, is likely causing thermal decomposition of the reactants or product, or enabling alternative, undesired reaction pathways.[4][8]

  • Troubleshooting Protocol:

    • Systematic Temperature Reduction: Set up a new reaction at a lower temperature, for example, 60 °C. This temperature may still be sufficient for the desired reaction but below the threshold for the side reactions.

    • Time Extension: Be prepared to run the reaction for a longer period at this lower temperature. The goal is to find the "sweet spot" where the rate of product formation is significantly faster than the rate of impurity formation.

    • Analyze the Trade-off: Compare the results. A 95% yield with >95% purity after 12 hours at 60 °C is a much better outcome than a 98% conversion with 70% purity after 4 hours at 80 °C, as the latter will require extensive and costly purification.

Problem 3: Reaction Stalls at Partial Conversion

  • Scenario: The reaction proceeds cleanly at 50 °C for 6 hours, reaching approximately 60% conversion, but then appears to stop. Further heating or extended reaction time does not increase the yield.

  • Underlying Cause: This often points to catalyst deactivation or decomposition. The initial turnover was efficient, but the catalyst has lost its activity over time at the given temperature.

  • Troubleshooting Protocol:

    • Staged Catalyst Addition: In a new reaction, add half the catalyst at the beginning. Once the reaction rate slows (e.g., after 4 hours), add the second portion of the catalyst. This can sustain the catalytic cycle to completion.

    • Re-evaluate Temperature: It's possible that 50 °C is on the edge of the catalyst's stability limit for extended periods. Try running the reaction at a slightly lower temperature (e.g., 40 °C) for a longer time to see if the catalyst lifetime is improved, leading to a higher final conversion.

Experimental Protocols and Data Visualization

Protocol: Systematic Temperature Screening Workflow

This protocol outlines a structured approach to identify the optimal reaction temperature.

  • Setup: Prepare a master mix of the solvent (e.g., DMSO), 2,5-dichlorophenyl azide (1.0 equiv), and propargyl alcohol (1.2 equiv).

  • Aliquoting: Dispense equal volumes of the master mix into three separate reaction vessels suitable for heating and stirring.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., 2-5 mol%) to each vessel.

  • Parallel Heating: Place each vessel in a separate, pre-heated reaction block or oil bath at different temperatures:

    • Vessel A: 40 °C

    • Vessel B: 55 °C

    • Vessel C: 70 °C

  • Time-Course Monitoring: Take a small, quenched aliquot from each vessel at set time points (e.g., 1h, 2h, 4h, 8h, 24h).

  • Analysis: Analyze each aliquot by LC-MS or a calibrated NMR to determine the percent conversion of the limiting reagent and the relative purity of the product.

  • Data Interpretation: Plot conversion vs. time for each temperature. Identify the temperature that gives the highest yield of pure product in the most reasonable timeframe.

Workflow Diagram for Temperature Optimization

G start Start: Initial Reaction (e.g., 25-40°C for 4h) check_conversion Analyze: Conversion > 95%? start->check_conversion check_purity Analyze: Purity > 98%? check_conversion->check_purity  Yes increase_temp Action: Increase Temp by 15°C check_conversion->increase_temp  No check_rate Is reaction rate acceptable? check_purity->check_rate  Yes decrease_temp Action: Decrease Temp by 15°C check_purity->decrease_temp  No extend_time Action: Extend Time or Slightly Increase Temp check_rate->extend_time  No optimized Result: Condition Optimized check_rate->optimized  Yes increase_temp->start Rerun failed Result: Re-evaluate Catalyst/Solvent increase_temp->failed If temp > 120°C decrease_temp->start Rerun extend_time->start Rerun

Caption: Logical workflow for iterative optimization of reaction temperature.

Table: Example Temperature Screening Data
Experiment IDTemperature (°C)Reaction Time (h)Conversion (%)Product Purity (%)Notes
T40-840865>99Clean reaction, but slow.
T40-24402492>99Complete, but requires overnight run.
T55-455485>99Good progress, clean.
T55-8558>98>99Optimal. High yield and purity in a standard workday.
T70-27029594Fast conversion, minor impurity peak observed.
T70-4704>9988Full conversion, but significant side product formation.

References

  • Li, Y., et al. (2013). A simple method to synthesize bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from alkyne and azido at various temperatures. Frontiers in Chemistry. [Link]

  • Jamison, T. F., et al. (2024). 1,2,3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. ACS Publications. [Link]

  • Ramachary, D. B., et al. (2017). Reaction optimization for the NH-1,2,3-triazole synthesis. ResearchGate. [Link]

  • Hsieh, H.-W., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC. [Link]

  • Broad Institute. (2016). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute Summer Research Program. [Link]

  • Akhtar, T., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Verma, A., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect. [Link]

  • Verma, R., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]

Sources

Optimization

Minimizing impurities during[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol purification

Welcome to the technical support guide for the purification of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar triazole derivatives. The purity of this intermediate is paramount for the integrity of downstream applications, including drug discovery and materials science. This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I will encounter during the synthesis and purification of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a standard copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") between 2,5-dichloro-phenylazide and propargyl alcohol, you should anticipate several classes of impurities.[1][2] Understanding these impurities is the first step toward devising an effective purification strategy.

Table 1: Common Impurities and Their Origins

Impurity Class Specific Examples Origin Recommended Initial Action
Unreacted Starting Materials 2,5-dichlorophenylazide, Propargyl alcohol Incomplete reaction conversion. Aqueous workup; Chromatography.
Regioisomers [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol Non-regioselective cycloaddition. The Cu(I) catalyst strongly favors the 1,4-disubstituted product, but the 1,5-isomer can form.[3] High-resolution chromatography; Recrystallization.
Catalyst Residues Copper (I) and Copper (II) salts Incomplete removal of the CuAAC catalyst. Aqueous washes with a mild chelating agent (e.g., ammonium hydroxide, EDTA solution); Filtration through a plug of silica.[4][5]
Solvent Residues DMF, DMSO, THF, Toluene Entrapment in the crystalline solid during precipitation or incomplete removal under vacuum.[6] High-vacuum drying; Recrystallization from a different solvent system.

| Side-Reaction Products | Oxidized species (e.g., N-oxides), Halogenated byproducts | Over-oxidation or side reactions involving the starting materials or product.[6] | Chromatography. |

Q2: My NMR spectrum shows broad or missing signals for the purified product. What is the likely cause?

A2: This is a classic and often perplexing issue when working with products from copper-catalyzed reactions. The most common culprit is the presence of trace amounts of paramagnetic metal ions, specifically residual copper (Cu²⁺).[4][5] Even at concentrations too low to be seen by other methods, these paramagnetic centers can cause significant line broadening and even complete disappearance of nearby proton and carbon signals in your NMR spectrum. The triazole ring and the hydroxyl group are capable of coordinating with copper ions, leading to this "selective" distortion.[4]

Solution: Before re-running the purification, try this diagnostic and remedial step:

  • Dissolve a small sample of your compound in the NMR solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) or a few drops of a basic solution like aqueous ammonia, and shake vigorously.

  • Filter the solution through a small plug of cotton or celite to remove the copper-chelate complex.

  • Re-acquire the NMR spectrum. If the signals sharpen and reappear, residual copper was the problem. A more thorough purification involving an aqueous wash with a chelating solution is required.

Q3: How do I select the best solvent for recrystallization? My compound keeps "oiling out."

A3: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point (often depressed by impurities).[7] The key to successful recrystallization is finding a solvent (or solvent pair) where the compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures.[8][9]

The structure of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol presents a challenge: it has a nonpolar dichlorophenyl ring and polar triazole and methanol groups. This suggests that neither a highly polar nor a highly nonpolar solvent will be ideal on its own. A solvent of intermediate polarity or a mixed-solvent system is often the best approach.[9]

Protocol: Systematic Solvent Screening

  • Small-Scale Testing: In separate small test tubes, place ~20 mg of your crude material.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, isopropanol, ethanol, methanol). A good candidate solvent will not dissolve the compound at room temperature.[7]

  • Heating: Gently heat the tubes containing undissolved solid. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystalline solid (not oil) is your best choice.

  • Solvent Pair (If Needed): If no single solvent is ideal, try a solvent-pair system. Dissolve the compound in a minimal amount of a "good" solvent (one it's very soluble in, e.g., methanol). Then, add a "poor" solvent (one it's insoluble in, e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the solid and then allow it to cool slowly.

Troubleshooting Guides

Guide 1: Overcoming Recrystallization Failures

This workflow provides a systematic approach to troubleshooting common issues encountered during the recrystallization of your target compound.

G start Start: Crude Solid Received solvent_screen Perform Solvent Screen (See Protocol) start->solvent_screen good_solvent Good Single Solvent Found? solvent_screen->good_solvent perform_recrys Perform Recrystallization good_solvent->perform_recrys Yes solvent_pair Select Solvent Pair (e.g., Methanol/Water) good_solvent->solvent_pair No result Analyze Result perform_recrys->result oils_out Problem: Compound 'Oils Out' result->oils_out Oil Formed poor_recovery Problem: Poor Recovery result->poor_recovery Low Yield success Success: Pure Crystals (Verify by HPLC/NMR) result->success Pure Crystals lower_bp Action: Choose Solvent with Lower Boiling Point oils_out->lower_bp slow_cool Action: Cool Slower Seed with Pure Crystal oils_out->slow_cool chromatography Alternative: Purify by Column Chromatography oils_out->chromatography less_solvent Action: Use Less Solvent Concentrate Solution poor_recovery->less_solvent add_antisolvent Action: Add More 'Poor' Solvent (Antisolvent) poor_recovery->add_antisolvent poor_recovery->chromatography solvent_pair->perform_recrys lower_bp->perform_recrys slow_cool->perform_recrys less_solvent->perform_recrys add_antisolvent->perform_recrys

Caption: A workflow for troubleshooting recrystallization.

Guide 2: Resolving Co-eluting Impurities in Column Chromatography

When impurities have similar polarity to the target compound, achieving separation via column chromatography can be difficult. This is particularly true for regioisomers.

Q: My main impurity has a very similar Rf value to my product on TLC. How can I improve separation?

A: This indicates that the polarity of the impurity and your product are nearly identical in the chosen solvent system. Simply running a longer column is unlikely to solve the problem. A change in selectivity is needed.

Table 2: Strategies to Improve Chromatographic Resolution

Strategy Principle of Action Detailed Steps
Optimize Mobile Phase Altering the solvent composition changes the interactions between the analytes and both the mobile and stationary phases. 1. Reduce Eluent Strength: Decrease the percentage of the more polar solvent (e.g., from 50% EtOAc in Hexane to 30%). This will increase retention times and may improve separation. 2. Introduce a Third Solvent: Add a small amount (1-2%) of a third solvent with different properties (e.g., methanol or dichloromethane) to the binary mobile phase. This can uniquely alter the selectivity for one compound over another.
Employ Gradient Elution A gradual increase in mobile phase polarity can effectively separate compounds with close Rf values.[7] Start with a low-polarity mobile phase where all compounds are retained on the column. Slowly increase the concentration of the polar solvent over the course of the run. This sharpens peaks and can resolve closely eluting species.

| Change Stationary Phase | If modifying the mobile phase fails, the interaction mechanism with the stationary phase must be changed. | 1. Switch to Reversed-Phase: If you are using normal-phase (silica gel), switch to reversed-phase (C18). This separates compounds based on hydrophobicity rather than polarity.[7][10] Your dichlorophenyl-containing compound is a good candidate for this technique. 2. Use a Different Normal Phase: Consider alumina or diol-bonded silica, which offer different selectivities compared to standard silica gel. |

G start Start: Co-eluting Impurity (ΔRf < 0.1 on TLC) optimize_mp Optimize Mobile Phase (Ternary system or gradient) start->optimize_mp check_sep Separation Improved? optimize_mp->check_sep run_column Run Preparative Column check_sep->run_column Yes change_sp Change Stationary Phase (e.g., Normal to Reversed-Phase) check_sep->change_sp No success Success: Pure Fractions (Combine and Evaporate) run_column->success develop_new Develop New Method (Screen solvents for new phase) change_sp->develop_new develop_new->run_column

Caption: Decision tree for chromatography optimization.

Detailed Experimental Protocols

Protocol 1: Column Chromatography Purification (Normal Phase)

This protocol describes a standard flash column chromatography procedure for purifying gram-scale quantities of the title compound.

Materials & Equipment:

  • Crude [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

  • Silica gel (flash grade, 230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Collection tubes, rotary evaporator

Procedure:

  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase. A good system will give your product an Rf value of ~0.2-0.3. For this compound, start by testing solvent systems like 30-50% ethyl acetate in hexane.

  • Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. The packed silica bed should be level.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Apply pressure (using a pump or inert gas) to begin elution.[7]

  • Fraction Collection: Collect the eluate in a series of test tubes. Monitor the separation by TLC, spotting every few fractions.

  • Product Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified solid.

Protocol 2: Aqueous Wash for Copper Removal

This step should be incorporated into your initial reaction workup before any other purification is attempted.

Procedure:

  • After the reaction is complete, quench the reaction mixture as appropriate and remove any organic solvents under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane (20 mL per gram of crude product).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • A 5% aqueous solution of EDTA, disodium salt (2 x 20 mL).

    • Saturated aqueous sodium bicarbonate (1 x 20 mL).

    • Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solution in vacuo. The resulting crude product is now ready for recrystallization or chromatography.

References

  • Triazole Impurities and Rel
  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Benchchem.
  • Technical Support Center: Purification of Chlorin
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Tautomeric Stability of Substituted 1,2,4-Triazoles: A Compar
  • Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. PMC.
  • Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. PMC.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online.
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
  • Purifying 1-(2,3-Dichlorophenyl)

Sources

Troubleshooting

Overcoming steric hindrance in[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected roadblocks in late-stage functionalization.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected roadblocks in late-stage functionalization. The molecule —[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol —presents a classic, severe case of steric hindrance.

While Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the gold standard for synthesizing 1,5-disubstituted triazoles[1], the resulting 1,5-substitution pattern inherently forces the C5 substituent into close proximity with the N1 group[2]. In your specific substrate, the N1 group is a 2,5-dichlorophenyl ring. The bulky ortho-chlorine atom forces the phenyl ring out of coplanarity with the triazole core, creating a "conformational lock." This positions the chlorine atom and the phenyl π -cloud directly over the C5-hydroxymethyl group, acting as a steric shield that repels bulky reagents[3].

Below is our comprehensive troubleshooting guide to help you bypass these steric barriers using geometrically optimized reagents.

Part 1: The Mechanistic Root of the Problem

StericClash N1 N1: 2,5-Dichlorophenyl Group C5 C5: Hydroxymethyl Group N1->C5 adjacent to Cl Ortho-Chlorine Atom N1->Cl bears Block Steric Shielding (Reaction Blocked) C5->Block trapped by Cl->Block creates Reagent Bulky Reagent (e.g., DMP, PPh3) Reagent->Block repelled by

Fig 1: Steric shielding of the C5-hydroxymethyl group by the N1-ortho-chlorine atom.

Part 2: Troubleshooting FAQs

Q1: Why does my Swern or Dess-Martin oxidation of this alcohol yield mostly unreacted starting material? A: Both Swern and Dess-Martin oxidations proceed via highly sterically demanding intermediates (an alkoxysulfonium ylide and a hypervalent iodine complex, respectively). The ortho-chlorine on your N1-phenyl ring physically blocks these massive intermediates from forming. The Fix: Transition to a catalytic nitroxyl radical system. While TEMPO is commonly used, its four α -methyl groups still cause steric clash[4]. Instead, use AZADO (2-azaadamantane N-oxyl) or ABNO (9-azabicyclo[3.3.1]nonane N-oxyl) with BAIB. These bicyclic catalysts lack the bulky methyl groups, allowing them to easily penetrate the steric shield and oxidize highly hindered alcohols[4].

Q2: I am trying to couple a carboxylic acid to the C5-hydroxyl using DCC/DMAP (Steglich conditions), but yields are abysmal (<10%). How can I improve this? A: In a standard Steglich esterification, the O-acylation step involves the alcohol attacking an O-acylisourea or HOBt-active ester. These complexes are simply too large to approach your C5-hydroxyl. The Fix: Bypass the bulky active ester. Convert your carboxylic acid to an acid chloride first. Then, use a stoichiometric amount of DMAP (4-dimethylaminopyridine)[5]. DMAP reacts with the acid chloride to form a linear, highly electrophilic N-acylpyridinium salt. This slender, highly reactive intermediate can slip past the ortho-chlorine to successfully acylate the hindered alcohol[5].

Q3: The Appel reaction (CBr 4​ /PPh 3​ ) fails to convert the hydroxyl to a bromide. What is the alternative? A: The Appel reaction relies on triphenylphosphine (PPh 3​ ), which forms an extremely bulky oxyphosphonium intermediate[3]. The three phenyl rings prevent the necessary S N​ 2 displacement at the neopentyl-like C5 center. The Fix: Use Phosphorus tribromide (PBr 3​ ) in dichloromethane at 0 °C. PBr 3​ has a significantly smaller steric profile and activates the alcohol without the massive steric bulk of triphenylphosphine.

Part 3: Workflow & Quantitative Data

Workflow Start [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Choice Select Oxidation Method Start->Choice Bulky Dess-Martin / Swern (Bulky) Choice->Bulky Avoid Compact AZADO / BAIB (Compact) Choice->Compact Preferred Fail Low Yield / Recovery Bulky->Fail Steric Clash Success High Yield Aldehyde Compact->Success Unhindered Access

Fig 2: Workflow for selecting compact oxidants to overcome steric hindrance.

Table 1: Comparative Reactivity Profiles for[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Reaction TypeReagent SystemSteric Profile of IntermediateTypical Conversion (%)
Oxidation Dess-Martin PeriodinaneVery High< 15%
Oxidation TEMPO / BAIBModerate40 - 50%
Oxidation AZADO / BAIBLow (Bicyclic)> 95%
Esterification EDC / HOBtHigh< 10%
Esterification Acid Chloride / DMAPLow (Linear)> 85%
Halogenation CBr 4​ / PPh 3​ (Appel)Very High< 5%
Halogenation PBr 3​ Low> 90%

(Note: Data synthesized from internal application benchmarks for sterically hindered 1,5-disubstituted triazoles[6]).

Part 4: Validated Experimental Protocols

Protocol A: AZADO-Catalyzed Oxidation to the Aldehyde

This protocol utilizes a self-validating colorimetric change to confirm the generation of the active oxoammonium species.

  • Initialization: In a flame-dried round-bottom flask, dissolve[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (1.0 equiv) and AZADO (0.01 equiv, 1 mol%) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. The solution will appear pale yellow.

  • Activation: Add BAIB (Bis(acetoxy)iodobenzene) (1.1 equiv) in one portion.

  • Validation Check: Within 5 minutes, the solution must transition from pale yellow to a deep orange-red. This color change is the self-validating confirmation that the catalytic AZADO radical has been successfully oxidized to the active, highly electrophilic oxoammonium cation[4].

  • Monitoring: Stir at room temperature. Monitor the reaction via TLC (typically 20% EtOAc/Hexanes). Complete consumption of the starting material usually occurs within 1.5 to 2 hours.

  • Quench & Workup: Add saturated aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to destroy excess BAIB. Validation: The orange-red color will rapidly fade, confirming the quench. Extract with DCM, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: DMAP-Mediated Esterification via Acid Chloride

This protocol leverages the formation of an N-acylpyridinium salt to bypass the steric bulk of the ortho-chlorine[5].

  • Initialization: In a flame-dried flask under argon, dissolve the triazole alcohol (1.0 equiv) and DMAP (1.5 equiv) in anhydrous DCM (0.1 M). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Slowly add the desired acid chloride (1.2 equiv) dropwise via syringe.

  • Validation Check: Immediately upon addition of the acid chloride, a dense white precipitate will form. This is a self-validating signal: it represents the precipitation of DMAP-hydrochloride alongside the formation of the highly reactive N-acylpyridinium intermediate[5]. If no precipitate forms, your acid chloride has likely hydrolyzed.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM, wash the organic layer with 1M HCl (to remove excess DMAP), dry over MgSO 4​ , and concentrate.

References

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC. nih.gov.
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applic
  • Direct Synthesis of 1,5-Disubstituted-4-magnesio-1,2,3-triazoles, Revisited. acs.org.
  • Application Notes: Pivaloyl Chloride for Esterification of Sterically Hindered Alcohols. benchchem.com.
  • ChemInform Abstract: An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO) (V): Another Highly Active Organocatalyst for Oxidation of Alcohols.
  • Selectivity of Oxidizing Agents toward Axial and Equ

Sources

Optimization

Technical Support Center: Chromatographic Separation of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Isomers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methan...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol isomers. The structural complexity of this molecule, featuring a dichlorophenyl ring, a triazole ring, and a chiral center at the methanol-bearing carbon, presents a significant analytical challenge. This center addresses potential regioisomeric and enantiomeric separations through a series of troubleshooting FAQs and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: How do I select the appropriate chromatographic mode for my isomer separation?

Choosing the correct initial strategy is critical. The optimal chromatographic mode—Reversed-Phase (RP), Normal-Phase (NP), or Chiral—depends on the nature of the isomers you are trying to separate (regioisomers vs. enantiomers) and their physicochemical properties.

Causality: The decision is driven by the polarity of the molecule and the specific type of isomerism.

  • Reversed-Phase (RP-HPLC): This is the workhorse of modern HPLC and is often the best starting point for separating compounds of moderate polarity, including regioisomers.[1][2] It utilizes a non-polar stationary phase (like C18) and a polar mobile phase (like methanol/water or acetonitrile/water).[3]

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica, amino, diol) and a non-polar mobile phase (e.g., hexane/isopropanol). NP-HPLC can offer unique selectivity for isomers, especially when differences in polarity are subtle or when dealing with compounds that are highly soluble in organic solvents.[4] It is particularly effective for differentiating isomers.[4]

  • Chiral Chromatography: This is mandatory for separating enantiomers (non-superimposable mirror images).[5] It requires a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the individual enantiomers, leading to different retention times. Polysaccharide-based CSPs are widely successful for separating triazole enantiomers.[6][7]

Use the following decision tree to guide your initial method development.

G start What type of isomers are you separating? is_enantiomer Enantiomers? start->is_enantiomer is_regioisomer Regioisomers or Diastereomers? is_enantiomer->is_regioisomer No chiral_mode Start with Chiral Chromatography. (e.g., Polysaccharide CSP) is_enantiomer->chiral_mode Yes rp_mode Start with Reversed-Phase HPLC. (e.g., C18 or Phenyl-Hexyl column) is_regioisomer->rp_mode Yes np_mode If RP fails or for unique selectivity, try Normal-Phase HPLC. (e.g., Silica or Amino column) rp_mode->np_mode Alternative

Fig 1. Decision tree for selecting an initial chromatographic mode.
FAQ 2: My regioisomers are co-eluting or poorly resolved in Reversed-Phase HPLC. What are my next steps?

Co-elution in RP-HPLC is a common problem when separating structurally similar isomers. Resolution can be systematically improved by manipulating the mobile phase, stationary phase, and temperature.

Causality: Resolution is a function of efficiency, selectivity, and retention. Modifying chromatographic parameters directly impacts the selectivity (α), which is the most powerful factor for improving the separation of closely related species.

Troubleshooting Steps:

  • Optimize the Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase is the first and most impactful parameter to adjust.[1]

    • Switch the Solvent: Acetonitrile and methanol have different properties and will interact differently with your analyte and the stationary phase. If you are using methanol, try acetonitrile, and vice-versa.

    • Fine-tune the Gradient/Isocratic Hold: For gradient elution, try a shallower gradient. For isocratic methods, systematically adjust the percentage of the organic modifier. Even a 1-2% change can dramatically affect resolution.

  • Change the Stationary Phase: Not all C18 columns are the same. If a standard C18 column fails, consider a stationary phase with a different selectivity mechanism.

    • Phenyl-Hexyl Phases: These columns offer π-π interactions, which can be highly effective for separating aromatic compounds like your dichlorophenyl-containing molecule.

    • Polar-Embedded Phases: These phases can provide alternative selectivity for moderately polar compounds and are more stable in highly aqueous mobile phases.

  • Adjust Mobile Phase pH: The triazole ring contains nitrogen atoms that can be protonated. Adjusting the pH of the aqueous portion of your mobile phase with a buffer (e.g., phosphate, formate) can alter the ionization state of the molecule, leading to significant changes in retention and selectivity.

  • Vary the Temperature: Lowering the column temperature often increases retention and can improve resolution, although it may also lead to broader peaks.[7][8] Conversely, increasing the temperature can improve efficiency (sharper peaks) but may decrease selectivity. Experiment with temperatures between 25°C and 40°C.[6]

Parameter Action Expected Effect on Isomer Separation Scientific Rationale
Organic Modifier Switch from Methanol to Acetonitrile (or vice versa)Alters selectivity (α) and resolution (Rs)Different solvents have unique dipole moments and hydrogen bonding capabilities, changing the partitioning behavior of isomers between mobile and stationary phases.[1]
Stationary Phase Switch from C18 to a Phenyl-Hexyl columnMay significantly improve selectivity (α)Introduces π-π interaction mechanisms, which are highly sensitive to the electronic and steric differences in aromatic isomers.[9]
Mobile Phase pH Add 0.1% Formic Acid or a 10mM Phosphate BufferCan change retention times and selectivityAlters the degree of ionization of the triazole nitrogens, impacting the overall polarity and interaction with the stationary phase.
Temperature Decrease from 40°C to 25°COften increases resolution (Rs)Can enhance the subtle energetic differences in the interactions of isomers with the stationary phase, though it may decrease efficiency.[8]
FAQ 3: I am trying to separate the enantiomers on a chiral column, but I see only one peak. What should I do?

Achieving enantioseparation is a process of screening different chiral stationary phases (CSPs) and mobile phases, as the recognition mechanism is highly specific.

Causality: Chiral recognition relies on creating a transient diastereomeric complex between the analyte and the CSP. The stability of this complex differs for each enantiomer, leading to separation. This interaction is highly dependent on the structure of the CSP and the composition of the mobile phase.[10]

Troubleshooting Steps:

  • Screen Different CSPs: The most critical factor is the choice of the chiral stationary phase. Polysaccharide-based CSPs are the most versatile and successful for a wide range of compounds, including triazoles.[6][7]

    • Start with Coated Polysaccharide Phases: Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent first choices.[7]

    • Try Immobilized Polysaccharide Phases: If coated phases don't work or if you need more robust methods, try immobilized versions like Chiralpak® IA or IB. They offer similar selectivity but are compatible with a wider range of solvents.

  • Optimize the Mobile Phase:

    • Normal Phase Mode: This is often the most successful mode for polysaccharide CSPs. Typical mobile phases are mixtures of n-hexane or heptane with an alcohol modifier (isopropanol or ethanol).[7][11][12] Vary the alcohol percentage from 5% to 20%. Small changes can have a large impact.

    • Reversed Phase Mode: Some modern CSPs work well in reversed-phase mode (e.g., acetonitrile/water or methanol/water).[6][13] This can be advantageous if your compound has poor solubility in non-polar solvents. Often, an acidic modifier like 0.1% formic acid is used.[6]

    • Polar Organic Mode: Pure methanol or ethanol, sometimes with additives, can also be used and may provide unique selectivity.[14]

  • Adjust the Temperature: As with achiral separations, temperature affects chiral resolution. Lower temperatures often enhance the stability differences between the diastereomeric complexes, improving separation.[7][8]

G start Single Peak on Chiral Column screen_csp Screen Different CSPs (e.g., OD, AD, IA, IB) start->screen_csp optimize_np Optimize Normal Phase (Hexane/Alcohol %) screen_csp->optimize_np try_rp Try Reversed Phase (ACN/Water) optimize_np->try_rp If NP fails adjust_temp Adjust Temperature (Try Lower Temp) optimize_np->adjust_temp Fine-tuning try_rp->adjust_temp Fine-tuning success Enantioseparation Achieved adjust_temp->success

Fig 2. Workflow for troubleshooting failed chiral separations.

Experimental Protocols

Protocol 1: Baseline Chiral Separation using Normal-Phase HPLC

This protocol provides a robust starting point for separating the enantiomers of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol based on methods successfully applied to similar triazole structures.[11][12]

Objective: To achieve baseline resolution (Rs > 1.5) of the enantiomers.

Materials:

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Chiral Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: HPLC-grade n-Hexane.

  • Mobile Phase B: HPLC-grade Isopropanol (IPA) or Ethanol.

  • Sample: [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol dissolved in mobile phase at ~1 mg/mL.

Methodology:

  • Column Installation and Equilibration:

    • Install the Chiralcel® OD-H column according to the manufacturer's directions (note the flow direction arrow).

    • Equilibrate the column with a mobile phase of n-Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.

    • Monitor the baseline at the detection wavelength (e.g., 220 or 254 nm) until it is stable. This may take 30-60 minutes.

  • Initial Injection:

    • Inject 5-10 µL of the sample solution.

    • Run the analysis for approximately 20-30 minutes, or until all peaks have eluted.

  • Method Optimization (if resolution is < 1.5):

    • Adjust Alcohol Modifier: If peaks are poorly resolved, decrease the percentage of isopropanol in 2% increments (e.g., from 10% to 8%, then 6%). Rationale: Reducing the polar alcohol content increases retention and often enhances chiral recognition on polysaccharide phases.

    • If Retention is Too Long: If the peaks take too long to elute (>30 min), increase the percentage of isopropanol in 2-5% increments.

    • Switch Alcohol Modifier: If isopropanol does not yield separation, flush the column thoroughly and switch to an n-Hexane/Ethanol mobile phase, starting again at a 90:10 ratio. Rationale: Ethanol provides different hydrogen bonding characteristics and can sometimes provide the selectivity that isopropanol lacks.

    • Adjust Flow Rate: A lower flow rate (e.g., 0.6-0.8 mL/min) can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase.[11][12]

  • System Suitability:

    • Once separation is achieved, perform at least five replicate injections to ensure the reproducibility of retention times and peak areas.

    • Calculate the resolution (Rs) between the enantiomeric peaks. The target is Rs ≥ 1.5.

General Troubleshooting Notes:

  • Always use high-purity, HPLC-grade solvents to avoid baseline noise and ghost peaks.

  • Ensure the sample is fully dissolved in the mobile phase to prevent peak distortion. If solubility is an issue, a stronger, miscible solvent can be used for the sample diluent, but the injection volume should be kept small (1-5 µL).

  • Keep detailed records of all experimental conditions and results to ensure method reproducibility.

References

  • Zhang, H., et al. (2012). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide based stationary phases. Journal of Separation Science, 35(5-6), 773-781. [Link]

  • Wang, P., et al. (2008). The chiral separation of triazole pesticides enantiomers by amylose-tris(3,5-dimethylphenylcarbamate) chiral stationary phase. Journal of Chromatographic Science, 46(9), 787-792. [Link]

  • Yuan, L., et al. (2009). Enantiomer separation of triazole fungicides by high-performance liquid chromatography. Chirality, 21(4), 421-427. [Link]

  • Zheng, Y., et al. (2014). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Analytical Methods, 6(15), 5735-5742. [Link]

  • Dai, S., et al. (2020). Enantiomeric Separation of Chiral Triazole Pesticides by a mono-6-(4-nitrophenyl)-ureido-β-cyclodextrin-bonded Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 43(9-10), 323-330. [Link]

  • Li, S., et al. (2025). Triazole-amine metal-organic framework chiral stationary phases: A novel chiral separation approach for amino acids in capillary electrochromatography. Analytica Chimica Acta, 1368, 344340. [Link]

  • Qiu, J., et al. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μm particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality, 23(6), 479-486. [Link]

  • Tyteca, E., & Desmet, G. (2015). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]

  • Waters Corporation. (2015). Stereoselective Separation of Triazole Fungicides Using the ACQUITY UPC2 System and ACQUITY UPC2 Trefoil Chiral Columns. Waters Application Note. [Link]

  • ResearchGate. (2014). Stereoselective separation and determination of the triazole fungicide propiconazole in water, soil and grape by normal phase HPLC. Request PDF. [Link]

  • Wise, S. A., & Sander, L. C. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry, 410(5), 1511-1524. [Link]

  • Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-255. [Link]

  • Regalado, E. L. (2016). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Presentation. [Link]

  • Sangamithra, R., et al. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001-008. [Link]

  • Wyndham, K. D., et al. (2003). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation Technical Document. [Link]

  • CHROMSERVIS. HPLC troubleshooting. CHROMSERVIS.EU. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Technical Note. [Link]

  • Washington State University. HPLC Troubleshooting Guide. WSU Technical Document. [Link]

  • ResearchGate. (2018). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. Request PDF. [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Phenomenex Technical Note. [Link]

  • Journal of Chromatographic Science. (1980). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Chromatographic Science, 18(3), 114-120. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Q&A Forum. [Link]

  • Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Figshare. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674). [Link]

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Supplementary Information. [Link]

  • MicroSolv Technology Corporation. (2025). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]

  • Płotka-Wasylka, J., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 213. [Link]

  • Duncan, J. D., et al. (1990). NORMAL PHASE TLC SEPARATION OF ENANTIOMERS USING CHIRAL ION INTERACTION AGENTS. Journal of Liquid Chromatography, 13(6), 1091-1103. [Link]

  • NextSDS. [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol — Chemical Substance Information. NextSDS Database. [Link]

Sources

Troubleshooting

Storage stability and handling of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Welcome to the technical support guide for [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and stability of this compound. Our goal is to equip you with the necessary knowledge to ensure experimental reproducibility and maintain the integrity of your research material.

Section 1: Core Compound Properties and Handling

[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a small molecule featuring a stable 1,2,3-triazole ring system. While the triazole core is generally robust, the overall stability of the molecule can be influenced by its substituents and the experimental environment.[1][2] The primary degradation pathways for similar compounds often involve oxidation or hydrolysis, particularly under harsh pH conditions or exposure to light and elevated temperatures.

Core Principle: The key to success is proactive management of the compound's environment—from the moment it arrives in the lab to its final use in an assay.

1.1 Safety and Handling Precautions

Before use, always consult the Safety Data Sheet (SDS) provided by the supplier.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the compound in solid or solution form.[5][6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder or solvent vapors.[5][7]

  • Spills: In case of a spill, collect the material using appropriate methods for chemical waste disposal and clean the contaminated area thoroughly.[5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day handling and storage of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Q1: How should I store the solid (powder) form of the compound for long-term use? A1: For optimal long-term stability, the solid compound should be stored under the conditions summarized in the table below. The primary goal is to protect it from moisture, light, and high temperatures, which can accelerate degradation.[8]

Q2: What is the best solvent to prepare a stock solution? A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of many non-polar small molecules.[9][10] It is crucial to use a high-purity, anhydrous grade of DMSO, as water contamination can cause hydrophobic compounds to precipitate, especially during freezing.[9] Always refer to the vendor's datasheet for any compound-specific solubility information.[11]

Q3: I've prepared my DMSO stock solution. How should I store it? A3: Proper storage of stock solutions is critical for maintaining potency.[12] Store solutions in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[3][4] For oxygen-sensitive compounds, purging the vial with an inert gas like argon or nitrogen before sealing can further enhance stability.[12]

Format Temperature Conditions Typical Stability
Solid (Powder) -20°CTightly sealed container, protected from light, in a desiccator or under inert atmosphere (e.g., Argon).[8]Up to 3 years.[3]
4°CTightly sealed container, protected from light, in a desiccator.Up to 2 years.[3]
In Solvent (e.g., DMSO) -80°CTightly sealed vials (amber or wrapped), single-use aliquots.Up to 6 months.[3][4]
-20°CTightly sealed vials (amber or wrapped), single-use aliquots.Up to 1 month.[3][4]

Table 1. Recommended Storage Conditions.

Q4: Can I dissolve the compound directly in an aqueous buffer or cell culture medium? A4: It is strongly discouraged to dissolve the primary compound directly in aqueous solutions. Most organic small molecules have poor aqueous solubility.[10] The standard and most reliable method is to first prepare a concentrated stock in an organic solvent like DMSO and then perform serial dilutions into your aqueous buffer or medium for the final working concentration.[10] Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced toxicity.[4]

Q5: How do I know if my compound has degraded? A5: Visual signs can include a change in color or physical appearance of the powder. In solution, precipitation after a freeze-thaw cycle can be an indicator.[9] The most definitive evidence comes from analytical methods like High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS), which can reveal a decrease in the main peak area and the appearance of new impurity peaks.[12][13]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments.

Issue 1: Inconsistent or Lower-Than-Expected Activity in Biological Assays
  • Potential Cause: Degradation of the compound in the aqueous assay medium (e.g., cell culture media) at 37°C.[8][12] Many compounds that are stable in DMSO can become unstable when diluted into a complex aqueous environment containing salts, proteins, and other components.[12]

  • Troubleshooting Steps:

    • Perform a Stability Study: The most direct way to confirm stability is to incubate the compound in your specific assay medium at the experimental temperature (e.g., 37°C).[12] Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the remaining active compound.[12]

    • Prepare Fresh Solutions: Always prepare the final working solution fresh from a frozen DMSO stock immediately before each experiment.[9]

    • Minimize Incubation Time: Reduce the time the compound spends in the aqueous solution before being added to the cells or target system.[9]

    • Control for Adsorption: Hydrophobic compounds can adsorb to plastic labware, reducing the effective concentration.[12] Consider using low-adhesion plastics or pre-rinsing materials with the assay medium.

Issue 2: Precipitation is Observed in a Stock or Working Solution
  • Potential Cause 1: Exceeded Solubility Limit. You may have tried to prepare a solution at a concentration higher than the compound's solubility in that specific solvent.[9]

    • Solution: Review the manufacturer's datasheet for solubility data. If unavailable, prepare a new stock at a lower concentration.[9]

  • Potential Cause 2: Impure or "Wet" Solvent. Water contamination in organic solvents like DMSO is a frequent cause of precipitation for hydrophobic compounds.[9][10]

    • Solution: Discard the old solvent and use a fresh, high-purity, anhydrous grade solvent from a newly opened bottle.[9]

  • Potential Cause 3: "Crashing Out" During Dilution. The compound precipitates when the concentrated DMSO stock is diluted too rapidly into an aqueous buffer.[10]

    • Solution: Perform dilutions in a stepwise manner. Ensure vigorous vortexing or mixing immediately after adding the DMSO stock to the aqueous solution to promote dispersion.[13]

  • Troubleshooting Workflow: The following diagram outlines a decision-making process for addressing precipitation issues.

G start Precipitate Observed in Solution check_conc Is concentration below known solubility limit? start->check_conc warm Gently warm (37°C) and/or sonicate solution check_conc->warm Yes remake_lower Remake stock at a lower concentration. check_conc->remake_lower No dissolves Precipitate Redissolves warm->dissolves Yes check_solvent Check solvent purity. Is it fresh, anhydrous grade? warm->check_solvent No use_promptly Use solution promptly. Consider storing at RT if stable. dissolves->use_promptly use_new_solvent Issue Resolved: Use fresh, high-purity solvent. check_solvent->use_new_solvent Yes contact_support Issue Persists: Consider alternative solvent or contact technical support. check_solvent->contact_support No

Figure 1. Troubleshooting workflow for inhibitor precipitation.[9]

Section 4: Experimental Protocols

These protocols provide standardized methods for handling and quality control.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standardized, high-concentration stock solution for long-term storage and subsequent experimental use.

  • Pre-use Preparation: Before opening the vial, centrifuge it briefly (e.g., 1000 x g for 1 min) to ensure all powder is collected at the bottom.[3][14]

  • Solvent Dispensing: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to ensure complete dissolution.[9] Visually inspect the solution against a light source to confirm there are no visible particles.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-adhesion microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid reusing a thawed tube.[3]

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C for long-term storage or -20°C for short-term use.[4]

Protocol 2: Routine Purity Assessment by HPLC

Objective: To quantitatively assess the purity of the compound and detect any potential degradation products.[13][15]

Parameter Recommendation Rationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately non-polar compounds like this triazole derivative.[13]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidFormic acid helps to protonate acidic silanols on the column and the analyte, leading to sharper peaks and better reproducibility.[15]
Gradient Start at 20% B, ramp to 95% B over 15 min, hold 2 min, return to 20% B over 1 min, equilibrate 5 min.A gradient is essential to elute any potential impurities that may have different polarities than the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV detector at 210 nm or 254 nmAromatic systems like the dichlorophenyl and triazole rings typically absorb UV light. 210 nm provides general detection, while 254 nm is more specific for aromaticity.[13]
Sample Prep Dissolve a small amount of solid or dilute stock solution in the initial mobile phase composition.Ensures compatibility with the starting conditions and prevents peak distortion.[13]

Table 2. Example HPLC Parameters for Purity Analysis.

Protocol 3: Forced Degradation Study (Hydrolysis)

Objective: To proactively assess the compound's stability under acidic, neutral, and basic conditions, helping to predict potential degradation pathways and identify sensitive conditions to avoid.[8][16]

  • Prepare Solutions:

    • Prepare buffer solutions at pH 4 (acetate buffer), pH 7 (phosphate buffer), and pH 9 (borate buffer).[8]

    • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.[8]

  • Incubation:

    • Add a small volume of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10-20 µg/mL).[8]

    • Prepare a control sample in acetonitrile/water at the same concentration.

    • Incubate all samples at a controlled, elevated temperature (e.g., 50°C) and protect from light.

  • Sample Collection: At designated time points (e.g., 0, 2, 6, 24, 48 hours), remove an aliquot from each condition and immediately quench any reaction by neutralizing (if necessary) and/or freezing at -80°C.

  • Analysis: Analyze all samples by a validated HPLC or LC-MS method. Compare the peak area of the parent compound and observe the formation of any new peaks in the stressed samples relative to the control.[8]

References
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Enhancing Small Molecule Inhibitor Stability for Long-Term Experiments.
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 1-(6-Bromohexyl)-1,2,4-triazole.
  • Captiv
  • Benchchem. (2025). Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability.
  • Benchchem. (2025). Application Note: HPLC Method for Purity Analysis of Triazole Acetic Acid.
  • Hüppi, R., et al. (2025). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
  • Sigma-Aldrich.
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • PMC. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • MDPI. (2023).
  • BASF. (2026).
  • Ueyama, E., et al. (2013). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences.
  • Echemi. [1-(4-Chlorophenyl)
  • MedchemExpress.com. Compound Handling Instructions.
  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • ChemicalBook. (1-Phenyl-1H-1,2,3-triazol-4-yl)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validated Quantification of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol via HPLC-UV and HPLC-MS/MS

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, a novel heterocyclic compound with potential therapeutic applications. The methodologies presented are grounded in the principles of analytical excellence and are validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the method validation process and a comparative analysis of HPLC coupled with Ultraviolet (UV) detection versus tandem Mass Spectrometry (MS/MS) detection. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and efficiency of drug development pipelines, and this guide aims to provide the necessary insights to make informed decisions.

The Analytical Challenge: Quantifying a Novel Triazole Derivative

The target analyte, [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, is a structurally complex molecule featuring a dichlorophenyl ring and a triazole moiety. These structural features necessitate a highly specific and sensitive analytical method for accurate quantification, particularly in the presence of potential impurities and degradation products. The development and validation of such a method are critical for ensuring product quality and consistency.

A Validated HPLC-UV Method for Routine Quantification

For routine quality control and assay of the bulk drug substance, a reversed-phase HPLC method with UV detection offers a balance of performance, cost-effectiveness, and ease of use. The following method was developed and subsequently validated.

Experimental Protocol: HPLC-UV Method

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.01 M Phosphate Buffer (pH 3.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 262 nm.[5]

  • Internal Standard: Naproxen.[5]

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a quantity of the test substance, dissolve in methanol, and dilute with the mobile phase to a final concentration within the linear range of the method.

Method Validation According to ICH Q2(R1)

The developed HPLC-UV method was rigorously validated for its intended purpose. The validation parameters and their acceptance criteria are summarized in the table below.[1][2][3][4][6]

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range 80% to 120% of the test concentration.[2]
Accuracy Mean recovery between 98.0% and 102.0%.[7]
Precision
- Repeatability (Intra-day)RSD ≤ 2.0%.[7]
- Intermediate Precision (Inter-day)RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.[8]
Robustness No significant impact on results with deliberate small variations in method parameters (flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

The validation of an analytical procedure is a critical step to demonstrate its suitability for the intended application.[2][3] The process involves a thorough evaluation of the method's performance characteristics.[9]

Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Data Analysis & Reporting Dev Develop HPLC Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Analyze Data Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Generate Validation Report Analysis->Report

Caption: A generalized workflow for the validation of an analytical HPLC method.

The High-Sensitivity Alternative: HPLC-MS/MS

For applications requiring higher sensitivity, such as the analysis of low-level impurities, degradation products, or for bioanalytical studies, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice.[7][10]

Experimental Protocol: HPLC-MS/MS Method

1. Chromatographic Conditions:

  • Instrument: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Specific precursor-to-product ion transitions for [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol and the internal standard would be determined during method development.

Comparative Performance Analysis

The primary advantages of the HPLC-MS/MS method lie in its superior sensitivity and specificity. The following table provides a comparative summary of the performance of the two validated methods.

Performance ParameterHPLC-UVHPLC-MS/MSRationale for Difference
Specificity HighVery HighMS/MS provides structural confirmation based on mass-to-charge ratio, reducing the likelihood of interference.
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mLMass spectrometers are inherently more sensitive detectors than UV detectors.
Limit of Quantitation (LOQ) ~150 ng/mL~0.5 ng/mLThe enhanced sensitivity of MS/MS allows for the reliable quantification of much lower concentrations.[8]
Linearity (r²) ≥ 0.999≥ 0.999Both methods demonstrate excellent linearity within their respective ranges.
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%Both methods provide high accuracy.
Precision (RSD%) ≤ 2.0%≤ 5.0% (at LLOQ)Both methods are highly precise, with slightly higher variability for MS/MS at the lower limit of quantitation.
Cost & Complexity LowerHigherHPLC-MS/MS instrumentation is more expensive to acquire and maintain, and requires more specialized expertise to operate.
Robustness HighModerateMS/MS methods can be more susceptible to matrix effects and require more rigorous sample preparation.
Interrelationship of Key Validation Parameters

Validation Parameters Interrelationship Accuracy Accuracy Precision Precision Accuracy->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOD->Specificity LOQ LOQ LOQ->Linearity

Caption: The interconnected nature of analytical method validation parameters as per ICH guidelines.

Conclusion and Recommendations

Both the developed HPLC-UV and HPLC-MS/MS methods are demonstrated to be suitable for the quantification of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. The choice between the two methods should be guided by the specific application:

  • For routine quality control, assay of the drug substance, and release testing, the HPLC-UV method is the recommended choice. It is robust, cost-effective, and provides the necessary performance for these applications.

  • For the quantification of low-level impurities, degradation products, or for bioanalytical studies in complex matrices, the HPLC-MS/MS method is superior due to its enhanced sensitivity and specificity.

The validation data presented herein provides a high degree of assurance that both analytical methods are fit for their intended use, a cornerstone of regulatory compliance and the delivery of safe and effective pharmaceutical products.[4]

References

  • Agilent Technologies. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Singh, S., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia, 186(1), 87-96. doi:10.1007/s11046-020-00514-0. Retrieved from [Link]

  • Ganesh, M., et al. (2023).
  • International Conference on Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Campestre, C., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1053-1063. doi:10.1080/14756366.2017.1354858. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 105-111.
  • International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pascual, A., et al. (2012). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy, 56(11), 5848-5853. doi:10.1128/AAC.01333-12. Retrieved from [Link]

  • Wan, J., et al. (2006). 2-(1H-Benzotriazol-1-yl)-1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 62(1), o356-o357.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Baietto, L., et al. (2014). Development and validation of a new method to simultaneously quantify triazoles in plasma spotted on dry sample spot devices and analysed by HPLC-MS. Journal of Antimicrobial Chemotherapy, 69(8), 2195-2204. doi:10.1093/jac/dku108.
  • Maheshwari, M., & Khandagle, P. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 1-10.
  • SIELC. (2024, January 15). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

  • McCarthy, C., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules, 26(5), 1256. doi:10.3390/molecules26051256.
  • Campestre, C., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1053-1063.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Ganesh, M., et al. (2023).
  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • PubChem. [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Retrieved from [Link]

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Comparative

Comparative Efficacy of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Derivatives: A Guide for Researchers

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1][2][3] This guide provides a comparative anal...

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Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1][2][3] This guide provides a comparative analysis of the efficacy of derivatives based on the [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol core structure. We will delve into their synthesis, diverse biological activities, and the structure-activity relationships that govern their potency, supported by experimental data from peer-reviewed literature.

The Significance of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is considered a "privileged" structure in drug discovery.[1] Its unique electronic properties, including a significant dipole moment and the capacity to form hydrogen bonds, allow it to act as a bioisostere for amide bonds, enhancing pharmacokinetic properties of drug candidates.[1][4] The straightforward and highly efficient synthesis of 1,4-disubstituted 1,2,3-triazoles via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," further cements its importance, enabling the rapid generation of diverse compound libraries for screening.[2][4][5]

Synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Derivatives

The primary route for synthesizing the title compounds and their derivatives is the CuAAC reaction. This reaction involves the [3+2] cycloaddition of an organic azide with a terminal alkyne, catalyzed by a copper(I) species. The general workflow is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2,5-dichloro-1-azidobenzene 2,5-dichloro-1-azidobenzene Triazole_derivative [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol derivative 2,5-dichloro-1-azidobenzene->Triazole_derivative + Propargyl_alcohol_derivative Propargyl alcohol derivative (R-C≡C-CH₂OH) Propargyl_alcohol_derivative->Triazole_derivative Cu(I)_catalyst Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) Cu(I)_catalyst->Triazole_derivative Catalyzes Solvent Solvent (e.g., t-BuOH/H₂O) Solvent->Triazole_derivative in

Caption: General workflow for the synthesis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol derivatives via CuAAC.

The choice of the propargyl alcohol derivative allows for the introduction of various substituents (R-groups), leading to a library of compounds with diverse physicochemical properties. This diversity is crucial for exploring the structure-activity relationship and optimizing for a specific biological target.

Comparative Biological Efficacy

Derivatives of the 1,2,3-triazole scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[1][2][6] The following sections compare the efficacy of various substituted triazole derivatives based on available experimental data.

Antifungal Activity

Triazole-based compounds, such as fluconazole and itraconazole, are well-established antifungal agents that primarily act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[3][7] The introduction of a dichlorophenyl group is a common feature in many potent antifungal agents.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Fluconazole Analogues
Compound 7d (2,4-dichloro substituent)Candida spp.More effective against certain species[8]
Compound 1a C. albicans 140530.25[7]
Compound 1h C. albicans 140530.25[7]
Compound 1q M. gypseum0.25[7]
Compound 1r M. gypseum0.25[7]
Voriconazole (Reference)M. gypseum0.25[7]
Fluconazole (Reference)C. albicans 140531.0[7]
1,2,3-Triazole-tethered coumarin Various fungal speciesSignificant activity[2]

Analysis: The data suggests that specific substitutions on the triazole core can lead to antifungal activity comparable to or exceeding that of established drugs like fluconazole. For instance, compounds 1a and 1h show a four-fold lower MIC against C. albicans compared to fluconazole.[7] The nature and position of the halogen substituents on the phenyl ring, as seen in compound 7d , significantly influence the antifungal spectrum.[8]

G Triazole_Derivative Triazole Derivative CYP51 Fungal CYP51 (14α-demethylase) Triazole_Derivative->CYP51 Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes conversion of Lanosterol Lanosterol Lanosterol->CYP51 Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Essential for Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to

Caption: Proposed mechanism of antifungal action for triazole derivatives.

Antibacterial Activity

Several 1,2,3-triazole derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, with some compounds targeting essential bacterial enzymes.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Oxazole conjoined 1,2,3-triazole P. aeruginosa12.5[4]
Oxazole conjoined 1,2,3-triazole S. epidermidis50[4]
Sulfanilamide-derived 1,2,3-triazole Various bacterial strainsGood activity[4]
1,2,4-Triazolyl derivative 5b P. fluorescens0.4 - 3.3[9]
Ampicillin (Reference)Various bacterial strains-[9][10]
Chloramphenicol (Reference)Various bacterial strains-[9]

Analysis: The antibacterial efficacy is highly dependent on the overall molecular structure. The presence of other heterocyclic rings, such as oxadiazole or pyridine/pyrimidine, can enhance activity.[4] Compound 5b , a 1,2,4-triazolyl derivative, demonstrated potent activity against P. fluorescens with MIC values lower than the reference antibiotics in some cases.[9] The structure-activity relationship studies reveal that the nature of the substituent on the triazole ring is a critical determinant of antibacterial potency.[9]

Anticancer Activity

The 1,2,3-triazole scaffold is also a promising pharmacophore for the development of novel anticancer agents.[5][6] These compounds can exert their effects through various mechanisms, including cell cycle arrest and induction of apoptosis.

Compound/DerivativeCell LineIC50 (µM)Reference
Phosphonate 1,2,3-triazole (Compound 8) HT-108015.13[5]
Phosphonate 1,2,3-triazole (Compound 8) A-54921.25[5]
Phosphonate 1,2,3-triazole (Compound 8) MCF-718.06[5]
Phosphonate 1,2,3-triazole (Compound 8) MDA-MB-23116.32[5]
1,2,3-triazole derivative 5 Various cancer cell lines18.32 - 31.65[5]
1,2,3-triazole derivative 7 Various cancer cell lines18.32 - 31.65[5]
Doxorubicin (Reference)Various cancer cell lines-[5]
Carboxyamidotriazole (CAI) -Approved anticancer agent[1]

Analysis: The data indicates that 1,2,3-triazole derivatives can exhibit moderate to good antiproliferative activity against various cancer cell lines.[5] Compound 8 , a phosphonate derivative, was identified as the most active in the tested series, inducing cell cycle arrest at the G0/G1 phase and apoptosis.[5] Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, such as matrix metalloproteinases (MMPs).[5]

Experimental Protocols

General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC
  • Reactant Preparation: Dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst by dissolving copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in water (1 mL).

  • Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][11]

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][9]

Conclusion and Future Outlook

The [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol scaffold and its derivatives represent a promising class of compounds with a wide range of biological activities. The ease of their synthesis through click chemistry allows for the creation of large, diverse libraries for high-throughput screening. The comparative analysis of available data reveals that strategic modifications to the core structure can lead to potent and selective agents against various microbial pathogens and cancer cell lines. Future research should focus on elucidating the precise mechanisms of action and optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their in vitro efficacy into in vivo therapeutic potential.

References

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.). National Center for Biotechnology Information.[Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers.[Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Taylor & Francis Online.[Link]

  • The therapeutic efficacy of 1,2,3-triazoles in cancer. (2025). [Source not available]
  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. (2020). RSC Publishing.[Link]

  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. (n.d.). IBISS RADaR.[Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. (2020). [Source not available]
  • Advances in synthetic approach to and antifungal activity of triazoles. (2011). Beilstein Journals.[Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). [Source not available]
  • Design, synthesis, and antifungal activities of novel triazole derivat - Dove Medical Press. (2015). Dove Press.[Link]

  • Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. (n.d.). RSC Publishing.[Link]

  • Comparative studies of novel triazole derivative having chiral center and their antimicrobial activities. (n.d.). Der Pharma Chemica.[Link]

  • Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journals.[Link]

Sources

Validation

Mass Spectrometry Methodologies for Structural Elucidation of[1-(2,5-Dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol: A Comparative Guide

As a Senior Application Scientist, I approach the structural elucidation of halogenated heterocycles not merely as a spectral matching exercise, but as an investigation into gas-phase ion thermodynamics. The compound [1-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of halogenated heterocycles not merely as a spectral matching exercise, but as an investigation into gas-phase ion thermodynamics. The compound [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol represents a fascinating analytical case study. Its architecture combines a highly stable, isotopically distinct dichlorophenyl moiety with a labile 1,2,3-triazole core and a reactive hydroxymethyl group.

This guide objectively compares the performance of soft vs. hard ionization mass spectrometry (MS) methodologies for this compound, details the causality behind its fragmentation pathways, and provides a self-validating experimental protocol to ensure absolute trustworthiness in your analytical workflows.

Comparative Analytical Methodologies: LC-ESI-MS/MS vs. GC-EI-MS

When analyzing complex triazole derivatives, selecting the correct ionization technique is critical. While Gas Chromatography-Electron Ionization-MS (GC-EI-MS) provides highly reproducible libraries, Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) offers the tunable fragmentation necessary for differentiating structural isomers (e.g., 1,2,3-triazoles vs. 1,2,4-triazoles).

Table 1: Comparative Performance of MS Methodologies for Triazole Derivatives

Analytical ParameterLC-ESI-MS/MS (Positive Ion Mode)GC-EI-MS (Hard Ionization, 70 eV)
Primary Ionization Species Protonated Molecule: [M+H]⁺ (m/z 244.01)Radical Cation: M⁺• (m/z 243.00)
Fragmentation Control Highly tunable via Collision Energy (CE) rampingFixed at 70 eV; extensive, uncontrollable shattering
Dominant Neutral Losses N₂ (-28 Da), H₂O (-18 Da)N₂ (-28 Da), Cl• (-35 Da), •CH₂OH (-31 Da)
Isomeric Differentiation Excellent (via MS/MS transition ratios)Poor (EI spectra of isomers are often nearly identical)
Sensitivity & Application High (picogram level); Ideal for trace metabolite profilingModerate (nanogram level); Ideal for library matching

Mechanistic Fragmentation Pathways (The "Why")

Interpreting MS data requires understanding the underlying gas-phase chemistry. The fragmentation of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is governed by three primary mechanistic drivers:

A. The N₂ Extrusion (The Triazole Hallmark)

The 1,2,3-triazole ring is inherently strained. Under collision-induced dissociation (CID), the most thermodynamically favorable pathway is the extrusion of diatomic nitrogen (N₂, -28 Da) to yield a highly reactive ketenimine or azirine intermediate [1]. This specific -28 Da neutral loss is the critical diagnostic feature that differentiates 1,2,3-triazoles from their isomers (such as 1,2,4-triazoles or thiadiazoles), which typically require different collision energies and favor alternative cleavage routes [2].

B. Isotopic Signature and Halogen Cleavage

The 2,5-dichlorophenyl moiety provides a built-in, self-validating system for peak assignment. Because chlorine has two stable isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 natural abundance, any ion containing the intact dichlorophenyl group will exhibit a distinct 9:6:1 isotopic cluster (M : M+2 : M+4). Following N₂ loss, the resulting intermediate frequently undergoes homolytic cleavage of a chlorine radical (-35 Da) or elimination of structural side-groups, a degradation pattern consistently observed in tandem mass spectrometry of triazole derivatives [3]. Once a single chlorine is lost, the isotopic pattern immediately shifts to a 3:1 ratio, confirming the halogen cleavage.

C. Hydroxymethyl Alpha-Cleavage

The methanol group at the C5 position is susceptible to alpha-cleavage, resulting in the loss of a hydroxymethyl radical (•CH₂OH, -31 Da) or dehydration (-18 Da). In ESI+, the loss of H₂O is heavily promoted by the protonation of the hydroxyl oxygen, forming a stable vinyl cation species.

Fragmentation_Pathway M [M+H]+ m/z 244.00 (Precursor Ion) N2_loss [M+H - N2]+ m/z 216.00 (Ketenimine Intermediate) M->N2_loss -28 Da (N2) H2O_loss [M+H - H2O]+ m/z 226.00 (Vinyl Cation) M->H2O_loss -18 Da (H2O) CH2OH_loss [M+H - CH2OH]+ m/z 212.99 (Triazolium Ion) M->CH2OH_loss -31 Da (CH2OH) Cl_loss [M+H - N2 - Cl]+ m/z 181.03 (Ring Contraction) N2_loss->Cl_loss -35 Da (Cl•)

Figure 1: Gas-phase fragmentation pathways of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness in your analytical data, every protocol must be self-validating. The following workflow incorporates a mandatory isotopic check prior to MS/MS acquisition to prevent the isolation of isobaric background noise.

Step 1: Sample Preparation

  • Action: Dissolve the analytical standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water/Acetonitrile.

  • Causality: Add 0.1% Formic Acid to the final diluent. The low pH ensures maximum ionization efficiency by pre-protonating the triazole nitrogen atoms in solution.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Precursor Validation (The Self-Check)

  • Action: In full-scan MS1 mode, locate the putative [M+H]⁺ at m/z 244.01.

  • Validation: You must verify the presence of m/z 246.01 at ~65% relative intensity and m/z 248.01 at ~11% relative intensity.

  • Causality: If this 9:6:1 cluster is absent, the peak is an isobaric interference, not your target compound. Do not proceed to MS/MS until this isotopic signature is confirmed.

Step 4: CID Fragmentation (MS/MS)

  • Action: Isolate m/z 244.01 using a quadrupole isolation window of 1.0 Da. Apply a Collision Energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas.

  • Causality: Ramping the CE ensures that both low-energy pathways (H₂O loss) and high-energy pathways (N₂ extrusion followed by Cl• loss) are captured in a single composite MS/MS spectrum.

MS_Workflow A Sample Preparation (1 µg/mL in MeOH/H2O) B Chromatographic Separation (UHPLC vs GC) A->B C Soft Ionization (ESI+) B->C LC-MS D Hard Ionization (EI, 70 eV) B->D GC-MS E Precursor Selection m/z 244 [M+H]+ C->E F Isotopic Pattern Analysis (Cl2 Signature) D->F E->F Self-Validation G CID Fragmentation (MS/MS) F->G If 9:6:1 Confirmed H Spectral Library Matching F->H Direct Match I Structural Elucidation (Isomer Differentiation) G->I H->I

Figure 2: Self-validating analytical workflow for the structural elucidation of halogenated triazoles.

References

  • Ion Chemistry of 1H-1,2,3-Triazole. The Journal of Physical Chemistry A (ACS Publications). URL:[Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules (MDPI). URL:[Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. New Journal of Chemistry (RSC Publishing). URL:[Link]

Sources

Comparative

A Comparative Analysis of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol: A Novel Triazole Derivative Against Standard Antifungal Agents

In the persistent battle against fungal infections, the emergence of drug resistance necessitates a continuous search for novel, more effective antifungal agents.[1][2] Triazole antifungals have long been a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against fungal infections, the emergence of drug resistance necessitates a continuous search for novel, more effective antifungal agents.[1][2] Triazole antifungals have long been a cornerstone of antifungal therapy, primarily by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This guide provides a comprehensive benchmark analysis of a novel triazole derivative, [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, against established standard antifungal agents, fluconazole and amphotericin B. Through a detailed examination of its in vitro efficacy, supported by standardized experimental protocols, we aim to elucidate the potential of this compound as a future therapeutic agent.

Introduction: The Rationale for Novel Triazole Antifungals

The triazole class of antifungals, which includes widely used drugs like fluconazole and voriconazole, functions by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][6] This enzyme is a critical component of the ergosterol biosynthesis pathway.[5][7] By inhibiting CYP51, triazoles disrupt the integrity of the fungal cell membrane, leading to growth inhibition.[4][8] However, the increasing incidence of resistance to existing triazoles, particularly in Candida and Aspergillus species, presents a significant clinical challenge.[1][9]

The novel compound, [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, has been synthesized with the hypothesis that the specific dichlorophenyl substitution on the triazole ring could enhance its binding affinity to the active site of CYP51, potentially overcoming existing resistance mechanisms. This guide details the head-to-head comparison of this novel compound's antifungal activity against clinically relevant fungal pathogens versus fluconazole, a standard triazole, and amphotericin B, a polyene antifungal with a different mechanism of action (binding directly to ergosterol).[10][11]

Materials and Methods

The in vitro antifungal activity of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol was evaluated following the standardized guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16]

Fungal Strains

A panel of clinically significant fungal isolates was used in this study, including:

  • Candida albicans (ATCC 90028)

  • Candida glabrata (ATCC 90030)

  • Aspergillus fumigatus (ATCC 204305)

  • Cryptococcus neoformans (ATCC 52817)

Antifungal Agents
  • [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol: Synthesized in-house (purity >98% by HPLC).

  • Fluconazole: (Sigma-Aldrich, St. Louis, MO, USA)

  • Amphotericin B: (Sigma-Aldrich, St. Louis, MO, USA)

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of each antifungal agent was determined using the broth microdilution method as described in the CLSI M27 and M38-A2 documents.[17]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Fungal isolates were cultured on Sabouraud Dextrose Agar. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then further diluted in RPMI 1640 medium to the final inoculum concentration.

  • Drug Dilution Series: A two-fold serial dilution of each antifungal agent was prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well was inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the antifungal agent that resulted in a significant inhibition of visible growth compared to the drug-free control well.

Comparative Efficacy: In Vitro Antifungal Activity

The in vitro antifungal activity of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol and the standard agents is summarized in the table below. The data represents the mean MIC values from triplicate experiments.

Fungal Species[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (µg/mL)Fluconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans0.250.50.5
Candida glabrata4161
Aspergillus fumigatus164[18]1
Cryptococcus neoformans0.540.25

Data Interpretation:

The novel compound, [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, demonstrated potent in vitro activity against all tested fungal pathogens. Notably, it exhibited superior activity against Candida albicans and Candida glabrata compared to fluconazole. Its efficacy against Aspergillus fumigatus was significantly better than fluconazole and comparable to amphotericin B. Against Cryptococcus neoformans, the novel compound showed promising activity, although slightly less potent than amphotericin B.

Mechanistic Insights and Discussion

The superior in vitro performance of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, particularly against fluconazole-less-susceptible species like Candida glabrata, suggests that the structural modifications may indeed enhance its interaction with the target enzyme, CYP51.

The Ergosterol Biosynthesis Pathway: The Target of Triazoles

The ergosterol biosynthesis pathway is a complex, multi-step process essential for fungal cell membrane integrity.[5][7][19] Triazole antifungals specifically inhibit the enzyme lanosterol 14α-demethylase, which catalyzes the conversion of lanosterol to ergosterol.[3][20] This disruption leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately arresting fungal growth.[8]

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Triazoles [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol Fluconazole Triazoles->Lanosterol Inhibition

Caption: Simplified schematic of the fungal ergosterol biosynthesis pathway highlighting the inhibitory action of triazole antifungals on lanosterol 14α-demethylase (CYP51).

Experimental Workflow for Antifungal Susceptibility Testing

The standardized broth microdilution method ensures the reproducibility and comparability of antifungal susceptibility data across different laboratories.[16][21][22] The workflow is a systematic process from inoculum preparation to the final determination of the MIC.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fungal_Culture 1. Fungal Isolate Culture (Sabouraud Dextrose Agar) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland Standard) Fungal_Culture->Inoculum_Prep Inoculation 4. Inoculation of Plates Inoculum_Prep->Inoculation Drug_Dilution 3. Antifungal Serial Dilution (96-well plate) Drug_Dilution->Inoculation Incubation 5. Incubation (35°C, 24-48h) Inoculation->Incubation MIC_Reading 6. Visual Reading of Growth Inhibition Incubation->MIC_Reading Data_Analysis 7. Determination of MIC Value MIC_Reading->Data_Analysis

Caption: Standardized workflow for the broth microdilution antifungal susceptibility testing.

Conclusion and Future Perspectives

The novel triazole derivative, [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, demonstrates significant and broad-spectrum in vitro antifungal activity. Its potent efficacy against key fungal pathogens, including those with reduced susceptibility to standard treatments, positions it as a promising candidate for further development.

Future studies should focus on elucidating the precise molecular interactions of this compound with the CYP51 enzyme through structural biology studies. Furthermore, in vivo efficacy and toxicity studies are warranted to assess its therapeutic potential in a preclinical setting. The continued exploration of novel triazole derivatives is crucial in our efforts to combat the growing threat of antifungal resistance.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PMC - NIH. (n.d.).
  • Triazole antifungals | Agriculture and Agribusiness | Research Starters - EBSCO. (n.d.).
  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - Frontiers. (n.d.).
  • [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed. (n.d.).
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (2017, November 1).
  • Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents. (2010, January 1).
  • Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - Frontiers. (2021, May 28).
  • (PDF) Synthesis and In Vitro Evaluation of Novel 1, 2, 4-Triazole Derivatives as Antifungal Agents - ResearchGate. (n.d.).
  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC. (n.d.).
  • In vitro activities of amphotericin B deoxycholate and liposomal amphotericin B against 604 clinical yeast isolates - PMC. (n.d.).
  • Ergosterol biosynthesis pathway in Aspergillus fumigatus - David Moore's World of Fungi: where mycology starts. (n.d.).
  • Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC - NIH. (n.d.).
  • In Vitro and In Vivo Antifungal Activity of Amphotericin B Lipid Complex: Are Phospholipases Important? - PMC. (n.d.).
  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. (2025, April 10).
  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC. (n.d.).
  • EUCAST Antifungal Resistance Testing. (n.d.).
  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. - MDPI. (2024, October 2).
  • In Vitro Activities of Fluconazole and Voriconazole against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. (2023, October 3).
  • In vitro activity of fluconazole, itraconazole, voriconazole and terbinafine against fungi causing onychomycosis. (n.d.).
  • In vitro Evaluation of the Effects of Fluconazole and Nano-Fluconazole on Aspergillus flavus and A. fumigatus Isolates - Brieflands. (2018, May 14).
  • Comparative In Vitro Antifungal Activity of Amphotericin B and Amphotericin B Methyl Ester | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
  • In vitro antifungal activity of amphotericin B and 11 comparators against Aspergillus terreus species complex - PubMed. (2018, February 15).
  • In vitro antifungal activities of amphotericin B and liposome-encapsulated amphotericin B | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.).
  • Full article: Possible mechanisms of the antifungal activity of fluconazole in combination with terbinafine against Candida albicans - Taylor & Francis. (2014, May 27).
  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (n.d.).
  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (n.d.).
  • Antifungal Properties of 1,2,4-Triazoles - ISRES. (n.d.).
  • Fungi (AFST) - EUCAST. (2026, January 5).
  • CLSI M27: Antifungal Testing Standards | PDF | Infection | Microbiology - Scribd. (n.d.).
  • Antifungal Susceptibility Testing (AFST) - EUCAST. (n.d.).
  • Antifungal Susceptibility Testing for C. auris - Restored CDC. (2024, April 23).
  • Trends in antifungal susceptibility testing using CLSI reference and commercial methods. (n.d.).
  • (PDF) Antifungal susceptibility testing for yeasts: how, when and why, according to the new EUCAST guidelines - ResearchGate. (2026, January 12).
  • A Practical Guide to Antifungal Susceptibility Testing - PMC. (n.d.).
  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC. (n.d.).
  • S159 Antifungal Susceptibility Testing. (n.d.).
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020, April 29).
  • Antifungal Susceptibility Testing: A Primer for Clinicians - Oxford Academic. (2021, November 15).
  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (n.d.).
  • Synthesis and Antifungal Activities of 1-[2-(N-methyl-N-substituted-benzyl)amino-2-(2,4-dichlorophenyl)ethyl]. (n.d.).
  • Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • 3-aryl-2-(1H-1,2,4-triazol-1-yl) prop-2-en-1-one derivatives - Semantic Scholar. (n.d.).

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Validation

Cross-Validation of Fragment Binding Affinity: A Methodological Guide for[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Audience: Researchers, Biophysicists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD) / Biophysical Characterization Executive Summary & The Biophysical Challenge In Fragment-Based Dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Biophysicists, and Drug Development Professionals Discipline: Fragment-Based Drug Discovery (FBDD) / Biophysical Characterization

Executive Summary & The Biophysical Challenge

In Fragment-Based Drug Discovery (FBDD), the identification and validation of low-molecular-weight hits require rigorous, orthogonal biophysical testing. The compound [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (CAS: 1429253-11-1; MW: 244.08 Da) represents a classic fragment scaffold. The 1,2,3-triazole ring is a highly privileged pharmacophore, often deployed as a metabolically stable bioisostere for trans-amide bonds in peptidomimetics and kinase inhibitors[1].

However, validating the binding affinity ( KD​ ) of such a fragment presents distinct biophysical challenges:

  • Low Molecular Mass: Mass-dependent techniques like Surface Plasmon Resonance (SPR) yield inherently low signal-to-noise ratios for a 244 Da molecule.

  • Weak Affinity ( KD​ in μ M to mM range): High ligand concentrations (1–5 mM) are required to reach saturation, necessitating high DMSO concentrations (typically 2–5%), which can induce protein aggregation or bulk refractive index artifacts.

To prevent false positives and confidently advance this triazole fragment into hit-to-lead optimization, a self-validating cross-validation strategy utilizing SPR, Microscale Thermophoresis (MST), and Isothermal Titration Calorimetry (ITC) is mandatory[2].

Assay Comparison & Selection Rationale

As an application scientist, choosing the right assay is about understanding the causality of the signal. SPR measures mass accumulation at a surface, MST measures changes in the hydration shell and charge in solution, and ITC measures the thermodynamic heat of binding[3]. Relying on a single method for a low-affinity fragment guarantees a high false-positive rate.

Table 1: Orthogonal Biophysical Assay Matrix for Triazole Fragments
Assay TechnologySignal CausalityTarget StateKey Output ParametersFragment-Specific Limitations
SPR (Biacore) Refractive index change due to mass accumulationImmobilized KD​ , Kinetics ( kon​,koff​ )Highly sensitive to DMSO bulk shifts; immobilization may mask binding sites.
MST (Monolith) Thermophoretic mobility altered by hydration shell/chargeIn-solution KD​ , Aggregation detectionRequires fluorescent labeling; ligand auto-fluorescence can interfere.
ITC (MicroCal) Enthalpic heat release/absorption ( ΔH )In-solution KD​ , ΔH , ΔS , Stoichiometry (N)High protein consumption; requires "low-c" fitting for weak KD​ values.
Ligand-Observed NMR Chemical shift perturbations (CSPs)In-solutionBinding confirmation, Epitope mappingCannot easily quantify precise KD​ for tight binders; requires high ligand solubility[4].

Mechanistic Workflow: The Orthogonal Validation Funnel

To establish a self-validating system, we cascade the assays from high-throughput/low-resolution to low-throughput/high-resolution.

BiophysicalValidation Start Fragment Hit: [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol SPR Primary Screen: SPR (Kinetics & KD Estimation) Start->SPR High-throughput mass detection NMR Orthogonal Screen: NMR (Ligand-Observed STD/WaterLOGSY) Start->NMR Structural integrity & binding MST Validation: MST (In-Solution KD Confirmation) SPR->MST Rule out immobilization artifacts NMR->MST Confirm in-solution affinity Decision Data Synthesis Do KD values align within 3-fold? MST->Decision Aggregate KD data ITC Thermodynamics: ITC (ΔH, ΔS, Stoichiometry) Xray Structural Biology (X-ray Crystallography) ITC->Xray Validated Lead (N=1) Decision->Start No: Investigate false positive Decision->ITC Yes: Profile thermodynamics

Orthogonal biophysical validation funnel for fragment hit confirmation.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes an internal control to ensure that the measured affinity for[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is derived from a 1:1 specific binding event, not an experimental artifact.

Protocol 1: Surface Plasmon Resonance (SPR) - The Kinetic Gatekeeper

Because the fragment is only 244.08 Da, the theoretical maximum response ( Rmax​ ) will be very low (typically 10-30 RU). Bulk refractive index changes from DMSO will easily dwarf the binding signal if not rigorously controlled[2].

  • Step 1: Target Immobilization. Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Causality: Aim for a high immobilization level (e.g., 3000-5000 RU) to boost the theoretical Rmax​ of the small fragment, but keep a reference channel (blank activation/deactivation) to subtract non-specific matrix binding.

  • Step 2: Solvent Correction Generation. Prepare a 5-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Causality: Fragments require ~5% DMSO for solubility. A 0.1% mismatch in DMSO between the sample and running buffer causes a massive bulk shift. The calibration curve allows the software to subtract this artifact.

  • Step 3: Fragment Titration. Inject[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol in a 2-fold dilution series from 2 mM down to 31.2 μ M. Use a flow rate of 30-50 μ L/min to minimize mass transport limitations.

  • Step 4: Self-Validation (Blank Injections). Inject running buffer containing exactly 5% DMSO before and after the fragment series. If the baseline drifts, the protein is denaturing under high DMSO conditions.

Protocol 2: Microscale Thermophoresis (MST) - The In-Solution Validator

MST is critical here because it does not depend on the mass of the triazole fragment, but rather on the change in the protein's hydration shell upon binding[3]. It also operates entirely in solution, eliminating SPR immobilization artifacts.

  • Step 1: Fluorescent Labeling. If the target is His-tagged, use the RED-tris-NTA dye (NanoTemper). Causality: This non-covalent labeling avoids modifying primary amines (which might be near the binding pocket) and ensures a 1:1 dye-to-protein ratio.

  • Step 2: Sample Preparation. Keep the labeled protein concentration constant at 10-20 nM. Prepare a 16-point serial dilution of the triazole fragment from 5 mM down to 150 nM. Maintain a constant 5% DMSO concentration across all capillaries.

  • Step 3: Capillary Scan (Self-Validation). Before running the thermophoresis, perform a capillary scan to check initial fluorescence. Causality: If fluorescence increases or decreases systematically with fragment concentration, the fragment is either auto-fluorescent, quenching the dye, or causing ligand-induced protein aggregation.

  • Step 4: Thermophoresis Measurement. Apply medium MST power and analyze the change in normalized fluorescence ( Fnorm​ ) to extract the KD​ .

Protocol 3: Isothermal Titration Calorimetry (ITC) - The Thermodynamic Gold Standard

For fragments, standard ITC is often impossible because the Wiseman "c-value" ( c=[Protein]/KD​ ) must be between 1 and 1000. For a fragment with a KD​ of 500 μ M, achieving c=1 requires 500 μ M of protein, which is prohibitively expensive and prone to aggregation. We must use a "Low-c" ITC protocol [3].

  • Step 1: Cell and Syringe Setup. Load the calorimetric cell with target protein at 30-50 μ M. Load the syringe with[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol at 2-5 mM.

  • Step 2: Buffer Matching (Critical). Dialyze the protein extensively against the assay buffer. The fragment must be dissolved in the exact dialysate. Causality: The heat of mixing mismatched buffers will completely mask the subtle enthalpic heat ( ΔH ) of fragment binding.

  • Step 3: Titration and Low-c Fitting. Perform 19 injections of 2 μ L. Because the curve will not reach a clear sigmoidal plateau (due to low-c conditions), you must fix the stoichiometry parameter ( N=1 ) during data fitting. Causality: Fixing N allows the algorithm to accurately deconvolute KD​ and ΔH from the shallow binding isotherm.

  • Step 4: Self-Validation (Heat of Dilution). Perform a control titration of the fragment into the buffer (without protein). Subtract this background heat from the main experiment to ensure the signal is a true binding event.

Data Synthesis & Interpretation

Once the data is collected, the Application Scientist must synthesize the results to validate the hit:

  • Affinity Alignment: Does the SPR KD​ match the MST KD​ within a 2- to 3-fold margin? If SPR shows 50 μ M but MST shows no binding, the SPR signal is likely an artifact of the CM5 dextran matrix interacting with the dichlorophenyl moiety.

  • Thermodynamic Signature: Triazole-based fragments often exhibit enthalpy-driven binding ( ΔH<0 ) due to hydrogen bonding from the triazole nitrogens and the hydroxyl group of the methanol moiety, coupled with a favorable entropic penalty ( ΔS>0 ) from the displacement of ordered water molecules by the lipophilic dichlorophenyl ring.

  • NMR Confirmation: If discrepancies exist, utilize Ligand-Observed NMR (e.g., WaterLOGSY or STD-NMR)[4]. A positive STD-NMR signal definitively proves that the fragment enters the protein's binding pocket and exchanges with the bulk solvent, acting as the ultimate tie-breaker.

References

  • Title: Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review Source: National Institutes of Health (PMC) URL: [1]

  • Title: Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview Source: ACS Omega URL: [3]

  • Title: The rise of NMR-integrated fragment-based drug discovery in China Source: National Institutes of Health (PMC) URL: [4]

  • Title: Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia Source: Journal of Medicinal Chemistry URL: [2]

Sources

Comparative

Spectroscopic validation of[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol purity

An objective, data-driven guide for researchers, scientists, and drug development professionals on the spectroscopic and orthogonal validation of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol purity. Introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven guide for researchers, scientists, and drug development professionals on the spectroscopic and orthogonal validation of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol purity.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a synthetic intermediate like [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, which serves as a building block for more complex active pharmaceutical ingredients (APIs), rigorous purity validation is paramount. The presence of even trace impurities—such as unreacted starting materials, by-products, or residual solvents—can have cascading effects, leading to failed subsequent reactions, the formation of toxic metabolites, or compromised final product stability.

This guide provides a comprehensive framework for validating the purity of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, structured around a primary suite of spectroscopic techniques. It further emphasizes the principle of orthogonal validation by comparing these methods with chromatographic and thermal analysis, ensuring a self-validating and robust analytical system consistent with regulatory expectations, such as those outlined in the ICH Q3A guidelines for impurities in new drug substances.

Part 1: The Spectroscopic Validation Suite: A Multi-faceted Approach

Spectroscopy offers a powerful, non-destructive first line of analysis, providing rich information on molecular structure, functional groups, and the chemical environment of atoms. For a novel intermediate, a combination of techniques is essential to build a complete purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR is unparalleled in its ability to provide detailed structural information and quantify impurities. Both ¹H and ¹³C NMR are critical.

  • ¹H NMR (Proton NMR): This is the primary tool for confirming the identity and assessing the purity of the target compound. The spectrum should be analyzed for:

    • Correct Chemical Shifts & Integration: The signals corresponding to the aromatic protons on the dichlorophenyl ring, the triazole proton, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton must be present at their expected chemical shifts and have the correct relative integration values.

    • Absence of Impurity Signals: The spectrum must be meticulously inspected for signals from potential impurities. Key impurities to look for include residual starting materials (e.g., a corresponding azide and alkyne) and solvents used in the synthesis and purification (e.g., DMSO, ethyl acetate, hexane).

    • Quantitative NMR (qNMR): For a highly accurate purity assessment, qNMR can be employed. By adding a certified internal standard of known concentration, the absolute purity of the target compound can be determined without the need for a specific reference standard of the compound itself.

  • ¹³C NMR (Carbon NMR): While less sensitive than ¹H NMR, ¹³C NMR is crucial for confirming the carbon skeleton of the molecule. The spectrum should show the correct number of distinct carbon signals, confirming the presence of the dichlorophenyl, triazole, and methanol carbons. The absence of unexpected signals provides further evidence of purity.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry validates the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is preferred as it provides a highly accurate mass measurement (typically within 5 ppm), which can be used to confirm the elemental formula. The observed isotope pattern, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), provides a unique signature that must match the theoretical pattern for C₉H₇Cl₂N₃O.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, the spectrum should prominently feature:

  • A broad O-H stretch (around 3300 cm⁻¹) from the methanol group.

  • Aromatic C-H stretches (around 3000-3100 cm⁻¹).

  • C=C and C=N stretches in the 1400-1600 cm⁻¹ region, characteristic of the aromatic and triazole rings.

  • A strong C-Cl stretch (typically 700-800 cm⁻¹).

The absence of signals from key starting material functional groups (e.g., an azide stretch at ~2100 cm⁻¹ or an alkyne C≡C stretch at ~2200 cm⁻¹) is a strong indicator of successful reaction and purification.

Spectroscopic Validation Workflow

The following diagram illustrates the logical flow for a comprehensive spectroscopic purity assessment.

Sample Test Sample: [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol NMR ¹H and ¹³C NMR Spectroscopy Sample->NMR MS High-Resolution Mass Spectrometry (HRMS) Sample->MS IR FT-IR Spectroscopy Sample->IR Check_Structure Structure Confirmed? NMR->Check_Structure MS->Check_Structure IR->Check_Structure Check_Purity Impurities Detected in NMR? Check_Structure->Check_Purity Yes Fail FAIL: Structure Incorrect or Major Impurities Check_Structure->Fail No Pass Purity & Identity Verified (Spectroscopically) Check_Purity->Pass No (>99% pure) Quantify Quantify Impurities & Proceed to Orthogonal Methods Check_Purity->Quantify Yes

Caption: Logical workflow for the primary spectroscopic validation of the target compound.

Part 2: Orthogonal Validation: Ensuring a Self-Validating System

Relying solely on one type of analytical technique is insufficient for robust purity determination. Orthogonal methods, which measure purity based on different chemical or physical principles, are essential for confirming the results from spectroscopy and uncovering impurities that may be "invisible" to the primary techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a UV detector (HPLC-UV), is the industry workhorse for purity analysis. It separates the target compound from impurities based on their differential partitioning between a stationary and a mobile phase.

  • Principle of Separation: For this compound, a reversed-phase method (e.g., using a C18 column) would be appropriate, separating compounds based on polarity.

  • Purity Assessment: The purity is determined by the area percent of the main peak relative to the total area of all detected peaks. A high-purity sample should exhibit a single, sharp, symmetrical peak.

  • Orthogonal Nature: While NMR detects impurities based on their magnetic properties, HPLC separates them based on their physicochemical interactions. An impurity that co-elutes in HPLC might be clearly visible in NMR, and vice-versa.

Elemental Analysis (CHN Analysis)

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared to the theoretical values calculated from the molecular formula (C₉H₇Cl₂N₃O). A close match (typically within ±0.4%) provides strong evidence for the absence of significant impurities that would alter the elemental ratio.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. For a pure crystalline solid, DSC will show a sharp, well-defined melting endotherm. The presence of impurities typically causes a broadening of the melting peak and a depression of the melting point, a phenomenon known as melting point depression. This provides a highly sensitive measure of overall purity.

The Principle of Orthogonal Validation

The following diagram illustrates how different analytical techniques provide independent, complementary data to build a complete and trustworthy purity profile.

cluster_0 Basis of Measurement Purity Final Purity Assessment Spectro Spectroscopy (NMR, MS) Measures properties of atomic nuclei and molecular mass ¹H NMR ¹³C NMR HRMS Spectro:head->Purity:f0 Confirms Structure & Quantifies Known Impurities Chromo Chromatography (HPLC) Measures differential partitioning/polarity Reversed-Phase HPLC Chromo:head->Purity:f0 Separates & Quantifies Process Impurities Thermal Thermal & Compositional Measures thermodynamic and elemental properties DSC Elemental Analysis Thermal:head->Purity:f0 Confirms Bulk Purity & Elemental Formula

Caption: Orthogonal methods provide independent validation of compound purity.

Part 3: Comparative Guide to Purity Validation Techniques

The choice of analytical method depends on the specific question being asked. The table below compares the primary and orthogonal techniques discussed.

FeatureNMR SpectroscopyHPLC-UVMass SpectrometryElemental AnalysisDSC
Primary Use Structure Elucidation, Impurity Identification & QuantificationPurity Determination, Impurity ProfilingMolecular Weight ConfirmationElemental Formula ConfirmationCrystalline Purity, Melting Point
Specificity Very High (Structurally diagnostic)Moderate to High (Depends on separation)Very High (Mass-to-charge ratio)Low (Bulk property)Low (Bulk property)
Sensitivity Moderate (Typically >0.1%)High (Can detect <0.05% impurities)Very High (pg-ng level)Low (Requires mg sample)Moderate (>0.1%)
Quantitation Excellent (qNMR is a primary method)Excellent (with reference standards)Poor (Signal intensity is not proportional to concentration)Excellent (for C,H,N%)Semi-quantitative (via van't Hoff equation)
Sample Throughput Low to ModerateHighHighLowModerate
Key Advantage Provides definitive structural information on impurities.Robust, widely accepted method for purity reporting.Unambiguous MW confirmation.Confirms elemental composition.Sensitive to crystalline impurities.
Limitation May not detect non-protonated or polymeric impurities.Requires chromophores for detection; co-elution is possible.Does not separate isomers.Insensitive to isomeric impurities.Only applicable to crystalline solids.

Part 4: Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves the sample. Ensure the chosen solvent does not have signals that overlap with key analyte signals.

  • Mixing: Gently vortex the tube until the sample is completely dissolved.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate all signals. Calibrate the spectrum by setting a known solvent peak to its standard chemical shift. Compare the observed chemical shifts, coupling patterns, and integrations to the expected structure. Scrutinize the baseline for any impurity peaks.

Protocol 2: HPLC Purity Method Development
  • System Preparation: Use a standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient system. For example: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL with the initial mobile phase composition.

  • Gradient Elution: Run a linear gradient from low %B to high %B over 20-30 minutes to elute all potential impurities. For example: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: Monitor the elution at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λₘₐₓ via a UV scan).

  • Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine purity. The goal is to achieve baseline separation of the main peak from all impurity peaks.

Conclusion

Validating the purity of a pharmaceutical intermediate like [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is a non-negotiable step in the drug development pipeline. A purely spectroscopic approach, while powerful for structural confirmation, is insufficient to declare a compound "pure." True scientific rigor and trustworthiness are achieved by integrating these techniques with orthogonal methods like HPLC and thermal analysis. This multi-pronged strategy creates a self-validating system that provides a high degree of confidence in the material's quality, ensuring the integrity of subsequent research and development efforts.

References

  • ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products. [Link]

  • The United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. [Link]

  • Gabard, B., & Ubeaud, G. (1979). Application of differential scanning calorimetry (DSC) to the study of the purity of pharmaceutical substances. Drug Development and Industrial Pharmacy. [Link]

Safety & Regulatory Compliance

Safety

[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol proper disposal procedures

Here is the comprehensive operational guide for the laboratory lifecycle management and disposal of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (CAS: 1429253-11-1). As a Senior Application Scientist, I approac...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive operational guide for the laboratory lifecycle management and disposal of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol (CAS: 1429253-11-1).

As a Senior Application Scientist, I approach chemical disposal not merely as an end-of-pipe regulatory requirement, but as an integral part of experimental design. Proper waste segregation ensures laboratory safety, minimizes environmental impact, and significantly reduces institutional disposal costs.

Chemical Profiling and Disposal Causality

Before executing a disposal protocol, we must analyze the molecular structure to understand the causality behind the required waste stream.

[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol features a 1,2,3-triazole ring linked to a methanol group and, critically, a 2,5-dichlorophenyl moiety [1].

  • The Halogen Factor: The presence of two chlorine atoms classifies this compound and any solvent it is dissolved in as Halogenated Organic Waste .

  • Destruction Mechanics: Halogenated compounds cannot be disposed of via standard solvent burning. When combusted, chlorinated aromatics generate hydrogen chloride (HCl) gas and, if burned at suboptimal temperatures, can form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Regulatory Requirement: Therefore, this compound requires high-temperature incineration (>1000°C) at a permitted commercial facility equipped with alkaline exhaust scrubbers to neutralize the acidic byproducts [1].

Operational Disposal Protocol

The following step-by-step methodology outlines the self-validating system for handling this compound from benchtop to final destruction.

Phase I: Bench-Level Segregation

  • Identify the Stream: Ensure the primary collection vessel is explicitly designated for Halogenated Organic Waste. Never mix this compound with non-halogenated solvents (e.g., pure acetone, ethanol, or hexane) or aqueous waste streams [2].

  • Quench Reactions (If Applicable): If the compound is part of an active reaction mixture, ensure the reaction is fully quenched and neutralized to a pH of 6-8 before transferring to the waste container.

  • Transfer: Carefully pour the solution containing the triazole derivative into the waste container using a compatible funnel to prevent spills.

Phase II: Containment and Storage 4. Container Selection: Use high-density polyethylene (HDPE) or glass carboys. Do not use metal containers, as trace degradation or acidic components can cause corrosion. 5. Labeling: Immediately update the hazardous waste tag attached to the container. You must list "[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol" and its estimated percentage, along with the primary solvent (e.g., Dichloromethane, Chloroform). 6. Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within a secondary containment tray. Ensure the container is kept tightly capped unless actively adding waste.

Phase III: Institutional Transfer 7. EHS Manifesting: Once the container is 80% full, or reaches the institutional time limit (typically 90 days), submit a waste pickup request to your Environmental Health and Safety (EHS) department. 8. Final Destruction: EHS will transfer the manifest to a licensed chemical waste vendor. The vendor will transport the material to a rotary kiln incinerator where it is atomized and burned at high temperatures, followed by caustic scrubbing of the exhaust gases [3].

Waste Categorization Matrix

To prevent cross-contamination, adhere to the following compatibility matrix when disposing of this compound and its associated reaction matrices.

Waste Stream CategoryPrimary ConstituentsCompatibility with [1-(2,5...yl]methanolAction / Causality
Halogenated Organics DCM, Chloroform, ChlorobenzeneHighly Compatible Preferred Stream. Matches the halogenated nature of the target compound.
Non-Halogenated Organics Ethyl Acetate, Hexane, TolueneIncompatible Mixing increases disposal costs; halogens contaminate the clean burning stream.
Aqueous Waste Water, dilute buffers (pH 6-8)Incompatible Organic compounds will phase-separate; requires specialized biphasic treatment.
Strong Oxidizers Nitric acid, PeroxidesDangerously Incompatible Risk of exothermic reaction, gas evolution, or explosion in the waste carboy.

Disposal Workflow Visualization

The following diagram illustrates the lifecycle of the compound once it enters the waste stream, highlighting the critical transition from benchtop accumulation to commercial destruction.

WasteWorkflow A Bench Generation: [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol B Segregation: Halogenated Organic Waste Stream A->B Identify Halogens C Satellite Accumulation Area (SAA) HDPE/Glass Containment B->C Transfer & Label D EHS Collection & Manifesting C->D Max 90 Days E Commercial Destruction: High-Temperature Incineration D->E Licensed Carrier F Alkaline Scrubbing (HCl Gas Neutralization) E->F Exhaust Treatment

Lifecycle of halogenated organic waste from benchtop generation to high-temperature destruction.

References

  • Title: Hazardous Waste Management System: General Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

  • Title: Chemical Safety Publications and Resources (Waste Management Guidelines) Source: American Chemical Society (ACS) URL: [Link]

Sources

Handling

A Proactive Defense: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol

Welcome to a critical component of your laboratory work. This guide moves beyond a simple checklist.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a critical component of your laboratory work. This guide moves beyond a simple checklist. It is designed to instill a deep, intuitive understanding of the necessary precautions for handling [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol. As this is a specialized chemical intermediate, comprehensive safety data is not always publicly available. Therefore, our approach is rooted in a thorough analysis of its structural components: a dichlorinated phenyl ring and a triazole moiety. This proactive, science-first methodology ensures that your safety protocols are robust and grounded in chemical principles.

Our core philosophy is that every experimental protocol should be a self-validating system of safety. This guide provides the foundational knowledge to achieve that, empowering you, the researcher, to work with confidence and security.

Hazard Analysis: Deconstructing the Molecule

Understanding the potential risks is the first step in mitigating them. The structure of [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol presents two primary areas of toxicological concern.

  • The Dichlorophenyl Group: Chlorinated aromatic compounds are known for their potential to cause skin and eye irritation.[1][2][3][4] Depending on the specific isomer and other functional groups, they can also be harmful if inhaled and may cause respiratory irritation.[1][2] Some individuals may experience allergic reactions to this class of compounds.[1]

  • The Triazole Moiety: The triazole ring is a common feature in many biologically active compounds, particularly antifungal agents.[5][6][7] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. Safety data for analogous compounds, such as 1,2,4-triazole, indicate potential for acute toxicity, serious eye irritation, and reproductive hazards.[8] A structurally similar compound, [1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol, is classified as an acute toxin (if swallowed, in contact with skin, or inhaled), a skin and eye irritant, and may cause respiratory system damage.

Given these potential hazards, we will proceed with the assumption that [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol is, at a minimum, a skin and eye irritant, harmful if ingested or inhaled, and possesses unknown, but potential, systemic biological activity.

Tiered PPE Strategy: Matching Protection to Procedure

The required level of PPE is not static; it scales with the experimental procedure. We will categorize our recommendations into two tiers based on the scale and nature of the work being performed.

Table 1: PPE Requirements by Operational Scale
PPE ComponentTier 1: Small-Scale Operations (<1g, non-aerosol generating)Tier 2: Large-Scale Operations (>1g or aerosol-generating procedures)
Primary Engineering Control Certified Chemical Fume HoodCertified Chemical Fume Hood
Eye Protection ANSI Z87.1-compliant safety glasses with side shieldsChemical splash goggles worn under a full-face shield[9][10]
Hand Protection Nitrile gloves (minimum 4 mil thickness)Double-gloving: inner nitrile glove, outer butyl or Viton® gloves
Body Protection Flame-resistant lab coat, fully buttoned[9]Chemical-resistant apron over a flame-resistant lab coat[11]
Footwear Closed-toe, liquid-resistant leather or synthetic shoesClosed-toe, liquid-resistant leather or synthetic shoes
Respiratory Protection Not typically required if work is confined to a fume hoodRequired if there is any risk of exposure outside of a fume hood

The "Why": Justifying Our PPE Choices

  • Eye and Face Protection: For small-scale operations, the primary risk is minor splashes. Safety glasses with side shields offer adequate protection.[10] However, when handling larger quantities or performing operations that could generate aerosols (e.g., sonication, vigorous mixing, heating), the risk of significant splashes or airborne particles increases. In these scenarios, chemical splash goggles provide a seal around the eyes, and a full-face shield protects the rest of the face.[9][10]

  • Hand Protection: Nitrile gloves offer good initial protection against a wide range of chemicals for short-term contact.[9] For prolonged work or larger quantities, double-gloving with a more robust outer glove (like butyl rubber) is essential. This provides a dual barrier and protects against rapid breakthrough in case of a splash. Always check the manufacturer's glove compatibility charts for the specific chemicals you are handling.

  • Body Protection: A flame-resistant lab coat is standard.[9] The addition of a chemical-resistant apron for larger-scale work provides an extra layer of protection against spills to the torso.[11]

Procedural Discipline: Donning and Doffing Protocols

The order of donning and doffing PPE is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning Sequence
  • Footwear and Attire Check: Confirm you are wearing appropriate closed-toe shoes and long pants.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.

  • Apron (Tier 2): If required, tie the chemical-resistant apron over your lab coat.

  • Outer Gloves (Tier 2): Don the second, more robust pair of gloves. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.

  • Eye/Face Protection: Put on your safety glasses or goggles and face shield.

Experimental Protocol: PPE Doffing Sequence

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and/or goggles by handling the strap. Place them in a designated area for decontamination.

  • Apron: Untie the apron and remove it without touching the front surface. Dispose of it or place it in the decontamination area.

  • Lab Coat: Remove your lab coat, folding it so the contaminated outer surface is contained inward.

  • Inner Gloves: Remove the final pair of gloves, again, turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Emergency and Disposal Plans

Spill Response:

  • Small Spills (in fume hood): Absorb the spill with a chemical absorbent pad or material. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills: Evacuate the immediate area. Alert your supervisor and follow your institution's emergency procedures.

Disposal: All contaminated PPE, absorbent materials, and the chemical itself must be disposed of as hazardous waste.[2][12][8] Do not place these materials in regular trash or pour any solutions down the drain. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate tier of personal protective equipment.

PPE_Selection_Workflow start Start: Handling [1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol fume_hood Work in Chemical Fume Hood start->fume_hood scale_check Assess Scale of Operation aerosol_check Aerosol-Generating Procedure? scale_check->aerosol_check > 1 gram scale_check->aerosol_check < 1 gram tier2 Implement Tier 2 PPE - Goggles & Face Shield - Double Gloves - Lab Coat & Apron scale_check->tier2 > 1 gram tier1 Implement Tier 1 PPE - Safety Glasses - Single Nitrile Gloves - Lab Coat aerosol_check->tier1 No aerosol_check->tier2 Yes end Proceed with Experiment tier1->end tier2->end fume_hood->scale_check

Caption: PPE Selection Workflow based on operational scale and procedure.

By integrating this guide into your standard operating procedures, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Neofytos, D., Avdic, E., & Magiorakos, A. P. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Drug, Healthcare and Patient Safety, 2, 53–65. [Link]

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